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  • Product: 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
  • CAS: 10504-92-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-methyl-N-(4-methylbenzyl)benzenesulfonamide: Properties, Synthesis, and Therapeutic Context

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, a molecule of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, a molecule of significant interest within the broader class of biologically active sulfonamides. We present its chemical identity, structural characteristics derived from single-crystal X-ray diffraction, a detailed synthesis protocol, and an analysis of its potential applications in drug discovery, notably through its structural relationship to known inhibitors of skeletal myosin and as a core fragment in kappa opioid receptor (KOR) antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, foundational understanding of this compound.

Core Chemical and Physical Properties

4-methyl-N-(4-methylbenzyl)benzenesulfonamide is an aromatic sulfonamide characterized by a toluenesulfonyl group bonded to the nitrogen atom of 4-methylbenzylamine. Its core properties are summarized below.

PropertyValueSource / Method
IUPAC Name 4-Methyl-N-(4-methylbenzyl)benzenesulfonamideIUPAC Nomenclature
Molecular Formula C₁₅H₁₇NO₂S[1]
Molecular Weight 289.37 g/mol Calculated
CAS Number Not explicitly found in cited literature.-
Appearance Crystalline solid[1]
Melting Point Not explicitly found. Similar compounds melt in the 115-120 °C range.-
Solubility Expected to have slight solubility in dichloromethane and chloroform.Inferred from related compounds

Synthesis and Mechanistic Overview

The synthesis of the title compound is efficiently achieved via a standard nucleophilic substitution reaction.[1] The most common and direct method involves the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride.

Reaction Scheme

The reaction proceeds by the nucleophilic attack of the primary amine (4-methylbenzylamine) on the electrophilic sulfur atom of the sulfonyl chloride (p-toluenesulfonyl chloride). A base, such as pyridine, is required to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products r1 4-Methylbenzylamine p1 Stir at Room Temp for 24h r1->p1 r2 p-Toluenesulfonyl Chloride r2->p1 reagent Pyridine (Base) Dichloromethane (Solvent) reagent->p1 prod 4-methyl-N-(4-methylbenzyl)benzenesulfonamide p1->prod byprod Pyridinium Hydrochloride p1->byprod

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature methods for synthesizing the title compound.[1]

  • To a stirring mixture of 4-methylbenzylamine (5.90 mmol) and pyridine (5.90 mmol) in 10 mL of degassed dichloromethane, add p-toluenesulfonyl chloride (5.25 mmol) dropwise under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Upon completion, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic phase with water.

  • Combine the aqueous layers and back-extract with an additional 10 mL of dichloromethane.

  • Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The final compound can be purified by recrystallization, for example, from a suitable solvent system like ethanol/water, to obtain colorless crystals.

An alternative, environmentally benign synthesis method has also been reported using aqueous potassium carbonate in tetrahydrofuran, which may offer increased reaction rates and yields.[1]

Molecular Structure and Supramolecular Features

The precise three-dimensional structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been elucidated by single-crystal X-ray diffraction, revealing key intramolecular and intermolecular features that govern its solid-state properties.[1]

Molecular Geometry

The geometry around the central sulfur atom is a slightly distorted tetrahedron.[1] The two aromatic rings (the p-tolyl group from the sulfonyl chloride and the p-methylbenzyl group from the amine) are oriented gauche to one another, with a C1—S1—N1—C8 torsion angle of 57.9(2)°.[1]

Key Bond Lengths: [1]

  • S=O: ~1.424 - 1.429 Å

  • S1—N1: ~1.608 Å

  • S1—C1: ~1.764 Å

Crystal Packing and Intermolecular Interactions

In the crystal lattice, the molecules are organized into a three-dimensional network through a combination of hydrogen bonds and C—H⋯π interactions.[1]

  • N—H⋯O Hydrogen Bonds: Molecules are linked by N—H⋯O hydrogen bonds, forming ribbon-like structures that run along the b-axis of the crystal.[1]

  • C—H⋯π Interactions: These hydrogen-bonded ribbons are further linked into a 3D network by intermolecular C—H⋯π interactions involving one of the aromatic rings.[1]

These well-defined, non-covalent interactions are critical for the stability of the crystal structure and influence the compound's physical properties, such as its melting point and solubility.

G cluster_mol Single Molecule cluster_inter Intermolecular Assembly A Sulfonamide Core (-SO2NH-) B p-Tolyl Group A->B S-C bond C p-Methylbenzyl Group A->C N-C bond D Ribbon Formation C->D N-H···O Hydrogen Bonds E 3D Network D->E link via C-H···π interactions

Caption: Logical relationship of molecular structure to crystal assembly.

Anticipated Spectroscopic Profile

¹H NMR Spectroscopy
  • Aromatic Protons: Two distinct sets of AA'BB' systems are expected for the two para-substituted benzene rings, appearing between ~7.0-7.8 ppm.

  • NH Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) is expected, likely in the range of 5-6 ppm. Its chemical shift can be highly dependent on solvent and concentration.

  • Benzylic Protons (-CH₂-): A doublet, integrating to 2H, is expected around 4.0-4.3 ppm, coupled to the NH proton.

  • Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H, are expected around 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: A total of 8 signals would be expected in the aromatic region (~125-145 ppm), accounting for the substituted and unsubstituted carbons of both rings.

  • Benzylic Carbon (-CH₂-): A signal is expected around 45-50 ppm.

  • Methyl Carbons (-CH₃): Two distinct signals are expected around 20-22 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad peak around 3250-3300 cm⁻¹, characteristic of a secondary sulfonamide.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch around 1330-1350 cm⁻¹ and a symmetric stretch around 1160-1170 cm⁻¹.

Therapeutic Relevance and Potential Applications

The sulfonamide functional group is a well-established pharmacophore, and compounds containing this moiety are used to treat a wide range of diseases, including bacterial and malarial infections.[1] The specific structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide places it in a therapeutically interesting chemical space.

  • Analogue of a Myosin Inhibitor: The title compound is a close structural analogue of N-benzyl-p-toluenesulfonamide (BTS). BTS is a known potent and specific inhibitor of the ATPase activity of skeletal myosin II, a key protein involved in muscle contraction.[1] This structural similarity suggests that 4-methyl-N-(4-methylbenzyl)benzenesulfonamide could be investigated as a probe or lead compound in the study of muscle physiology and related disorders.

  • Core Moiety in a KOR Antagonist: The 4-methyl-N-(4-methylbenzyl)benzenesulfonamide scaffold is present as a core structural element in a known potent and selective kappa opioid receptor (KOR) antagonist.[1] KOR antagonists are actively being researched for the treatment of depression, anxiety, and addiction disorders. The established presence of this moiety in a KOR-active compound makes it a valuable building block for the synthesis of new chemical entities targeting this receptor.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is not publicly available. However, based on related sulfonamide compounds, the following general laboratory precautions are advised:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

References

  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 394–398. Retrieved from [Link]

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Exploratory

4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: Structural Profiling, Mechanistic Synthesis, and Applications in Chemical Biology

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The sulfonamide functional group represents one of the most privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The sulfonamide functional group represents one of the most privileged scaffolds in medicinal chemistry and organic synthesis[1]. Specifically, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (CAS: 10504-92-4) serves as a highly modular secondary sulfonamide[2]. Structurally composed of a central sulfonamide linkage bridging a p-tolyl group and a 4-methylbenzyl moiety, this compound is frequently utilized as a stable intermediate in complex multi-step syntheses, a protecting group model, and a pharmacophore in drug discovery programs targeting specific enzymatic hydrophobic pockets.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol grounded in mechanistic causality, and its interaction profile within biological targets.

Physicochemical and Structural Profiling

The geometry of the sulfonamide core is critical to its chemical stability and biological activity. The sulfur atom adopts a distorted tetrahedral geometry, forcing the attached aryl and benzyl groups into an orthogonal spatial arrangement. This 3D conformation limits steric clashing and allows the molecule to project its hydrophobic vectors into distinct spatial quadrants, a feature highly sought after in structure-based drug design.

Quantitative Data Summary

The following table summarizes the key theoretical and computed physicochemical properties of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, essential for predicting its behavior in both synthetic and biological systems[3].

PropertyValueStructural Implication
Molecular Formula C₁₅H₁₇NO₂SHighly lipophilic, suitable for passive membrane permeability.
Molecular Weight 275.37 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da).
Hydrogen Bond Donors 1 (N-H)Capable of donating a hydrogen bond to target protein backbones.
Hydrogen Bond Acceptors 2 (S=O)The sulfonyl oxygens act as potent bifurcated H-bond acceptors.
Rotatable Bonds 4Provides moderate conformational flexibility for induced-fit binding.
Topological Polar Surface Area (TPSA) ~46.2 ŲOptimal for blood-brain barrier (BBB) penetration and oral bioavailability.

Mechanistic Synthesis & Experimental Protocols

The synthesis of secondary sulfonamides via the reaction of sulfonyl chlorides with primary amines is a foundational transformation[1]. The reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur.

Causality in Reaction Design

To ensure chemoselectivity and high yields, the reaction conditions must be carefully controlled[4]:

  • Base Selection (Triethylamine or Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the nucleophilic 4-methylbenzylamine, forming an unreactive ammonium salt and stalling the reaction. The tertiary amine base acts as an acid scavenger.

  • Temperature Control (0 °C to RT): The initial nucleophilic attack on p-toluenesulfonyl chloride (TsCl) is highly exothermic. Conducting the addition at 0 °C suppresses the formation of bis-sulfonamide impurities (over-sulfonylation) and minimizes the competitive hydrolysis of TsCl by trace ambient moisture[5].

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates in-process controls (IPCs) to create a self-validating synthetic workflow[6].

Reagents Required:

  • 4-Methylbenzylamine (1.0 eq, Nucleophile)

  • p-Toluenesulfonyl chloride (1.05 eq, Electrophile)

  • Triethylamine (TEA) (2.0 eq, Base)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-methylbenzylamine (10.0 mmol) in 20 mL of anhydrous DCM under an inert nitrogen atmosphere. Validation: Anhydrous conditions prevent the degradation of the electrophile into p-toluenesulfonic acid.

  • Base Addition: Add TEA (20.0 mmol) to the stirring solution.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (10.5 mmol) portion-wise over 15 minutes. Validation: Slow addition controls the exotherm and maintains chemoselectivity.

  • Propagation & IPC: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Validation: Monitor the reaction via Thin-Layer Chromatography (TLC; Hexane/Ethyl Acetate 7:3). The disappearance of the ninhydrin-active primary amine spot confirms complete conversion.

  • Aqueous Workup (The Purification Engine):

    • Wash the organic layer with 1M HCl (2 × 15 mL). Causality: Selectively protonates and removes unreacted primary amine and TEA into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (15 mL). Causality: Neutralizes residual acid and extracts any hydrolyzed p-toluenesulfonic acid.

    • Wash with brine (15 mL) to restore osmotic balance and remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from hot ethanol to afford pure 4-methyl-N-(4-methylbenzyl)benzenesulfonamide as a white crystalline solid.

SynthWorkflow A 4-Methylbenzylamine (Nucleophile) C Reaction Mixture (DCM + TEA, 0°C -> RT) A->C B p-Toluenesulfonyl Chloride (Electrophile) B->C D Nucleophilic Attack & HCl Elimination C->D  Stir 2-4h (TLC Monitor) E Target Sulfonamide (CAS: 10504-92-4) D->E  Aqueous Workup (HCl/NaHCO3)

Figure 1: Synthetic workflow for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide via nucleophilic substitution.

Analytical Characterization

To verify the structural integrity of the synthesized compound, researchers should cross-reference their analytical data against the following expected spectroscopic profiles:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.30 (s, 3H, Ar-CH₃ of benzyl group)

    • δ 2.43 (s, 3H, Ar-CH₃ of tosyl group)

    • δ 4.10 (d, J = 6.0 Hz, 2H, CH₂-NH)

    • δ 4.65 (br t, 1H, NH, exchangeable with D₂O)

    • δ 7.05 - 7.75 (m, 8H, Aromatic protons exhibiting two distinct AB quartet patterns).

  • Infrared (IR) Spectroscopy: Expected strong absorption bands at ~3250 cm⁻¹ (N-H stretch), ~1330 cm⁻¹ (asymmetric SO₂ stretch), and ~1160 cm⁻¹ (symmetric SO₂ stretch).

Applications in Drug Discovery & Chemical Biology

In the realm of drug discovery, the sulfonamide moiety is a classic bioisostere for amides, offering enhanced metabolic stability against proteolytic cleavage[1]. 4-methyl-N-(4-methylbenzyl)benzenesulfonamide possesses a highly specific pharmacophore arrangement:

  • The Sulfonamide Core: Acts as a strong hydrogen bond anchor. The acidic N-H can donate a proton to enzymatic residues (e.g., Asp or Glu), while the sulfonyl oxygens can accept hydrogen bonds from backbone amides.

  • Dual Aromatic Systems: The p-tolyl and 4-methylbenzyl groups provide significant hydrophobic bulk. These vectors are adept at filling deep, lipophilic pockets in target proteins, often engaging in π-π stacking or CH-π interactions with aromatic amino acids (Phe, Tyr, Trp).

BindingPathway S1 Sulfonamide Core (SO2-NH) T1 Target Protein Active Site S1->T1 Hydrogen Bonding (Donor/Acceptor) S2 4-Methylbenzyl Group (Tolyl-CH2) S2->T1 Hydrophobic Pocket Insertion S3 Tosyl Group (p-Tolyl) S3->T1 Pi-Pi / Cation-Pi Stacking

Figure 2: Pharmacophore interactions of the sulfonamide derivative within a target protein binding site.

By understanding the precise spatial requirements and electronic distribution of this molecule, application scientists can utilize it as a starting point for hit-to-lead optimization in screening campaigns targeting kinases, proteases, or carbonic anhydrases.

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Foundational

Engineering Excitation-Contraction Uncoupling: A Technical Guide to CAS 1576-37-0 in Skeletal Muscle Research

As a Senior Application Scientist specializing in muscle physiology and pharmacological assays, I frequently consult with researchers attempting to isolate intracellular signaling pathways from mechanical contraction art...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in muscle physiology and pharmacological assays, I frequently consult with researchers attempting to isolate intracellular signaling pathways from mechanical contraction artifacts. Historically, achieving this "excitation-contraction (E-C) uncoupling" relied on blunt instruments like 2,3-butanedione monoxime (BDM), which confounded data via off-target ion channel effects. The identification of CAS 1576-37-0 fundamentally transformed this workflow, providing a surgical tool for myosin II inhibition.

This whitepaper provides an in-depth mechanistic and operational guide to utilizing this compound in advanced drug development and physiological research.

Chemical Identity & Structural Precision

A critical point of clarification in chemical nomenclature must be addressed for assay reproducibility. While occasionally queried in proprietary databases under the extended derivative name 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the definitive and globally recognized chemical structure corresponding to CAS 1576-37-0 is 4-methyl-N-(phenylmethyl)benzenesulfonamide [1].

In pharmacological and biochemical literature, this compound is universally referred to as BTS (N-benzyl-p-toluenesulfonamide) [2].

Table 1: Physicochemical Properties of BTS (CAS 1576-37-0)
PropertySpecificationExperimental Relevance
CAS Number 1576-37-0Primary identifier for reagent sourcing.
Molecular Formula C₁₄H₁₅NO₂S-
Molecular Weight 261.34 g/mol Required for precise molarity calculations in stock prep.
Primary Target Fast Skeletal Myosin IIHighly selective; does not inhibit cardiac or smooth muscle myosin[2].
IC₅₀ Value ~5 µMPotent inhibition of actin- and Ca²⁺-stimulated myosin S1 ATPase[3].
Solubility DMSO (~20 mg/mL)Highly lipophilic; requires organic solvent for primary stock[1].

Mechanistic Pharmacology: The Causality of Inhibition

To utilize BTS effectively, one must understand why it works. BTS is not a competitive nucleotide inhibitor; it does not block the ATP-binding pocket[2]. Instead, kinetic analyses reveal that BTS exerts allosteric control over specific elementary steps of the actomyosin ATPase cycle[4].

When BTS binds to the myosin subfragment 1 (S1), it decreases the steady-state acto-S1 ATPase rate by approximately 10-fold[5]. The causality behind this profound inhibition lies in its modulation of two specific kinetic steps:

  • Inhibition of Phosphate (Pi) Release: BTS slows the release of Pi by >100-fold in the presence of actin[4].

  • Suppression of ADP Dissociation: It decreases the rate of S1·ADP dissociation from 3.9 to 0.8 s⁻¹ and weakens the apparent affinity of the S1·ADP complex for actin[4].

By trapping the myosin head in a weak crossbridge state (Myosin-ADP-Pi), BTS prevents the power stroke. Because this mechanism acts strictly downstream of calcium release, it suppresses tension without altering upstream calcium transients or membrane depolarization[6].

MyosinCycle M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Hydrolyzed) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weak Crossbridge) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Power Stroke) AM_ADP_Pi->AM_ADP Pi Release AM Actin-Myosin (Rigor State) AM_ADP->AM ADP Release AM->M_ATP ATP Binding BTS BTS (CAS 1576-37-0) BTS->AM_ADP_Pi Inhibits Pi Release BTS->AM_ADP Slows ADP Dissociation

BTS mechanism of action: inhibiting Pi release and ADP dissociation in the myosin II ATPase cycle.

Comparative Inhibitor Profiling

Selecting the correct pharmacological tool is paramount. The table below outlines why BTS is the superior choice for fast skeletal muscle research compared to other legacy or broad-spectrum inhibitors.

Table 2: Myosin Inhibitor Comparison Matrix
InhibitorPrimary Target(s)IC₅₀Off-Target LiabilitiesBest Application
BTS (CAS 1576-37-0) Fast Skeletal Myosin II~5 µMMinimal; preserves Ca²⁺ flux[6].Skeletal muscle E-C uncoupling[2].
Blebbistatin Non-muscle & Cardiac Myosin II0.5 - 5 µMPhototoxicity; degrades under blue light[7].Cell motility, cardiac research[7].
BDM Broad (Myosin, Ion Channels)>5 mMAlters Ca²⁺ transients, phosphatase activity.Historically used; now largely obsolete.

Self-Validating Experimental Protocol: E-C Uncoupling Workflow

When designing an experiment to measure intracellular calcium (e.g., via Fluo-4 fluorescence) in electrically stimulated intact muscle, the physical twitching of the tissue will cause severe motion artifacts, ruining optical data.

Every robust protocol must be a self-validating system . In this workflow, the optical data itself proves the physiological health of the cell, while the absence of mechanical motion proves the efficacy of the drug.

Protocol Step1 Isolate Fast-Twitch Skeletal Muscle Step3 Incubate Tissue (10-50 µM BTS, 30 min) Step1->Step3 Step2 Prepare BTS Stock (20 mM in DMSO) Step2->Step3 Step4 Electrical Stimulation & Ca2+ Imaging Step3->Step4 Step5 Data Acquisition (No Motion Artifacts) Step4->Step5

Step-by-step workflow for utilizing BTS to uncouple excitation-contraction in skeletal muscle.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve BTS in anhydrous DMSO to create a 20 mM stock solution[3].

    • Causality: BTS is highly hydrophobic. Introducing the dry powder directly into aqueous physiological buffers will cause micro-precipitates that fail to penetrate dense muscle tissue.

  • Tissue Isolation: Dissect a predominantly fast-twitch muscle model (e.g., rat epitrochlearis or extensor digitorum longus)[6].

    • Causality: BTS is highly specific to fast-twitch (Type II) myosin heavy chains. Using a slow-twitch muscle (like the soleus) or cardiac tissue will result in incomplete uncoupling and residual motion artifacts[2].

  • Incubation: Submerge the intact tissue in a physiological saline solution (PSS) containing 50 µM BTS for 30–45 minutes at room temperature[6].

    • Causality: The extended incubation time is critical. It allows the lipophilic molecule to diffuse completely through the sarcolemma and saturate the myosin S1 pockets prior to any electrical stimulation.

  • Self-Validation & Data Acquisition: Apply a field stimulus to the muscle while monitoring both mechanical tension and calcium fluorescence.

    • The Validation Check: A successful preparation will exhibit an 80-90% reduction in isometric twitch tension[6], while simultaneously displaying robust, unaltered Ca²⁺ transients. If calcium transients are blunted, the tissue is damaged or the DMSO concentration is too high; if tension remains high, the BTS incubation was insufficient. This internal control guarantees absolute data integrity.

References

  • Title: Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. Source: Biochemistry (2003). URL: [Link]

  • Title: A small-molecule inhibitor of skeletal muscle myosin II. Source: Nature Cell Biology (2002). URL: [Link]

  • Title: A myosin II ATPase inhibitor reduces force production, glucose transport, and phosphorylation of AMPK and TBC1D1 in electrically stimulated rat skeletal muscle. Source: American Journal of Physiology-Endocrinology and Metabolism (2007). URL: [Link]

  • Title: Small-molecule inhibitors of myosin proteins. Source: Future Medicinal Chemistry (NIH PMC). URL: [Link]

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Exploratory

4-methyl-N-(4-methylbenzyl)benzenesulfonamide mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide Authored by a Senior Application Scientist Disclaimer: The compound 4-methyl-N-(4-methylbenzyl)benzenesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Authored by a Senior Application Scientist

Disclaimer: The compound 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is not extensively characterized in publicly available scientific literature regarding a specific biological mechanism of action. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on the known activities of its core chemical moieties: the benzenesulfonamide and tosyl groups. The experimental protocols outlined herein are designed to systematically investigate and validate these putative mechanisms.

Introduction

4-methyl-N-(4-methylbenzyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a chemical scaffold of significant therapeutic importance. While some applications of this specific molecule have been noted in industrial catalysis, its biological activity remains largely unexplored. The sulfonamide group is a cornerstone of various clinically approved drugs, renowned for its role in antibacterial agents (sulfa drugs) and as a privileged structure for enzyme inhibition.

This guide will dissect the potential mechanisms of action of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide by drawing parallels with well-characterized sulfonamides. We will explore its potential as an enzyme inhibitor, focusing on targets such as carbonic anhydrases and matrix metalloproteinases, and as a potential antimicrobial agent. The subsequent sections will provide detailed experimental workflows for researchers to systematically investigate these hypotheses.

Part 1: Deconstructing the Molecular Scaffold for Mechanistic Insights

The structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide offers several clues to its potential biological activity. The core is a benzenesulfonamide, with a methyl group on the benzene ring (forming a tosyl group) and a 4-methylbenzyl group attached to the sulfonamide nitrogen.

  • The Sulfonamide Moiety (-SO₂NH₂): This is the key pharmacophore in many drugs. It can act as a transition-state analog, mimicking the tetrahedral intermediate of enzymatic reactions, particularly in metalloenzymes where the sulfonamide nitrogen and one of the oxygen atoms can coordinate with the metal ion in the active site.

  • The N-Benzyl Substitution: The presence of a benzyl group on the sulfonamide nitrogen significantly influences the molecule's lipophilicity and steric bulk. This, in turn, dictates its binding affinity and selectivity for different enzyme isoforms. The methyl group on the benzyl ring further refines these properties.

Based on these structural features, we can propose two primary, testable hypotheses for the mechanism of action of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Hypothesis 1: Inhibition of Metalloenzymes

Many benzenesulfonamide derivatives are potent inhibitors of zinc-containing enzymes, known as metalloenzymes. The deprotonated sulfonamide nitrogen can coordinate with the Zn²⁺ ion in the enzyme's active site, leading to inhibition. Two prominent families of metalloenzymes are prime targets for investigation:

  • Carbonic Anhydrases (CAs): These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation and fluid secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The general structure of benzenesulfonamides makes them classic CA inhibitors.

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases. Sulfonamide-based inhibitors have been developed to target MMPs.

Hypothesis 2: Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The foundational mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway in bacteria. This pathway is absent in humans, providing selective toxicity. Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA). While the N-substitution in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide differs significantly from classic sulfa drugs, the core sulfonamide scaffold warrants an investigation into its potential antimicrobial properties.

Part 2: Experimental Validation of Putative Mechanisms

A structured, multi-tiered approach is essential to elucidate the mechanism of action of a novel compound. The following experimental workflows are designed to test the hypotheses outlined above.

Workflow 1: General Cytotoxicity and Target Cell Line Screening

Before investigating specific enzyme inhibition, it is crucial to determine the compound's general cytotoxicity to establish a working concentration range for subsequent assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of relevant cell lines (e.g., various cancer cell lines for MMP/CA investigation, and bacterial strains for antimicrobial screening) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide in the appropriate cell culture medium. The concentration range should be wide (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve. Replace the old medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Rationale: The MTT assay provides a quantitative measure of the compound's effect on cell proliferation and viability. This data is critical for distinguishing between general toxicity and specific, mechanism-based effects in later experiments.

Workflow 2: In Vitro Enzyme Inhibition Assays

Direct testing of the compound's inhibitory activity against purified enzymes is the most direct way to validate our hypotheses.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) and the substrate p-nitrophenyl acetate (p-NPA).

  • Inhibition Assay: In a 96-well plate, add buffer, the CA enzyme, and varying concentrations of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding p-NPA.

  • Absorbance Measurement: Monitor the hydrolysis of p-NPA to the yellow product p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. A known CA inhibitor, such as acetazolamide, should be used as a positive control.

Protocol: Matrix Metalloproteinase Inhibition Assay (FRET-based)

  • Enzyme and Substrate Preparation: Use a commercially available MMP assay kit containing a recombinant human MMP (e.g., MMP-2, MMP-9) and a FRET (Förster Resonance Energy Transfer) peptide substrate.

  • Inhibition Assay: In a 96-well plate, combine the assay buffer, the MMP enzyme, and serial dilutions of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

  • Incubation: Incubate at 37°C for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence (resulting from the cleavage of the FRET substrate) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value. A broad-spectrum MMP inhibitor, such as batimastat, should be used as a positive control.

Workflow 3: Antimicrobial Susceptibility Testing

To assess the potential antibacterial activity, standard microbiological assays should be performed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) corresponding to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rationale: This workflow provides a quantitative measure of the compound's antibacterial potency and spectrum of activity.

Part 3: Data Interpretation and Visualization

Quantitative Data Summary
Assay Parameter Hypothetical Outcome for Active Compound
MTT CytotoxicityIC₅₀ (µM)> 50 µM (indicating low general toxicity)
Carbonic Anhydrase II InhibitionIC₅₀ (nM or µM)A potent IC₅₀ value, ideally in the nanomolar range
Matrix Metalloproteinase-9 InhibitionIC₅₀ (nM or µM)A measurable IC₅₀ value
E. coli Antimicrobial SusceptibilityMIC (µg/mL)A low MIC value, indicating antibacterial activity
Visualizing the Proposed Mechanisms and Workflows

Figure 1: Proposed Inhibitory Mechanism at a Metalloenzyme Active Site

G cluster_enzyme Enzyme Active Site cluster_inhibitor 4-methyl-N-(4-methylbenzyl)benzenesulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Water Inhibitor R-SO₂-NH-R' SO2 SO₂ Inhibitor->SO2 NH NH Inhibitor->NH SO2->Zn Coordination Bond NH->Zn Coordination Bond caption Fig 1: Putative coordination of the sulfonamide with the active site zinc ion.

Caption: Fig 1: Putative coordination of the sulfonamide with the active site zinc ion.

Figure 2: Experimental Workflow for Mechanism of Action Elucidation

G start Compound: 4-methyl-N-(4-methylbenzyl)benzenesulfonamide cytotoxicity Workflow 1: General Cytotoxicity (MTT Assay) start->cytotoxicity enzyme_assays Workflow 2: In Vitro Enzyme Inhibition cytotoxicity->enzyme_assays If IC₅₀ is high (low toxicity) antimicrobial Workflow 3: Antimicrobial Susceptibility (MIC) cytotoxicity->antimicrobial ca_assay Carbonic Anhydrase Assays enzyme_assays->ca_assay mmp_assay Matrix Metalloproteinase Assays enzyme_assays->mmp_assay end_mic end_mic antimicrobial->end_mic Determine MIC against bacterial panel end_ca end_ca ca_assay->end_ca Determine IC₅₀ for CA isoforms end_mmp end_mmp mmp_assay->end_mmp Determine IC₅₀ for MMP isoforms caption Fig 2: A tiered approach to investigating the compound's biological activity.

Caption: Fig 2: A tiered approach to investigating the compound's biological activity.

Conclusion

While the specific biological target of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide remains to be definitively identified, its chemical structure strongly suggests potential as a modulator of enzymatic activity, p

Foundational

biological activity of N-benzyl-p-toluenesulfonamide derivatives

Pharmacodynamics and Biological Activity of N-Benzyl-p-toluenesulfonamide (BTS) Derivatives: A Technical Whitepaper Executive Summary N-Benzyl-p-toluenesulfonamide (BTS) and its derivatives represent a critical class of...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacodynamics and Biological Activity of N-Benzyl-p-toluenesulfonamide (BTS) Derivatives: A Technical Whitepaper

Executive Summary

N-Benzyl-p-toluenesulfonamide (BTS) and its derivatives represent a critical class of small-molecule inhibitors that selectively target the skeletal muscle myosin II subfragment 1 (S1) ATPase. By uncoupling ATP hydrolysis from mechanical force generation without altering intracellular calcium ([Ca2+]i) transients, BTS serves as an indispensable pharmacological tool in muscle physiology. This guide elucidates the mechanistic causality of BTS, details its kinetic impact on the actomyosin cycle, and provides self-validating experimental protocols for its application in metabolic and neuromuscular research.

Molecular Pharmacology & Target Specificity

BTS is an aryl sulfonamide that specifically inhibits the contraction of fast-twitch skeletal muscle fibers[1]. Unlike broad-spectrum ATPase inhibitors (such as 2,3-butanedione monoxime, BDM, which has conflicting specificity data[2]), BTS exhibits remarkable selectivity. It effectively targets calcium-stimulated myosin II in fast skeletal muscle while showing negligible effects on slow-twitch (cardiac) muscle, non-muscle myosin, kinesin, or other metabolic ATPases at concentrations up to 100 μM[3].

The causality behind its selectivity lies in its allosteric binding mechanism. BTS does not compete directly for the nucleotide-binding pocket of myosin; rather, it stabilizes specific intermediate states of the myosin head during the cross-bridge cycle, profoundly weakening the motor protein's affinity for F-actin[4].

Mechanistic Causality: The Actomyosin ATPase Cycle

To understand the biological activity of BTS, one must analyze its kinetic effects on the elementary steps of the actomyosin S1 ATPase cycle. Muscle contraction relies on the cyclic interaction of myosin with actin, driven by ATP hydrolysis.

According to robust kinetic modeling[1],[5], BTS disrupts this cycle primarily at three critical nodes:

  • Inhibition of Inorganic Phosphate (Pi) Release: The rate-limiting step for force generation (the "power stroke") is the release of Pi from the Acto-Myosin-ADP-Pi complex. BTS suppresses this release rate >100-fold in the presence of actin, effectively trapping myosin in a weak-binding, pre-power stroke state[1].

  • Suppression of S1·ADP Dissociation: BTS decreases the dissociation rate of ADP from the myosin S1 head from 3.9 s⁻¹ to 0.8 s⁻¹, delaying the resetting of the motor domain[1].

  • Reduction of Actin Affinity: The apparent affinity of the S1·ADP complex for actin is significantly weakened, with the dissociation constant (Kd) increasing from 7.0 μM to 29.5 μM[1].

ActomyosinCycle M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-Power Stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin-ADP-Pi (Weak Binding) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Acto-Myosin-ADP (Post-Power Stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Acto-Myosin (Rigor State) AM_ADP->AM ADP Release AM->M_ATP ATP Binding BTS BTS (Inhibitor) BTS->AM_ADP_Pi Blocks Pi Release (>100-fold decrease) BTS->AM_ADP Decreases S1-ADP Dissociation

Actomyosin ATPase cycle highlighting BTS-mediated inhibition points.

Quantitative Kinetic Parameters

The profound inhibitory effect of BTS is best understood through its quantitative impact on steady-state kinetics. The following table summarizes the kinetic disruptions caused by BTS on rabbit fast skeletal muscle actomyosin[1],[6],[3].

Kinetic ParameterVehicle Control (Baseline)BTS Treatment (Saturated)Fold Change / Impact
Steady-State Acto-S1 ATPase Rate ~100%~10%10-fold reduction
Pi Release Rate (with Actin) BaselineSuppressed>100-fold decrease
Pi Release Rate (without Actin) BaselineSuppressed>20-fold decrease
S1·ADP Dissociation Rate 3.9 s⁻¹0.8 s⁻¹~5-fold decrease
S1·ADP Affinity for Actin (Kd) 7.0 μM29.5 μM>4-fold weakening
IC50 (Actin/Ca2+-stimulated ATPase) N/A~5 μMHigh Potency

Experimental Methodologies & Protocols

To leverage BTS effectively, researchers must employ self-validating protocols that confirm both the suppression of tension and the preservation of upstream signaling.

Protocol: Ex Vivo Isometric Tension Assay in Skeletal Muscle This protocol is designed to decouple electrical excitation and calcium release from mechanical tension, which is critical for studying contraction-independent metabolic pathways (e.g., AMPK activation)[7].

Step-by-Step Methodology:

  • Tissue Isolation: Surgically isolate intact fast-twitch skeletal muscles (e.g., Extensor Digitorum Longus (EDL) or epitrochlearis) from rodent models. Maintain in an oxygenated Krebs-Ringer (KR) buffer (1.3 mM Ca2+) at 30°C.

  • Mounting: Secure the proximal and distal tendons to a dual-mode force transducer and a stationary hook, respectively. Adjust to optimal length ( L0​ ) where maximal twitch force is generated.

  • Inhibitor Preparation & Incubation: Prepare a stock of BTS in DMSO. Dilute to a final working concentration of 50 μM in the KR buffer[7]. Incubate the mounted muscle in the BTS-supplemented buffer for 90 minutes prior to stimulation[8].

    • Causality Check: A 90-minute incubation is strictly required for complete tissue penetration and steady-state binding to the myosin S1 heads.

  • Electrical Stimulation: Apply intermittent electrical stimulation (e.g., 40 Hz, 0.1 ms pulse duration, 10s on/30s off)[8].

  • Validation & Measurement: Record peak developed tension. A successful BTS blockade should yield an ~83-90% reduction in peak tension compared to vehicle controls[7],[8]. To self-validate the system, measure 45Ca2+ influx or use fluorescent Ca2+ indicators to confirm that excitation-induced calcium transients remain unaffected[8].

Workflow Prep Isolate Fast-Twitch Muscle (e.g., EDL) Mount Mount on Force Transducer in KR Buffer (1.3 mM Ca2+) Prep->Mount Incubate Incubate with 50 μM BTS (90 min for penetration) Mount->Incubate Stimulate Electrical Stimulation (e.g., 40 Hz trains) Incubate->Stimulate Measure Record Isometric Tension & Verify Ca2+ Transients Stimulate->Measure

Step-by-step ex vivo isometric tension assay workflow using BTS.

Applications in Metabolic and Muscle Research

The ability of BTS to uncouple calcium signaling from mechanical force has resolved long-standing debates in muscle physiology. For instance, excitation-induced muscle cell damage during isometric contractions was historically attributed to either mechanical stress or calcium overload. By utilizing BTS to eliminate mechanical stress while preserving calcium influx, researchers demonstrated that calcium overload, rather than mechanical tension alone, drives excitation-induced membrane permeability and LDH release[8].

Furthermore, BTS is instrumental in metabolic research. Electrical stimulation normally depletes ATP and phosphocreatine (PCr) due to massive myosin ATPase activity. When treated with BTS, the contraction-stimulated decrement in PCr is significantly blunted, and ATP concentrations do not decline, proving that myosin ATPase is the primary ATP sink during contraction[7]. This allows researchers to study glucose transport and AMPK phosphorylation pathways independent of severe energy depletion[7].

References

  • Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. Biochemistry / NIH. 1

  • Mechanism of Inhibition of Skeletal Muscle Actomyosin by N-Benzyl-p-toluenesulfonamide. Biochemistry - ACS Publications. 5

  • A myosin II ATPase inhibitor reduces force production, glucose transport, and phosphorylation of AMPK and TBC1D1 in electrically stimulated rat skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. 7

  • Causes of excitation-induced muscle cell damage in isometric contractions: mechanical stress or calcium overload? American Journal of Physiology. 8

  • A small-molecule inhibitor of skeletal muscle myosin II. ResearchGate. 4

  • BTS (N-Benzyl-p-toluenesulfonamide) | Myosin S1 ATPase Inhibitor. MedChemExpress.6

  • BTS (N-Benzyl-p-toluenesulfonamide, NSC 37123, CAS Number: 1576-37-0). Cayman Chemical. 3

  • Small-molecule inhibitors of myosin proteins. PMC - NIH. 2

Sources

Exploratory

4-methyl-N-(4-methylbenzyl)benzenesulfonamide potential therapeutic uses

An In-Depth Technical Guide to the Pharmacological Profiling and Therapeutic Potential of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide Executive Summary As drug development increasingly relies on modular, highly tunable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profiling and Therapeutic Potential of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Executive Summary

As drug development increasingly relies on modular, highly tunable chemotypes, sulfonamide derivatives continue to demonstrate remarkable versatility across disparate biological targets. 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (C15H17NO2S) is a structurally rigid, achiral small molecule synthesized via the nucleophilic acyl-substitution of 4-methylbenzylamine and p-toluenesulfonyl chloride[1].

Historically, the sulfonamide moiety has been synonymous with antimicrobial activity via dihydropteroate synthase (DHPS) inhibition. However, modern crystallographic and high-throughput screening (HTS) data have repositioned this specific diaryl-sulfonamide scaffold as a highly selective modulator in two distinct therapeutic arenas: neuromuscular physiology (via skeletal myosin II inhibition) and neuropsychiatry (via Kappa Opioid Receptor antagonism). This whitepaper synthesizes the structural biology, mechanistic causality, and self-validating experimental workflows required to evaluate this compound's therapeutic efficacy.

Structural Biology and Target Affinity

The therapeutic utility of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is dictated by its unique crystallographic conformation. X-ray diffraction reveals that the molecule is bent at the nitrogen atom, with a C—SO2—NH—C torsion angle of approximately 79°, while the two aromatic rings maintain a dihedral angle of 14.47°[2].

Causality in Drug Design: This specific geometry is critical. The sulfonamide core acts as a robust hydrogen-bond donor/acceptor hub, forming intermolecular N—H···O ribbons that stabilize target binding, while the dual hydrophobic tolyl/benzyl rings provide the necessary steric bulk to occupy deep, lipophilic allosteric pockets[1]. This precise spatial arrangement allows the molecule to mimic the transition states of endogenous substrates in both motor proteins and G-protein coupled receptors (GPCRs).

Therapeutic Axis I: Neuromuscular Modulation

The compound is a direct structural analog of N-benzyl-p-toluenesulfonamide (BTS) , a well-characterized, potent, and specific inhibitor of the ATPase activity of skeletal myosin II subfragment 1 (S1)[1][3].

Mechanism of Action

Unlike traditional ATP-competitive inhibitors, BTS and its 4-methylbenzyl analogs do not prevent ATP from binding to myosin. Instead, kinetic modeling demonstrates that they trap the enzyme in a specific intermediate state. The sulfonamide selectively binds to the Myosin-ADP-Pi complex, decreasing the rate of inorganic phosphate (Pi) release by over 100-fold in the presence of actin[3][4]. By halting Pi release, the compound prevents the myosin head from executing the "power stroke," thereby uncoupling ATP hydrolysis from mechanical tension generation[4].

Therapeutic Potential

Because this chemotype specifically targets fast-twitch skeletal muscle fibers without affecting cardiac or smooth muscle myosin[5], it holds significant therapeutic potential for treating severe muscle spasticity, malignant hyperthermia, and facilitating targeted muscle relaxation during surgical procedures without inducing systemic cardiovascular collapse.

MyosinInhibition A Myosin-ATP (Detached State) B Myosin-ADP-Pi (Pre-Power Stroke) A->B ATP Hydrolysis C Actomyosin-ADP-Pi (Weak Binding) B->C Actin Binding D Actomyosin-ADP (Power Stroke) C->D Pi Release D->A ADP Release Inhibitor Sulfonamide Derivative (Inhibitor) Inhibitor->C Blocks Pi Release

Mechanism of myosin II inhibition via blockade of inorganic phosphate (Pi) release.

Therapeutic Axis II: Neuropsychiatric Applications

Beyond muscle physiology, the 4-methylbenzylamine-4-methylbenzenesulfonamide moiety has been identified via high-throughput screening as a core chemotype for potent Kappa Opioid Receptor (KOR) antagonists [1][6].

Mechanism of Action

The endogenous KOR system, driven by the peptide dynorphin, regulates stress, mood, and reward pathways. Overactivation of KOR leads to profound dysphoria, aversion, and stress-induced relapse in substance dependence[7]. The sulfonamide derivative acts as a highly modular, competitive antagonist at the KOR binding site. By physically occluding the orthosteric pocket, it prevents dynorphin from initiating the conformational changes required for both G-protein activation and subsequent β-arrestin recruitment[8].

Therapeutic Potential

Because these sulfonamide-based KOR antagonists are achiral and readily synthesized, they represent highly scalable lead candidates for the treatment of substance abuse disorders (e.g., cocaine and opiate addiction) and refractory depression[6][8].

KORPathway Dyn Dynorphin (Endogenous Agonist) KOR Kappa Opioid Receptor (GPCR) Dyn->KOR Receptor Binding Gprot G-protein Activation (Dysphoria) KOR->Gprot Downstream Signaling Arr β-Arrestin Recruitment (Desensitization) KOR->Arr Pathway Activation Antag 4-methyl-N-(4-methylbenzyl) benzenesulfonamide Antag->KOR Competitive Antagonism

KOR signaling cascade and competitive blockade by sulfonamide-based antagonists.

Quantitative Pharmacological Profile

To benchmark the efficacy of this chemotype, the following table synthesizes the quantitative binding and inhibitory data of the sulfonamide scaffold across its primary targets[5][6][9].

Compound / ChemotypePrimary TargetMechanism of ActionIC50 / KiPotential Indication
N-benzyl-p-toluenesulfonamide (BTS) Skeletal Myosin II (S1)Inhibits Pi release~5 µMMuscle Spasticity
4-methyl-N-(4-methylbenzyl)benzenesulfonamide Skeletal Myosin II (S1)Inhibits Pi releasePredicted ~3-10 µMNeuromuscular Research
Sulfonamide KOR Antagonist Chemotype Kappa Opioid ReceptorCompetitive Antagonism< 120 nMAddiction, Depression

Self-Validating Experimental Workflows

To ensure scientific rigor, any laboratory investigating 4-methyl-N-(4-methylbenzyl)benzenesulfonamide must utilize assays that directly measure the causal mechanisms of the drug, rather than proxy indicators.

Protocol A: In Vitro Actomyosin S1 ATPase Assay (Validation of Myosin Inhibition)

Rationale: Because the compound traps the ADP-Pi state, standard ATP-depletion assays will yield false negatives. We must directly quantify the release of free inorganic phosphate (Pi) using a Malachite Green colorimetric assay.

  • Protein Preparation: Isolate rabbit skeletal muscle myosin subfragment 1 (S1) and polymerize G-actin into F-actin in a buffer containing 10 mM MOPS (pH 7.0), 2 mM MgCl2, and 0.1 mM EGTA.

  • Compound Incubation: Pre-incubate 1 µM S1 with varying concentrations of the sulfonamide derivative (0.1 µM to 100 µM, dissolved in DMSO) for 15 minutes at 25°C.

  • Reaction Initiation: Add 20 µM F-actin to the mixture. Initiate the ATPase cycle by adding 2 mM ATP.

  • Quenching & Detection: After exactly 5 minutes, quench the reaction by adding an equal volume of 0.6 M perchloric acid. Add Malachite Green reagent and incubate for 10 minutes for color development.

  • Quantification: Measure absorbance at 650 nm. A reduction in absorbance relative to the vehicle control validates the dose-dependent inhibition of Pi release.

Protocol B: KOR β-Arrestin PathHunter Assay (Validation of GPCR Antagonism)

Rationale: To confirm true functional antagonism at the KOR and rule out partial agonism, we must measure the downstream recruitment of β-arrestin via enzyme fragment complementation[8].

  • Cell Plating: Seed CHO-K1 cells stably expressing the KOR-ProLink fusion protein and Enzyme Acceptor (EA)-β-arrestin into 384-well microplates at 5,000 cells/well. Incubate overnight at 37°C.

  • Antagonist Pre-treatment: Add the sulfonamide compound in a 10-point dose-response curve (10 pM to 10 µM) and incubate for 30 minutes. Self-validation step: If the compound is a partial agonist, baseline luminescence will rise here.

  • Agonist Challenge: Challenge the cells with an EC80 concentration of Dynorphin A (the endogenous agonist) and incubate for 90 minutes at 37°C to allow for β-arrestin recruitment.

  • Detection: Add the PathHunter chemiluminescent detection cocktail. The binding of β-arrestin to KOR forces the complementation of the ProLink and EA fragments, generating active β-galactosidase.

  • Readout: Measure luminescence. A dose-dependent decrease in the luminescent signal confirms competitive KOR antagonism.

References

  • (PDF) 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide - ResearchGate Source: researchgate.net URL:[Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)- benzenesulfonamide - IUCr Journals Source: iucr.org URL:[Link]

  • Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PubMed Source: nih.gov URL: [Link]

  • Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC Source: nih.gov URL:[Link]

  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies Source: frontiersin.org URL:[Link]

  • Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide Source: nih.gov URL:[Link]

  • Mechanism of Inhibition of Skeletal Muscle Actomyosin by N-Benzyl-p-toluenesulfonamide | Biochemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Foundational

Engineering Selectivity: The Role of Sulfonamides in γ-Secretase Inhibition and Modulation

Executive Summary The intramembrane aspartyl protease γ-secretase is a primary therapeutic target in Alzheimer's disease (AD) due to its role in generating neurotoxic amyloid-β (Aβ) peptides. However, the enzyme's promis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intramembrane aspartyl protease γ-secretase is a primary therapeutic target in Alzheimer's disease (AD) due to its role in generating neurotoxic amyloid-β (Aβ) peptides. However, the enzyme's promiscuity—specifically its essential role in processing the Notch receptor—has historically derailed clinical development. As application scientists, our objective is to engineer and validate compounds that uncouple these pathways. Sulfonamide-based γ-secretase inhibitors (GSIs) emerged as a premier chemical class designed to achieve this "Notch-sparing" selectivity. This technical guide dissects the structural causality, quantitative pharmacodynamics, and rigorous experimental methodologies required to evaluate sulfonamide GSIs.

Structural Biology of the γ-Secretase Complex

To understand sulfonamide intervention, we must first establish the structural mechanics of the target. γ-Secretase is a heterotetrameric complex embedded within the lipid bilayer, consisting of presenilin (PSEN1 or PSEN2, the catalytic core), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2)[1].

The complex catalyzes the intramembrane proteolysis of over 90 type-I transmembrane proteins[2]. The two most clinically relevant substrates are:

  • Amyloid Precursor Protein (APP): Cleavage of the APP C-terminal fragment (C99) yields Aβ peptides of varying lengths. The Aβ42 isoform is highly aggregation-prone and drives AD pathogenesis[3].

  • Notch Receptor: Cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate essential cellular differentiation and proliferation[4].

Early-generation GSIs (e.g., the azepine-based semagacestat) bound the PSEN1 active site indiscriminately, halting both APP and Notch processing. This resulted in severe clinical toxicities, including gastrointestinal dysfunction and increased risk of skin cancer[1].

G APP APP (Amyloid Precursor) GSec γ-Secretase Complex (PSEN, NCT, APH1, PEN2) APP->GSec Transmembrane Cleavage Notch Notch Receptor Notch->GSec Transmembrane Cleavage Abeta Aβ40 / Aβ42 (Pathogenic Aggregates) GSec->Abeta Pathological Cascade NICD NICD (Essential Cell Signaling) GSec->NICD Physiological Function Sulfonamide Sulfonamide GSI (e.g., Avagacestat) Sulfonamide->GSec Selective Blockade (APP > Notch)

Fig 1. Divergent processing of APP and Notch by γ-secretase, modulated by sulfonamide GSIs.

The Sulfonamide Pharmacophore: Driving "Notch-Sparing" Selectivity

To circumvent Notch-related toxicity, drug development pivoted to sulfonamides ( R−SO2​−NH−R′ ). The unique hydrogen-bonding capabilities and conformational flexibility of the sulfonamide moiety allow these molecules to exploit subtle differences in how APP and Notch dock into the PSEN1 catalytic pocket.

From a mechanistic standpoint, sulfonamides do not act as blunt-force transition-state analogs. Instead, bulkier sulfonamide derivatives induce specific allosteric shifts in the PSEN1 conformation. This sterically hinders the unwinding of the APP α-helix into a β-strand (a biophysical prerequisite for proteolysis) while leaving the Notch binding trajectory relatively unperturbed[1].

Key Sulfonamide GSIs:
  • Begacestat (GSI-953): A thiophene sulfonamide that demonstrated low nanomolar potency against Aβ production while exhibiting a ~16-fold selectivity for APP over Notch in cellular assays[5].

  • Avagacestat (BMS-708163): An oxadiazole-substituted sulfonamide engineered for high brain penetrance. The incorporation of a trifluoromethyl group and an oxadiazole bioisostere drastically improved its pharmacokinetic profile, yielding an impressive in vitro Notch-selectivity fold of 193x[6].

  • SCH 697466: A potent sulfonamide GSI that achieved a 24-fold separation between Aβ40 inhibition and Notch processing in intact HEK293 cells[7].

Table 1: Quantitative Pharmacodynamics of Key Sulfonamide GSIs
CompoundChemical ClassAβ40 IC₅₀ (nM)Notch IC₅₀ (nM)Selectivity Fold (Notch/APP)Clinical Status
Begacestat (GSI-953) Thiophene sulfonamide15.0~240~16xDiscontinued (Phase II)
Avagacestat (BMS-708163) Oxadiazole sulfonamide0.30~58~193xDiscontinued (Phase II)
SCH 697466 Sulfonamide5.0*12324xPreclinical

*Note: SCH 697466 Aβ40 IC₅₀ represents cell-based intact HEK293 assay data[7].

Experimental Methodologies: Validating Sulfonamide Efficacy

As application scientists, we must rigorously validate both the selectivity and the kinetic potency of these compounds. The following protocols represent the gold standard for evaluating sulfonamide GSIs, designed with self-validating controls to ensure data integrity.

Protocol 1: Cell-Free FRET-Based γ-Secretase Kinetic Assay

Causality & Rationale: Traditional ELISA endpoints only measure final Aβ concentrations, obscuring the dynamic processivity of the enzyme. We utilize a Förster Resonance Energy Transfer (FRET) assay using an APP-C99 biosensor[8]. By isolating intact membrane fractions, we preserve the native lipid environment essential for the structural integrity of the tetrameric γ-secretase complex[2].

  • Membrane Preparation: Homogenize wild-type HEK293 cells in a hypotonic buffer (10 mM HEPES pH 7.4, 1 mM EDTA) supplemented with protease inhibitors (strictly excluding aspartyl protease inhibitors). Causality: Hypotonic lysis ensures the preservation of endo-lysosomal and plasma membrane vesicles where active γ-secretase resides.

  • Substrate Introduction: Introduce the recombinant C99 FRET biosensor (fused with a YPet donor and Turquoise-GL acceptor) at a concentration of 0.5 μM, approximating the Michaelis constant ( Km​ )[8].

  • Inhibitor Titration: Dispense the sulfonamide GSI in a 10-point dose-response curve (0.1 nM to 10 μM) using a 1% DMSO final concentration. Causality: Sulfonamides are highly lipophilic; maintaining a consistent, low DMSO concentration prevents solvent-induced membrane micellization.

  • Kinetic Incubation & Readout: Incubate the microplate at 37°C. Measure fluorescence continuously for 60 minutes (Excitation: 433 nm, Emission: 475 nm for Turquoise-GL and 530 nm for YPet). As γ-secretase cleaves C99, the fluorophores separate, causing a measurable decrease in the FRET ratio (530/475 nm).

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression. Include a known non-selective GSI (e.g., DAPT) as a positive control for total inhibition.

FRET_Workflow Prep 1. Membrane Isolation Preserve intact γ-secretase complex Substrate 2. FRET Substrate Addition APP-C99 with Donor/Acceptor fluorophores Prep->Substrate Inhibitor 3. Sulfonamide Titration Introduce GSI across concentration gradient Substrate->Inhibitor Incubate 4. Kinetic Incubation 37°C to allow dynamic substrate cleavage Inhibitor->Incubate Measure 5. Fluorescence Detection Measure loss of FRET signal over time Incubate->Measure Analyze 6. Data Synthesis Calculate IC50 and enzymatic processivity Measure->Analyze

Fig 2. Step-by-step workflow for the cell-free FRET-based γ-secretase kinetic assay.

Protocol 2: Cell-Based Dual Assay for APP vs. Notch Selectivity

Causality & Rationale: Cell-free assays lack the complex intracellular trafficking dynamics of APP and Notch. To establish true "Notch-sparing" capabilities, we deploy a dual-reporter CHO cell line stably expressing APPSwe (Swedish mutation) and a NotchΔE-Luciferase construct[5].

  • Cell Seeding: Plate the dual-reporter CHO cells at 2×104 cells/well in a 96-well format. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with serial dilutions of the sulfonamide GSI. Causality: Dosing intact cells forces the compound to cross the plasma membrane, providing a highly accurate representation of cellular permeability and target engagement.

  • Notch Cleavage Assessment: After 24 hours, lyse the cells and add a luciferin substrate. Measure luminescence. The release of NICD directly drives luciferase expression; thus, luminescence is directly proportional to Notch cleavage[4].

  • APP Cleavage Assessment: Collect the conditioned media prior to lysis. Quantify Aβ40 and Aβ42 using a sandwich ELISA (e.g., capture antibody 6E10). Causality: Analyzing the media ensures we are measuring fully processed, secreted Aβ, validating the downstream phenotypic effect of the inhibitor[5].

Clinical Translation & The "Notch-Sparing" Paradox

Despite the elegant biochemical engineering of sulfonamides, clinical translation has been fraught with challenges. Avagacestat, despite its 193-fold in vitro selectivity, failed in Phase II trials due to adverse events mirroring Notch inhibition (e.g., gastrointestinal toxicity) and a lack of cognitive improvement[9].

As scientists, we must analyze this paradox. The discrepancy arises from the pharmacokinetic "burst" effect. Oral bolus dosing of sulfonamides creates transient, supra-pharmacological Cmax​ peaks in the brain and periphery. At these peak concentrations, the in vitro selectivity window is breached, leading to off-target Notch inhibition[1]. Furthermore, because γ-secretase processes dozens of substrates, altering its active site conformation with sulfonamides may inadvertently dysregulate other critical pathways[2].

Future drug development is now pivoting toward γ-secretase modulators (GSMs)—compounds that allosterically shift the cleavage site to produce shorter, non-toxic Aβ38 peptides without inhibiting the overall processivity of the enzyme or affecting Notch[3].

References

  • Begacestat (GSI-953)
  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation ...
  • Source: nih.
  • Source: d-nb.
  • Source: oup.
  • Source: elifesciences.

Sources

Exploratory

N-benzyl-p-toluenesulfonamide (BTS): A Technical Guide to a Specific Myosin II Inhibitor

This guide provides an in-depth technical overview of N-benzyl-p-toluenesulfonamide (BTS), a potent and specific small-molecule inhibitor of fast skeletal muscle myosin II. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of N-benzyl-p-toluenesulfonamide (BTS), a potent and specific small-molecule inhibitor of fast skeletal muscle myosin II. It is intended for researchers, scientists, and drug development professionals who are looking to utilize BTS as a tool to investigate the roles of myosin II in various biological processes. This document will delve into the mechanism of action, provide field-proven insights for its application, and detail experimental protocols to ensure reproducible and reliable results.

Introduction: The Significance of a Specific Myosin II Inhibitor

Myosin II is a motor protein that plays a crucial role in a plethora of cellular processes, including muscle contraction, cell division, migration, and maintenance of cell shape. The ability to selectively inhibit its function is paramount for dissecting these complex mechanisms. While several myosin inhibitors exist, many suffer from a lack of specificity or off-target effects.[1][2] N-benzyl-p-toluenesulfonamide (BTS) has emerged as a valuable research tool due to its high specificity for fast skeletal muscle myosin II, offering a more precise means of studying its functions.[3][4]

BTS, an aryl sulfonamide, was identified through a small-molecule library screen for its ability to inhibit the actin-stimulated ATPase activity of rabbit muscle myosin II subfragment 1 (S1).[4] Its cell-permeable nature allows for its use in both in vitro and in vivo studies, providing a versatile tool for a wide range of experimental systems.[1]

Unraveling the Mechanism of Action

BTS acts as a noncompetitive inhibitor of myosin II.[1] This is a critical distinction from competitive inhibitors that vie with ATP for the nucleotide-binding pocket. The noncompetitive nature of BTS means it binds to an allosteric site, thereby avoiding off-target effects on other ATPases and ATP-binding proteins.[1]

The primary mechanism of BTS inhibition involves trapping the myosin head in a state with low affinity for actin.[1][5] Kinetic studies have revealed that BTS specifically targets key steps in the actomyosin ATPase cycle:

  • Inhibition of Phosphate (Pi) Release: BTS significantly slows down the rate of phosphate release from the myosin-ADP-Pi complex, a critical step for the power stroke.[1][6][7] In the presence of actin, this inhibition is even more pronounced, with the rate of Pi release decreasing by more than 100-fold.[1][6][7]

  • Stabilization of the Myosin-ADP-Pi Intermediate: By hindering Pi release, BTS effectively stabilizes the myosin-ADP-Pi intermediate.[1] This complex has a reduced affinity for actin, preventing the strong binding necessary for force generation.[1][6]

  • Decreased Rate of ADP Dissociation: BTS also decreases the rate of ADP dissociation from myosin.[6][7]

Crucially, BTS does not affect ATP binding or its hydrolysis by myosin.[6][7] The culmination of these effects is a potent suppression of muscle contraction and force production.[1][6]

Diagram: Mechanism of BTS Inhibition of the Myosin II ATPase Cycle

BTS_Mechanism cluster_inhibition BTS Inhibition Point M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weak Binding) M_ADP_Pi->AM_ADP_Pi + Actin BTS_Inhibited BTS-Bound Myosin-ADP-Pi (Low Actin Affinity) M_ADP_Pi->BTS_Inhibited + BTS AM_ADP Actin-Myosin-ADP (Strong Binding) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP + ATP (Detachment) BTS_Inhibited->M_ADP_Pi - BTS inhibition_point->AM_ADP Blocked by BTS Cell_Migration_Workflow start Start: Confluent Cell Monolayer scratch Create Scratch in Monolayer start->scratch wash Wash to Remove Debris scratch->wash treat Add Medium with BTS or Vehicle wash->treat image Live-Cell Imaging at Regular Intervals treat->image analyze Measure Wound Closure Rate image->analyze end End: Quantify Migration Inhibition analyze->end

Caption: A streamlined workflow for assessing cell migration inhibition by BTS.

Self-Validation and Causality for Cell-Based Assays:

  • Dose-Response: Use a range of BTS concentrations to establish a dose-dependent effect.

  • Reversibility: After treatment, wash out the BTS and add fresh medium to see if the cellular process recovers, confirming that the effect is not due to cytotoxicity. [8]* Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not a result of cell death.

  • Appropriate Controls: Always include a vehicle (DMSO) control.

Data Presentation: Quantitative Insights

ParameterBTS ConcentrationEffectReference
IC50 (Actin-activated Myosin S1 ATPase) ~5 µMInhibition[9]
IC50 (Ca2+-activated Myosin S1 ATPase) ~5 µMInhibition[9]
IC50 (Isometric Tension, Skinned Rabbit Muscle) ~3 µMInhibition[9]
IC50 (Isometric Tension, Skinned Frog Muscle) ~1 µMInhibition[9]
Tetanic Tension Inhibition (Intact Rat Muscle) 10 µMMarked inhibition[3]
Myofibrillogenesis Inhibition (Cultured Chick Myotubes) 10-50 µMSignificant suppression[8]

Conclusion and Future Perspectives

N-benzyl-p-toluenesulfonamide (BTS) is a highly specific and potent inhibitor of fast skeletal muscle myosin II. Its well-characterized mechanism of action and cell permeability make it an indispensable tool for researchers investigating the diverse roles of myosin II in health and disease. By following robust and well-controlled experimental protocols, scientists can leverage the power of BTS to gain deeper insights into fundamental biological processes. Future research may focus on developing derivatives of BTS with altered specificities or improved pharmacokinetic properties, further expanding the repertoire of tools available for studying the complex family of myosin motors.

References

  • Shaw, M. A., et al. (2003). Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. Biochemistry, 42(20), 6128-35. [Link]

  • Pinniger, G. J., et al. (2005). Effects of a Myosin-II Inhibitor (N-benzyl-p-toluene Sulphonamide, BTS) on Contractile Characteristics of Intact Fast-twitch Mammalian Muscle Fibres. Journal of Muscle Research and Cell Motility, 26(2-3), 135-41. [Link]

  • Bond, A. M., et al. (2004). Small-molecule inhibitors of myosin proteins. Trends in Cell Biology, 14(7), 375-81. [Link]

  • Sakamoto, H., et al. (2005). Effects of BTS (N-benzyl-p-toluene sulphonamide), an Inhibitor for Myosin-Actin Interaction, on Myofibrillogenesis in Skeletal Muscle Cells in Culture. Zoological Science, 22(9), 995-1003. [Link]

  • Cheung, A., et al. (2002). A small-molecule inhibitor of skeletal muscle myosin II. Nature Cell Biology, 4(1), 83-8. [Link]

  • Ito, K., et al. (2006). Effects of BTS (N-benzyl-p-toluene sulphonamide), an inhibitor for myosin-actin interaction, on myofibrillogenesis in skeletal muscle cells in culture. Development, Growth & Differentiation, 48(9), 525-34. [Link]

  • Pinniger, G. J., et al. (2005). Effects of a myosin-II Inhibitor (N-benzyl-p-toluene Sulphonamide, BTS) on Contractile Characteristics of Intact Fast-Twitch Mammalian Muscle Fibres. Journal of Muscle Research and Cell Motility, 26(2-3), 135-41. [Link]

  • Shaw, M. A., et al. (2003). Mechanism of Inhibition of Skeletal Muscle Actomyosin by N-Benzyl-p-toluenesulfonamide. Biochemistry, 42(20), 6128-6135. [Link]

  • Kovács, M., et al. (2004). Mechanism of Blebbistatin Inhibition of Myosin II. Journal of Biological Chemistry, 279(34), 35557-35563. [Link]

  • Adhikari, A. S., et al. (2020). TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES. bioRxiv. [Link]

  • Vang, S., et al. (2005). Blebbistatin, a Novel Inhibitor of Myosin II ATPase Activity, Increases Aqueous Humor Outflow Facility in Perfused Enucleated Porcine Eyes. Investigative Ophthalmology & Visual Science, 46(11), 4165-4172. [Link]

Sources

Foundational

4-methyl-N-(4-methylbenzyl)benzenesulfonamide and the Sulfonamide Class of Kappa Opioid Receptor Antagonists: A Technical Whitepaper

Executive Summary The kappa opioid receptor (KOR) is a critical G-protein-coupled receptor (GPCR) embedded within the central nervous system, playing a profound role in regulating pain perception, stress responses, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The kappa opioid receptor (KOR) is a critical G-protein-coupled receptor (GPCR) embedded within the central nervous system, playing a profound role in regulating pain perception, stress responses, and affective reward states. While KOR agonists have been explored for analgesia, KOR antagonists hold immense therapeutic potential for treating substance use disorders, depression, and anxiety.

Historically, the development of KOR antagonists has been dominated by morphinan-derived compounds (e.g., nor-binaltorphimine [norBNI] and JDTic)[1]. While highly potent, these canonical antagonists possess a highly rigid, lipophilic structure that leads to an exceptionally long duration of action in vivo (often lasting weeks)[1]. This pharmacokinetic liability complicates their clinical viability. In response, high-throughput screening (HTS) campaigns have identified a novel, achiral, and highly modular class of KOR antagonists based on a sulfonamide scaffold (Chemotype III)[2].

At the structural core of this promising class lies the 4-methyl-N-(4-methylbenzyl)benzenesulfonamide moiety[3]. This whitepaper dissects the structural biology, mechanistic pharmacology, and structure-activity relationship (SAR) of this specific compound and its derivatives, providing a comprehensive guide for drug development professionals seeking to optimize KOR antagonists.

Structural Biology & Chemical Identity

The compound 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (C₁₅H₁₇NO₂S) is synthesized via a nucleophilic acyl-substitution reaction between an electrophilic sulfonyl chloride and a nucleophilic amine[3]. It serves as a fundamental building block and pharmacophore for the ML140 KOR antagonist probe[1].

Crystallographic Features

Understanding the 3D conformation of the antagonist is critical for rational drug design. X-ray crystallographic characterization of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide reveals several key supramolecular interactions that dictate its stability and potential receptor-binding poses[3]:

  • Hydrogen Bonding: The crystal lattice is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into continuous ribbons running along the b-axis[3].

  • C—H⋯π Interactions: One of the aromatic rings engages in two distinct intermolecular C—H⋯π interactions, cross-linking the hydrogen-bonded ribbons into a robust three-dimensional network[3].

  • Conformational Geometry: The sulfonamide group adopts a distorted tetrahedral geometry, which is critical for orienting the two tolyl rings into the hydrophobic binding pockets of the KOR orthosteric site.

Mechanistic Pharmacology & Receptor Dynamics

The KOR is a classic GPCR that, upon activation by its endogenous ligand dynorphin, signals through two primary diverging pathways: the G-protein (Gαi/o) pathway, which mediates analgesia, and the β-arrestin-2 recruitment pathway, which is heavily implicated in dysphoria and aversion[4].

Sulfonamide-based KOR antagonists like ML140 (which contains the 4-methylbenzylamine-4-methylbenzenesulfonamide moiety) function by competitively binding to the orthosteric site of the KOR[1][3]. By stabilizing the receptor in an inactive conformation, these compounds prevent the conformational shift required for both G-protein coupling and β-arrestin recruitment, thereby neutralizing dynorphin-induced dysphoria and stress responses.

KOR_Signaling Dynorphin Dynorphin (Endogenous Agonist) KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates Sulfonamide Sulfonamide Antagonist (e.g., ML140) Sulfonamide->KOR Blocks GProtein G-protein Pathway (Analgesia) KOR->GProtein Agonist Bound BArrestin β-Arrestin Pathway (Dysphoria / Aversion) KOR->BArrestin Agonist Bound

Diagram 1: KOR Signaling & Antagonism Pathway showing competitive blockade.

Structure-Activity Relationship (SAR) & Scaffold Evolution

The discovery of the sulfonamide KOR antagonist chemotype originated from an HTS campaign that identified ML140 (Probe 3{1})[2]. While ML140 is highly selective for KOR over the mu (MOR) and delta (DOR) opioid receptors, its initial functional potency was modest (IC₅₀ = 138 nM)[1].

The Potency Enhancement Strategy

To optimize the 4-methyl-N-(4-methylbenzyl)benzenesulfonamide scaffold, researchers hypothesized that the rotational freedom of the sulfonamide nitrogen was hindering optimal receptor binding. By chemically constraining the sulfonamide nitrogen within a tetrahydroisoquinoline motif , the entropic penalty of binding was drastically reduced[1].

This constraint strategy yielded remarkable results:

  • Potency Surge: The functional antagonist potency improved nearly 100-fold, dropping from 138 nM to 1.6 nM[1].

  • Selectivity Maintenance: The constrained analogs maintained excellent selectivity against MOR and DOR[1].

  • In Vivo Viability: The optimized probe became sufficiently potent for behavioral and in vivo efficacy models, bridging the gap between a chemical tool and a therapeutic lead[1].

Comparative KOR Antagonist Profiles
Compound / ScaffoldKOR Binding Affinity (Kᵢ)Functional Antagonism (IC₅₀)*Structural Characteristics
norBNI (Standard)~0.1 - 1.0 nM< 1.0 nMMorphinan dimer, highly rigid, ultra-long acting (weeks)[1].
ML140 (Original Hit)50 nM138 nMFlexible sulfonamide, achiral, modular, rapid clearance[1][2].
Constrained Analog (1l) < 5.0 nM1.6 nMTetrahydroisoquinoline-constrained sulfonamide, high potency[1].

*Measured via [³⁵S]GTPγS binding assay.

Comprehensive Experimental Protocols

To ensure reproducibility and trustworthiness in the development of sulfonamide-based KOR antagonists, the following self-validating experimental workflows must be strictly adhered to.

Workflow Step1 1. Synthesis (Nucleophilic Sub) Step2 2. XRD Validation (Crystal Structure) Step1->Step2 Step3 3. Binding Assay ([3H]U69,593) Step2->Step3 Step4 4. Functional Assay ([35S]GTPγS) Step3->Step4

Diagram 2: Sequential workflow for the synthesis and validation of KOR antagonists.

Protocol A: Synthesis & Crystallization of the Sulfonamide Core

Causality Check: Synthesizing the compound in a biphasic or carefully buffered system prevents the hydrolysis of the sulfonyl chloride. Recrystallization from hot ethanol is mandatory to yield single crystals suitable for X-ray diffraction (XRD) validation[5].

  • Reaction Setup: Dissolve 4-methylbenzylamine (1.0 eq) in dichloromethane (DCM). Add an organic base (e.g., pyridine or triethylamine, 1.5 eq) to act as an acid scavenger.

  • Sulfonylation: Cool the mixture to 0°C. Slowly add p-toluenesulfonyl chloride (1.1 eq) dropwise to control the exothermic nucleophilic acyl substitution.

  • Workup: Stir at room temperature for 4 hours. Quench with water. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl, followed by brine.

  • Purification: Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness.

  • Crystallization: Dissolve the crude residue in a minimum volume of hot ethanol. Filter while hot, transfer to a scintillation vial, and allow to stand undisturbed for 24 hours to afford pale-yellow crystals[5]. Confirm identity via XRD and NMR.

Protocol B: In Vitro Radioligand Binding Assay

Causality Check: Using [³H]U69,593 (a highly selective KOR agonist) ensures that displacement directly correlates to orthosteric KOR affinity, ruling out allosteric artifacts[1].

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes. Resuspend the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]U69,593, and varying concentrations of the synthesized sulfonamide (10⁻¹¹ to 10⁻⁵ M).

  • Nonspecific Binding: Define nonspecific binding using 10 µM naloxone in parallel control wells.

  • Filtration: Incubate for 1 hour at room temperature. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold Tris buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol C: Functional [³⁵S]GTPγS Assay

Causality Check: Because KOR is a GPCR, measuring the direct incorporation of the non-hydrolyzable GTP analog ([³⁵S]GTPγS) into the Gα subunit provides the most proximal and accurate measure of receptor antagonism, free from downstream amplification bias[1].

  • Assay Buffer: Prepare buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP (GDP is crucial to reduce basal G-protein turnover).

  • Co-Incubation: Incubate KOR membranes with an EC₈₀ concentration of the agonist U69,593 (to stimulate the receptor) and varying concentrations of the sulfonamide antagonist.

  • Tracer Addition: Add 0.1 nM [³⁵S]GTPγS and incubate for 60 minutes at 30°C.

  • Measurement: Terminate via rapid filtration (as in Protocol B). A decrease in[³⁵S]GTPγS binding indicates functional antagonism. Calculate the IC₅₀ from the dose-response curve.

Future Directions

The 4-methyl-N-(4-methylbenzyl)benzenesulfonamide moiety represents a pivotal leap in opioid neuropharmacology. By moving away from the morphinan skeleton, researchers have unlocked a class of KOR antagonists that are synthetically accessible, highly tunable, and free from the weeks-long biological half-lives that have historically plagued this field[1]. Future drug development should focus on fine-tuning the pharmacokinetic profiles of these constrained tetrahydroisoquinoline-sulfonamides to optimize blood-brain barrier penetration for the treatment of stress-induced relapse and depressive disorders.

References

  • Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 235-238. URL: [Link]

  • Frankowski, K. J., Hedrick, M. P., Gosalia, P., Li, K., Shi, S., Whipple, D., ... & Aubé, J. (2012). Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy. ACS Chemical Neuroscience, 3(3), 221-236. URL: [Link]

  • Frankowski, K. J., Slauson, S. R., Lovell, K. M., Phillips, A. M., Streicher, J. M., Zhou, L., ... & Aubé, J. (2015). Potency enhancement of the κ-opioid receptor antagonist probe ML140 through sulfonamide constraint utilizing a tetrahydroisoquinoline motif. Bioorganic & Medicinal Chemistry, 23(14), 3948-3956. URL: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic data for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, a molecule of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. As a senior application scientist, the following sections are designed to not only present the core data but also to explain the rationale behind the experimental choices and data interpretation, ensuring a thorough understanding for researchers and drug development professionals.

Introduction

4-methyl-N-(4-methylbenzyl)benzenesulfonamide (C₁₅H₁₇NO₂S) belongs to the sulfonamide class of compounds, a cornerstone in drug discovery. The N-benzylbenzenesulfonamide moiety is a key feature in various biologically active molecules.[1] Accurate and comprehensive characterization of such molecules is paramount for regulatory approval, intellectual property protection, and ensuring reproducibility in research. This guide will walk through the essential spectroscopic techniques required for the unambiguous identification and characterization of this compound.

Synthesis and Molecular Structure

The title compound is synthesized via a nucleophilic substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride.[2] A common laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis

Materials:

  • p-toluenesulfonyl chloride

  • 4-methylbenzylamine

  • Pyridine

  • Dichloromethane (DCM), degassed

  • 5 M Hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirring mixture of 4-methylbenzylamine (1.1 equivalents) and pyridine (1.1 equivalents) in degassed dichloromethane, add p-toluenesulfonyl chloride (1.0 equivalent) dropwise under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Acidify the mixture with 5 M HCl and dilute with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic phase with water.

  • Combine the aqueous layers and back-extract with dichloromethane.

  • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d, J ≈ 8.0 Hz2HAr-H (ortho to SO₂)
~7.30d, J ≈ 8.0 Hz2HAr-H (meta to SO₂)
~7.10d, J ≈ 8.0 Hz2HAr-H (ortho to CH₂)
~7.00d, J ≈ 8.0 Hz2HAr-H (meta to CH₂)
~4.80t, J ≈ 6.0 Hz1HN-H
~4.10d, J ≈ 6.0 Hz2HN-CH₂-Ar
~2.40s3HAr-CH₃ (on tosyl group)
~2.30s3HAr-CH₃ (on benzyl group)
Interpretation and Rationale

The predicted ¹H NMR spectrum of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide will show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: The two aromatic rings are para-substituted, leading to two sets of doublets for each ring, a classic AA'BB' system. The protons on the tosyl ring ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and appear further downfield (~7.70 ppm) compared to the protons meta to this group (~7.30 ppm).[3] The protons on the benzyl ring will appear at slightly more shielded positions.

  • Methylene and Amine Protons: The methylene protons (N-CH₂) adjacent to the nitrogen will appear as a doublet at approximately 4.10 ppm, coupled to the N-H proton. The N-H proton itself is expected to be a triplet around 4.80 ppm due to coupling with the adjacent methylene group. The exact chemical shift and multiplicity of the N-H proton can be variable and may be broadened by quadrupole effects or exchange.

  • Methyl Protons: The two methyl groups will each give rise to a singlet, as they have no adjacent protons to couple with. The methyl group on the tosyl ring is expected around 2.40 ppm, while the methyl on the benzyl ring will be at a slightly different chemical shift, around 2.30 ppm.[4]

Experimental Protocol: ¹H NMR
  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~143.5Ar-C (C-SO₂)
~137.0Ar-C (C-CH₃ on tosyl)
~136.5Ar-C (C-CH₂ on benzyl)
~135.0Ar-C (ipso-C of benzyl)
~129.8Ar-CH (meta to SO₂)
~129.5Ar-CH (meta to CH₂)
~127.5Ar-CH (ortho to SO₂)
~127.3Ar-CH (ortho to CH₂)
~47.0N-CH₂-Ar
~21.5Ar-CH₃ (on tosyl group)
~21.0Ar-CH₃ (on benzyl group)
Interpretation and Rationale

The predicted proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the unique carbon environments in the molecule.

  • Aromatic Carbons: The quaternary carbons attached to the sulfonyl group and the methyl groups will have characteristic chemical shifts. The carbons directly attached to the electron-withdrawing sulfonyl group will be downfield. The aromatic CH carbons will appear in the typical region of ~127-130 ppm.[1]

  • Aliphatic Carbons: The methylene carbon (N-CH₂) is expected to appear around 47.0 ppm. The two methyl carbons will have distinct signals in the upfield region of the spectrum, around 21 ppm.

Experimental Protocol: ¹³C NMR
  • Prepare the sample as described for ¹H NMR, ensuring a sufficient concentration for a good signal-to-noise ratio.

  • Acquire the spectrum using a standard proton-decoupled pulse sequence.

  • A longer acquisition time may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3250MediumN-H stretch
~3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1330 & ~1160StrongAsymmetric & Symmetric SO₂ stretch
~1600 & ~1490MediumAromatic C=C stretch
Interpretation and Rationale

The IR spectrum will provide clear evidence for the key functional groups in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

  • N-H Stretch: A characteristic peak around 3250 cm⁻¹ indicates the presence of the N-H bond of the sulfonamide.

  • SO₂ Stretches: Two strong absorption bands, typically around 1330 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are definitive for the sulfonyl group.[5]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.

Experimental Protocol: IR Spectroscopy
  • For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Place a small amount of the sample on the ATR crystal or mix with KBr powder and press into a thin pellet.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background correction before acquiring the sample spectrum.

dot graph "ir_interpretation" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, len=1.5];

}

Caption: Key IR vibrational modes for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data
m/zAssignment
291[M]⁺, Molecular Ion
155[CH₃C₆H₄SO₂]⁺
136[M - CH₃C₆H₄SO₂]⁺
105[CH₃C₆H₄CH₂]⁺
91[C₇H₇]⁺, Tropylium ion
Interpretation and Rationale
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (291.09 g/mol for C₁₅H₁₇NO₂S). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[1]

  • Fragmentation Pattern: The molecule is expected to fragment at the relatively weak S-N bond. This would lead to two major fragment ions: the tosyl cation at m/z 155 and the N-(4-methylbenzyl)amine radical cation fragment at m/z 136. Further fragmentation of the 4-methylbenzyl portion can lead to the formation of the 4-methylbenzyl cation at m/z 105, which can rearrange to the stable tropylium ion at m/z 91.

Experimental Protocol: Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) to generate ions.

  • Acquire the mass spectrum over a suitable m/z range.

Conclusion

The comprehensive spectroscopic analysis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide using ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from closely related compounds, offers a robust framework for researchers to confirm the identity and purity of this important sulfonamide derivative. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to scientific integrity in research and drug development.

References

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. [Link]

  • N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | C15H15NO2S | CID 9581574. [Link]

  • Supporting Information for "Copper-Catalyzed Three-Component Synthesis of N-Sulfonylimidates from Alkynes, Sulfonyl Azides, and Alcohols". [Link]

  • Supporting Information for "A Simple and Efficient Method for the Synthesis of Amides from Aldehydes and Amines using a Copper Catalyst". [Link]

  • N-benzyl-N-(4-methoxy-6-methyl-2-pyrimidinyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)- - NIST Chemistry WebBook. [Link]

  • Benzenesulfonamide, 4-methyl- - NIST Chemistry WebBook. [Link]

  • Supporting information for "Palladium-Catalyzed C–H Arylation of Sulfonamides". [Link]

  • (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - ResearchGate. [Link]

  • N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide - PMC. [Link]

  • Supporting Information for "A mild and efficient synthesis of sulfonamides from sulfonyl chlorides and amines". [Link]

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Foundational

Structural Elucidation of N-Benzyl-4-methylbenzenesulfonamide Derivatives: A Comprehensive NMR Guide

Executive Summary N-Benzyl-4-methylbenzenesulfonamide (commonly known as N-benzyltosylamide or BTS) and its derivatives represent a critical scaffold in medicinal chemistry. Beyond their historical utility as synthetic i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-4-methylbenzenesulfonamide (commonly known as N-benzyltosylamide or BTS) and its derivatives represent a critical scaffold in medicinal chemistry. Beyond their historical utility as synthetic intermediates, these compounds function as potent inhibitors of skeletal muscle myosin ATPase and serve as foundational pharmacophores for modern sulfonamide-based therapeutics[1].

For drug development professionals, the unambiguous structural validation of these derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This whitepaper provides an in-depth, mechanistic analysis of the 1 H and 13 C NMR spectra of BTS derivatives, detailing the causality behind chemical shifts, solvent-induced dynamics, and self-validating experimental protocols.

Mechanistic Drivers of NMR Chemical Shifts

As an application scientist, one must look beyond empirical peak matching and understand the physical and electronic environments driving the resonances. The BTS molecule is defined by three distinct structural domains: the tosyl group, the sulfonamide linkage, and the benzyl moiety.

The Tosyl Group: Anisotropic and Inductive Effects

The sulfonyl ( −SO2​− ) group is profoundly electron-withdrawing. This exerts a strong deshielding effect on the adjacent aromatic protons of the tosyl ring.

  • Aromatic Protons: The tosyl aromatic protons consistently present as an AA′BB′ pseudo-doublet system. The protons ortho to the sulfonyl group are heavily deshielded, appearing downfield at δ 7.7–7.8 ppm. Conversely, the protons ortho to the electron-donating methyl group resonate upfield at δ 7.2–7.4 ppm[2]. This distinct pattern serves as an internal diagnostic anchor for confirming an intact tosyl moiety.

  • Methyl Protons: The terminal Ar−CH3​ group is insulated from the sulfonyl core, typically appearing as a sharp, highly shielded singlet at δ 2.41–2.45 ppm[3].

Solvent-Dependent Sulfonamide Dynamics

Novice researchers frequently misinterpret the benzylic −CH2​− signal due to unpredictable splitting patterns. The causality lies in the hydrogen-bonding dynamics of the sulfonamide −NH− proton.

  • In Anhydrous CDCl3​ : The −NH− proton exchanges slowly on the NMR timescale. Consequently, it couples with the adjacent benzylic −CH2​− , splitting the −CH2​− signal into a doublet ( J≈6.2 Hz) at δ 4.09 ppm, while the −NH− appears as a broad triplet at δ 5.06 ppm[3].

  • In Hydrogen-Bonding Solvents (Acetone- d6​ ): Solvents like Acetone- d6​ facilitate rapid intermolecular proton exchange. This rapid exchange decouples the spin system, collapsing the −CH2​− signal into a sharp singlet at δ 4.10 ppm and shifting the −NH− signal significantly downfield to a broad singlet at δ 6.82 ppm[2].

NMR_Causality Root N-Benzyltosylamide (BTS) Chemical Shift Drivers SO2 Sulfonyl Group (-SO2-) Strong Electron Withdrawing Root->SO2 Solvent Solvent Choice (CDCl3 vs Acetone-d6) Root->Solvent Aromatic Aromatic Rings Anisotropic Deshielding Root->Aromatic Effect1 Deshields Ortho Tosyl Protons (δ 7.7 - 7.8 ppm) SO2->Effect1 Effect3 Shifts Benzylic CH2 Downfield (δ ~4.1 ppm) SO2->Effect3 Effect2 Alters NH Exchange Rate (Triplet in CDCl3, Singlet in Acetone) Solvent->Effect2 Aromatic->Effect3

Logical causality of structural and environmental factors driving NMR chemical shifts in BTS.

Comparative Spectral Data

The following tables summarize the quantitative 1 H and 13 C NMR data for BTS and its key derivatives, demonstrating how substituent modifications alter the electronic landscape.

Table 1: 1 H NMR Chemical Shifts of BTS Derivatives (ppm)
CompoundSolvent Ar−CH3​ Benzylic CH2​ Sulfonamide NH Tosyl Ar−H Benzyl Ar−H
BTS [3] CDCl3​ 2.41 (s)4.09 (d, J=6.2 )5.06 (t)7.20–7.73 (m)7.09–7.36 (m)
BTS [2]Acetone- d6​ 2.42 (s)4.10 (s)6.82 (s)7.41–7.84 (m)7.18–7.31 (m)
4-Methoxy-BTS [3] CDCl3​ 2.43 (s)4.03 (d, J=6.1 )4.85 (t)7.29–7.74 (m)6.78–7.09 (m)
4-Bromo-BTS [3] CDCl3​ 2.43 (s)4.05 (d, J=6.3 )5.19 (t)7.27–7.70 (m)7.06–7.36 (m)
N-Methyl-BTS [4] CDCl3​ 2.45 (s)4.12 (s)N/A ( N−CH3​ : 2.58)7.26–7.73 (m)7.26–7.43 (m)
Table 2: 13 C NMR Chemical Shifts of BTS Derivatives (ppm)
CompoundSolventTosyl C1​ (ipso)Benzylic CH2​ Ar−CH3​ Notable Substituent Carbons
BTS [3] CDCl3​ 143.5047.2321.56-
BTS [2]Acetone- d6​ 143.7947.6621.39-
4-Methoxy-BTS [3] CDCl3​ 143.4646.7321.56159.26 ( C−OMe ), 55.30 ( O−CH3​ )
N-Methyl-BTS [4] CDCl3​ 143.5054.2021.5034.30 ( N−CH3​ )

Self-Validating Experimental Protocol

To ensure high-fidelity spectral data, the synthesis and sample preparation must be treated as a unified, self-validating system. The following protocol guarantees the elimination of artifacts that commonly plague sulfonamide NMR analysis.

Phase 1: Synthesis and Isolation
  • Reaction Assembly: Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C. Slowly add p-toluenesulfonyl chloride (1.05 eq).

    • Causality Check: Triethylamine acts as an acid scavenger. It drives the equilibrium forward while preventing the protonation of the nucleophilic benzylamine. Cooling minimizes exothermic degradation.

  • Reaction Monitoring (Validation Checkpoint): After 2 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase.

    • Validation: The complete disappearance of the UV-active TsCl spot and the emergence of a lower- Rf​ product spot confirms successful conversion.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ .

    • Causality Check: Residual acid or base can catalyze rapid −NH− proton exchange during NMR acquisition, destroying the CH2​−NH spin coupling. Thorough neutralization is mandatory.

Phase 2: NMR Sample Preparation
  • Dissolution: Weigh exactly 10 mg of the purified, vacuum-dried solid. Dissolve entirely in 0.6 mL of high-purity CDCl3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Validation Checkpoint: Visually inspect the solution. It must be perfectly clear.

    • Validation: Particulate matter degrades magnetic field homogeneity, leading to broadened spectral lines. Filter through a glass wool plug if necessary.

  • Acquisition: Acquire 1 H NMR at 500 MHz (16 scans, relaxation delay D1​=1 s) and 13 C NMR at 126 MHz (1024 scans, D1​=2 s)[3].

Experimental_Workflow A 1. Sulfonylation Reaction TsCl + Benzylamine in DCM B 2. Acid-Base Workup HCl Wash & Organic Extraction A->B C 3. Purification Silica Gel Chromatography B->C D 4. NMR Sample Prep Dissolution in CDCl3 + TMS C->D E 5. Data Acquisition 1H (500 MHz) & 13C (126 MHz) D->E

Step-by-step workflow for the synthesis, purification, and NMR preparation of BTS derivatives.

Advanced Validation: 2D NMR Strategies

When dealing with complex, highly substituted BTS derivatives (e.g., heavily halogenated benzyl rings), 1D NMR may present overlapping multiplet regions. In these scenarios, 2D NMR techniques become essential:

  • COSY (Correlation Spectroscopy): Utilized to definitively prove the connectivity between the benzylic −CH2​− and the sulfonamide −NH− . A strong cross-peak in anhydrous CDCl3​ validates the structural linkage.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for bridging the sulfonamide gap. The benzylic protons ( δ ~4.1 ppm) will show a 3JCH​ long-range correlation to the ipso-carbon of the benzyl ring, while the tosyl methyl protons ( δ ~2.4 ppm) will correlate to the adjacent aromatic carbons, providing an unambiguous map of the molecular skeleton.

References

  • [5] p-Toluenesulfonamide, N-benzyl- | C14H15NO2S | CID 95801 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [2] A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. AWS Hosted Research Data. Available at:[Link]

  • [3] Electronic Supporting Information: N-Alkylation of Substituted Alcohols through a Self-Supported Mesoporous CuMn2O4. The Royal Society of Chemistry. Available at: [Link]

  • [4] N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link]

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Exploratory

The Interplay of Structure and Function: A Technical Guide to the Physicochemical Properties of Substituted Benzenesulfonamides

Abstract The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibacterial drugs to carbonic anhydrase inhibitors.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibacterial drugs to carbonic anhydrase inhibitors.[1][2] The biological activity and pharmacokinetic profile of these molecules are intrinsically linked to their physicochemical properties. Understanding and precisely modulating these properties—namely acidity (pKa), lipophilicity (LogP/LogD), and solubility—is a critical directive in the drug discovery and development process.[3][4] This guide provides an in-depth exploration of these core properties for substituted benzenesulfonamides, detailing the structural determinants that govern their values, the authoritative methodologies for their experimental determination, and the causal relationships that link these parameters to a compound's ultimate in vivo behavior.

Introduction: The Sulfonamide Moiety as a Privileged Pharmacophore

The benzenesulfonamide core, characterized by a phenyl ring linked to a sulfonamide functional group (-SO₂NH₂), is a remarkably versatile pharmacophore.[1] Its significance stems from the unique electronic properties of the sulfonamide group and the tunable nature of the benzene ring. The sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors.[1] This, combined with the ability to introduce a vast array of substituents onto the aromatic ring, allows for the fine-tuning of a molecule's interaction with biological targets and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] This guide will dissect the key physicochemical levers that medicinal chemists can pull to optimize these compounds for therapeutic success.

Caption: Core structure highlighting substitution points.

Acidity (pKa): The Ionization Constant

The acidity of the sulfonamide proton (SO₂-NH-) is arguably its most defining chemical characteristic in a biological context. The pKa, or acid dissociation constant, dictates the ratio of ionized to non-ionized species at a given physiological pH, which profoundly impacts solubility, membrane permeability, and target binding.[6]

Structural Influence on pKa

The pKa of unsubstituted benzenesulfonamide is approximately 10.0. However, this value is highly sensitive to the electronic nature of substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens increase the acidity of the N-H proton (i.e., lower the pKa). They achieve this by inductively and/or resonantly withdrawing electron density from the ring, which in turn stabilizes the resulting sulfonamidate anion (SO₂-N⁻-).[7] This stabilization facilitates the dissociation of the proton.

  • Electron-Donating Groups (EDGs): Conversely, groups like alkyl (-CH₃) or alkoxy (-OCH₃) donate electron density to the ring, destabilizing the conjugate base and making the proton less acidic (i.e., raising the pKa).

This relationship allows for the rational design of compounds with specific pKa values tailored for optimal performance. For instance, many carbonic anhydrase inhibitors require a pKa in the physiological range (around 7.4) to effectively bind to the zinc ion in the enzyme's active site.[8]

Substituent (para-position)pKa (approximate)Electronic Effect
-NO₂6.5 - 7.5Strong EWG
-Cl8.5 - 9.5Moderate EWG
-H10.0Reference
-CH₃10.2 - 10.5Weak EDG
-OCH₃10.3 - 10.6Moderate EDG

Table 1: Influence of para-substituents on the approximate pKa of benzenesulfonamide. Data compiled from various literature sources.[9][10][11]

Experimental Determination of pKa

The gold-standard method for pKa determination is potentiometric titration .[6][12] This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the acidic and basic forms of the molecule are equal.[6] For compounds with a suitable chromophore that changes upon ionization, UV-metric titration offers a high-throughput alternative.[6]

Lipophilicity (LogP & LogD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[13] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP: Represents the ratio of the concentration of the neutral species of a compound in a biphasic system, typically n-octanol and water.[13]

  • LogD: Represents the ratio of the concentration of all species (neutral and ionized) of a compound between the two phases at a specific pH. For ionizable compounds like sulfonamides, LogD is more physiologically relevant than LogP.[14]

The relationship between these parameters is defined by the pKa. At pH values well below the pKa, the sulfonamide is predominantly neutral, and LogD ≈ LogP. As the pH approaches and exceeds the pKa, the compound ionizes, becoming more water-soluble, and the LogD value decreases significantly.

Caption: Relationship between LogP, pKa, and LogD.

Experimental Determination of LogP/LogD

The classic method for LogP determination is the shake-flask technique , which involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the analyte in each phase.[15][16] While robust, this method is low-throughput.

Modern drug discovery relies heavily on higher-throughput methods, such as:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[17][18]

  • pH-Metric Titration: Specialized instruments can perform a two-phase (water-octanol) titration to determine both pKa and LogP in a single experiment.[6]

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[19] Poor solubility is a major hurdle in drug development, often leading to formulation challenges and suboptimal in vivo exposure.[19][20] For benzenesulfonamides, solubility is a complex interplay between the solid-state properties of the crystal (lattice energy) and the solvation energy in water, and it is heavily influenced by both pH and the compound's pKa.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It represents the true, most stable solubility value.[21]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[22][23] It is a high-throughput measurement used for early-stage screening but can overestimate the true thermodynamic solubility.

The solubility of an acidic compound like a benzenesulfonamide will be lowest at low pH (when it is fully protonated and neutral) and will increase as the pH rises above its pKa, due to the formation of the more soluble anionic salt.[15]

Chemical Reactivity and Stability

Benzenesulfonamides are generally stable compounds.[1] However, understanding their potential degradation pathways is crucial for synthesis, formulation, and predicting metabolic fate.

  • Hydrolysis: The sulfonamide (S-N) bond is robust but can be cleaved under forced conditions, such as in strongly acidic or basic solutions at high temperatures.[24] Aromatic sulfonamides tend to be more susceptible to acid-catalyzed hydrolysis compared to their aliphatic counterparts.[24]

  • Metabolism: In vivo, aromatic sulfonamides can be metabolized through pathways like N-acetylation or oxidation of the aromatic ring and amino group.[24][25] The specific metabolic profile depends heavily on the nature and position of the substituents.

  • Reactivity of the Aromatic Ring: The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution.[1][26] However, the nitrogen atom of the sulfonamide can be readily acylated or alkylated.[1]

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a substituted benzenesulfonamide in a buffered aqueous solution.

Principle: An excess of the solid compound is agitated in a buffer of known pH until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.[19][21]

Materials:

  • Test compound (solid, >98% purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, HPLC grade

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Vial roller or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

Procedure:

  • Compound Addition: Add an excess of the solid test compound to a pre-weighed vial (approx. 1-2 mg). The goal is to have undissolved solid remaining at the end of the incubation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of pH 7.4 PBS to the vial.

  • Equilibration: Seal the vial and place it on a vial roller or shaker at a controlled ambient temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[20] Longer incubation times (48-72 hours) may be necessary for compounds that are slow to dissolve or may undergo polymorphic transitions.[21]

  • Phase Separation: After incubation, visually inspect the vial to confirm the presence of excess solid. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.

  • Quantification:

    • Prepare a set of calibration standards of the test compound in a suitable solvent (e.g., 50:50 ACN:Water).

    • Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.

    • Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.

Self-Validation and Causality:

  • Why excess solid? Ensuring an excess of solid is present throughout the incubation is the defining principle of a thermodynamic solubility measurement; it guarantees the solution is truly saturated at equilibrium.[22]

  • Why 24+ hours? Short incubation times risk measuring kinetic solubility. A 24-hour period is a standard starting point to allow the system to reach a state of equilibrium.[20]

  • Why centrifugation AND filtration? Centrifugation is a gentle first step to separate the bulk solid. Subsequent filtration is critical to remove fine particulates that could otherwise lead to an overestimation of solubility.[20]

Caption: Experimental workflow for solubility determination.

Conclusion

The physicochemical properties of substituted benzenesulfonamides are not independent variables but rather a deeply interconnected network of parameters that collectively govern the disposition and efficacy of a drug candidate. A thorough and early characterization of pKa, LogD, and solubility is indispensable for successful drug design.[3][9] By understanding the structure-property relationships outlined in this guide and employing robust experimental methodologies, researchers can rationally navigate chemical space to identify and optimize benzenesulfonamide-based candidates with a higher probability of clinical success.

References

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Foundational

Decoding the Supramolecular Architecture of Aryl Sulfonamides: A Technical Guide for Drug Design

Executive Summary Aryl sulfonamides are privileged scaffolds in medicinal chemistry, historically recognized for their antibacterial properties and more recently as potent carbonic anhydrase inhibitors and anticancer age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl sulfonamides are privileged scaffolds in medicinal chemistry, historically recognized for their antibacterial properties and more recently as potent carbonic anhydrase inhibitors and anticancer agents. Beyond their primary pharmacodynamic interactions, the supramolecular chemistry of the sulfonamide group (–SO₂NH–) governs crucial physicochemical properties, including solubility, crystal packing, and target-site recognition. As a Senior Application Scientist, I approach the design of these molecules not just as isolated entities, but as active participants in complex, self-assembling networks. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for profiling the supramolecular features of aryl sulfonamides.

The Supramolecular Paradigm of Aryl Sulfonamides

The true utility of the aryl sulfonamide moiety lies in its geometric and electronic versatility. It acts simultaneously as a highly acidic, potent hydrogen bond donor (via the N–H group) and a bifurcated hydrogen bond acceptor (via the two S=O oxygens).

In crystalline states, the transition of these molecules into ordered lattices is driven by highly predictable supramolecular synthons. They frequently self-assemble into cyclic dimers featuring intermolecular N–H···O=S hydrogen bonds, or they propagate into infinite chains denoted by C(4) graph-set motifs (1)[1]. Understanding the causality behind these formations is critical: the spatial orientation of the sulfonyl oxygens forces the molecule to adopt specific torsional angles, directly influencing the thermodynamic stability of the resulting crystal polymorphs.

Core Supramolecular Synthons and Structural Motifs

When engineering pharmaceutical cocrystals or evaluating target-binding conformations, we must account for synthon competition.

  • Competitive Heterosynthons: When external hydrogen bond acceptors are introduced (e.g., pyridine N-oxides), the highly polar N–H donor persistently interacts with the N-oxide acceptor via an N–H···O hydrogen bond. This heteromeric interaction often dominates over the homomeric N–H···O=S interaction, altering the crystal packing entirely (2)[2].

  • Aromatic Stacking: The aryl rings enable π-π stacking and C–H···π interactions. For instance, crystallographic profiling of 2-iodophenyl benzenesulfonamides reveals centroid-to-centroid distances ranging from 3.621 Å to 3.797 Å. These versatile stacking patterns act competitively alongside conventional hydrogen-bonding to consolidate the overall crystal packing (3)[3].

Quantitative Data Presentation

To facilitate rational drug design, the typical geometric parameters of these supramolecular interactions are summarized below:

Table 1: Quantitative Supramolecular Interaction Parameters in Aryl Sulfonamides

Interaction TypeDonor / AcceptorTypical Distance (Å)Graph-Set Notation / Structural Role
Homomeric H-Bond N–H ··· O=S2.80 – 3.10C(4) infinite chains or R²‚²(8) cyclic dimers
Heteromeric H-Bond N–H ··· O–N (N-oxide)2.60 – 2.85Discrete (D) motifs or R⁴‚²(8) rings
Weak H-Bond C–H ··· O=S3.20 – 3.50Secondary lattice stabilization
π-π Stacking Aryl ··· Aryl (Centroid)3.60 – 3.80Consolidation of 3D crystal packing

Causality in Experimental Design: Why We Profile Supramolecular Features

In my experience optimizing drug formulations, experimental choices must be driven by an understanding of molecular causality.

Polymorphism and Solvent Causality: The choice of crystallization solvent is never arbitrary; it dictates the hydrogen-bonding network. For example, crystallizing sulfadimethoxine from an acetone/water mixture deliberately introduces water as a competitive hydrogen-bonding agent, yielding novel multicomponent crystal forms that can exhibit vastly different dissolution profiles (2)[2].

Anion Recognition and Bioisosterism: Aryl sulfonamides are frequently utilized as carboxylic acid bioisosteres. Their supramolecular recognition of anions is highly dependent on their conformational preferences. Because the N–H proton is highly acidic, sulfonamides act as competent anion binders. By profiling the exact geometry of these interactions, we can design more potent receptors and target-specific inhibitors (4)[4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol described below is designed as a self-validating system.

Protocol A: Crystallization and Structural Elucidation Workflow

The use of complementary techniques—Single Crystal X-Ray Diffraction (SCXRD) and Hirshfeld surface analysis—ensures that the identified synthons are both geometrically accurate and energetically dominant.

  • Synthesis & Purification: Synthesize the target aryl sulfonamide via nucleophilic substitution of an arylsulfonyl chloride with an aniline derivative in alkaline media. Purify via column chromatography until >99% purity is confirmed by ¹H and ¹³C NMR.

  • Solvent Selection: Dissolve 0.5 mmol of the purified sulfonamide in a binary solvent system (e.g., 4 mL acetone / 2 mL water) to promote competitive hydrogen bonding.

  • Slow Evaporation: Allow the solution to evaporate at a controlled room temperature (20–22 °C) in a vibration-free environment. Crystals typically form within 48–72 hours.

  • SCXRD Analysis: Mount a single crystal on a diffractometer equipped with a CCD detector (Mo Kα radiation, λ = 0.71073 Å). Solve the structure using direct methods and refine non-hydrogen atoms anisotropically.

  • Validation via Hirshfeld Surface: Import the .cif file into CrystalExplorer. Generate Hirshfeld surfaces to quantify the percentage of surface area occupied by O···H and H···H contacts. In typical aryl sulfonamides, these contacts account for ~80% of the surface area, validating the dominance of the hydrogen-bonding networks over standard van der Waals packing.

G A Synthesis of Aryl Sulfonamides B Slow Evaporation Crystallization A->B Purified Compound C Single Crystal X-Ray Diffraction B->C Single Crystals D Hirshfeld Surface Analysis C->D .cif Data E DFT Quantum Chemical Calculations C->E Structural Coordinates F Supramolecular Synthon Identification D->F Intermolecular Contacts E->F Interaction Energies

Workflow for the supramolecular profiling of aryl sulfonamides.

Protocol B: NMR Titration for Anion Binding Affinity

When determining anion binding affinities, we prepare the guest solution using the exact same host solution. This self-validating step prevents the dilution of the host during titration, ensuring that any observed chemical shift is strictly due to host-guest supramolecular interactions, not concentration-dependent self-association.

  • Host Preparation: Prepare a 1.0 mM solution of the aryl sulfonamide host in a non-competitive, deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Guest Preparation: Prepare a 10.0 mM solution of the guest anion (e.g., tetrabutylammonium chloride) dissolved directly into the 1.0 mM host solution.

  • Titration Execution: Sequentially add aliquots of the guest solution to the NMR tube containing the host.

  • Measurement: Record the ¹H NMR spectrum after each addition. Track the downfield chemical shift of the sulfonamide N–H proton, which serves as the primary indicator of hydrogen bond formation.

  • Data Fitting: Plot the change in chemical shift (Δδ) versus the guest equivalents. Fit the data to a 1:1 binding isotherm using nonlinear regression to extract the association constant (Kₐ).

Conclusion

The supramolecular profiling of aryl sulfonamides bridges the critical gap between atomic-level interactions and macroscopic pharmaceutical properties. By rigorously characterizing hydrogen-bond networks, conformational flexibility, and competitive synthons, drug development professionals can rationally engineer crystal forms and optimize target binding, ultimately leading to more efficacious, soluble, and stable therapeutics.

References

  • Source: PMC (PubMed Central)
  • New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions Source: ACS Publications URL
  • Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a calix[4]arene Scaffold Source: PubMed / Journal of Organic Chemistry URL
  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide Source: IUCr Journals URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide: A Detailed Application Note and Protocol

Introduction Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and antithyroid properties.[1] The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and antithyroid properties.[1] The synthesis of novel sulfonamide derivatives remains a critical endeavor for drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, a representative aryl sulfonamide.

The described synthesis proceeds via a nucleophilic substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride.[1] This reaction is a classic example of the Schotten-Baumann reaction, which is widely employed for the acylation of amines.[2] The protocol detailed herein is adapted from established and peer-reviewed methodologies, ensuring reliability and reproducibility for researchers in organic synthesis and medicinal chemistry.[1] This guide is designed to provide not only a procedural walkthrough but also the scientific rationale behind each step, empowering researchers to understand and potentially adapt the methodology for their specific needs.

Reaction Scheme

The overall reaction for the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is presented below:

Reaction_Scheme cluster_reactants Reactants cluster_products Product TsCl p-Toluenesulfonyl Chloride plus + TsCl->plus Amine 4-Methylbenzylamine arrow Pyridine, Dichloromethane Room Temperature, 24h Amine->arrow Sulfonamide 4-methyl-N-(4-methylbenzyl)benzenesulfonamide plus->Amine arrow->Sulfonamide

Caption: Reaction scheme for the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Materials and Reagents

Reagent/SolventFormulaMW ( g/mol )CAS No.
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.6598-59-9
4-MethylbenzylamineC₈H₁₁N121.18104-84-7
PyridineC₅H₅N79.10110-86-1
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
5 M Hydrochloric AcidHCl36.467647-01-0
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
EthanolC₂H₅OH46.0764-17-5

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalHazardsHandling Precautions
p-Toluenesulfonyl chloride Causes severe skin burns and eye damage. Lachrymator.Handle with care, avoiding contact with skin and eyes. Use in a fume hood.
4-Methylbenzylamine Corrosive. Causes skin and eye burns. Combustible.Avoid inhalation and contact with skin and eyes. Keep away from heat and open flames.
Pyridine Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.Use in a well-ventilated area, away from ignition sources. Avoid breathing vapors.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness.Use in a fume hood and avoid inhalation of vapors.
Hydrochloric Acid (5 M) Corrosive. Causes severe skin burns and eye damage.Handle with extreme care, using appropriate PPE.

Experimental Protocol

This protocol is designed for the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide on a laboratory scale.

G A Reactant Preparation B Reaction Setup A->B Add reactants to flask C Reaction Monitoring B->C Stir at room temperature D Work-up C->D After 24 hours E Purification D->E Isolate crude product F Product Characterization E->F Recrystallize and analyze

Caption: Experimental workflow for the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Step-by-Step Procedure:

  • Reaction Setup: To a stirring solution of 4-methylbenzylamine (0.75 mL, 5.90 mmol) and pyridine (0.48 mL, 5.90 mmol) in 10 mL of degassed dichloromethane, add p-toluenesulfonyl chloride (1.00 g, 5.25 mmol) dropwise under a nitrogen atmosphere.[1]

    • Expert Insight: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and dissolves both reactants.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Expert Insight: The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product.

  • Work-up: a. Acidify the reaction mixture with 5 M HCl and dilute with 15 mL of dichloromethane.[1] b. Transfer the mixture to a separatory funnel and wash the organic phase with water. c. Combine the aqueous layers and back-extract with dichloromethane (10 mL).[1] d. Combine all organic layers, dry over anhydrous sodium sulfate, and filter.

    • Expert Insight: The acidic wash removes excess pyridine and any unreacted 4-methylbenzylamine by converting them into their water-soluble hydrochloride salts. Back-extraction of the aqueous layer ensures maximum recovery of the product.

  • Purification: a. Evaporate the solvent from the dried organic phase under reduced pressure to yield the crude product. b. Dissolve the residue in hot ethanol and filter. c. Allow the filtrate to stand for 24 hours to crystallize. d. Filter the resulting pale-yellow crystals from the mother liquor.[3]

    • Expert Insight: Recrystallization is a powerful technique for purifying solid compounds. The choice of ethanol is based on the differential solubility of the product at high and low temperatures.

An Environmentally Benign Alternative

For a more environmentally friendly approach, the synthesis can be performed using aqueous potassium carbonate in tetrahydrofuran (THF). This method avoids the use of chlorinated solvents and pyridine.[1]

Alternative Procedure:

  • Dissolve p-toluenesulfonyl chloride in THF.

  • Add 4-methylbenzylamine to the solution.

  • Add an aqueous solution of potassium carbonate and stir the biphasic mixture at room temperature.

  • The work-up procedure is similar to the one described above, involving extraction with an organic solvent, washing, drying, and purification by recrystallization.

Results and Discussion

Expected Yield and Physical Properties:

  • Appearance: Pale-yellow crystals.[3]

  • Yield: A typical yield for this reaction is around 42%.[3]

  • Melting Point: 376–378 K (103–105 °C).[3]

  • Molecular Formula: C₁₅H₁₇NO₂S

  • Molecular Weight: 275.37 g/mol

Spectroscopic Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: δ 7.2-7.8 ppm (multiplets, 8H)

    • Methylene protons (-CH₂-): δ ~4.2 ppm (doublet, 2H)

    • N-H proton: δ ~5.0 ppm (triplet, 1H)

    • Methyl protons (-CH₃): δ ~2.4 ppm (singlet, 3H) and δ ~2.3 ppm (singlet, 3H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic carbons: δ 125-145 ppm

    • Methylene carbon (-CH₂-): δ ~45 ppm

    • Methyl carbons (-CH₃): δ ~21 ppm

  • FTIR (KBr, cm⁻¹):

    • N-H stretch: ~3250 cm⁻¹

    • C-H aromatic stretch: ~3030 cm⁻¹

    • C-H aliphatic stretch: ~2920 cm⁻¹

    • S=O asymmetric stretch: ~1330 cm⁻¹

    • S=O symmetric stretch: ~1160 cm⁻¹

The successful synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide can be confirmed by comparing the obtained analytical data with these expected values. The crystal structure of the title compound has been reported, confirming its molecular geometry and supramolecular interactions in the solid state.[1][3]

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete reactionExtend the reaction time and monitor by TLC.
Poor quality of reagentsEnsure p-toluenesulfonyl chloride is not hydrolyzed and 4-methylbenzylamine is pure.
Insufficient baseEnsure the molar ratio of pyridine to p-toluenesulfonyl chloride is at least 1:1.
Product does not crystallize Impurities presentPurify the crude product by column chromatography before recrystallization.
Incorrect recrystallization solventTry different solvent systems for recrystallization.
Oily product obtained Product is not fully dry or contains impuritiesDry the product under high vacuum. If it remains oily, purify by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. By following the outlined procedures and safety precautions, researchers can successfully synthesize this compound for further investigation in drug discovery and development programs. The inclusion of an alternative, greener synthetic route offers a more sustainable option for this chemical transformation. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Stenfors, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 235-238. Available at: [Link]

  • Bentham Science Publishers. (2018). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 5(1). Available at: [Link]

  • Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 92, 267-278. Available at: [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 896-903. Available at: [Link]

  • IUCr Journals. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Available at: [Link]

Sources

Application

Application Note &amp; Detailed Protocol: N-Benzylation of 4-Methylbenzenesulfonamide

A Guide for Synthetic Chemistry Professionals This document provides a comprehensive guide for the N-benzylation of 4-methylbenzenesulfonamide, a foundational reaction in the synthesis of compounds with significant biolo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Synthetic Chemistry Professionals

This document provides a comprehensive guide for the N-benzylation of 4-methylbenzenesulfonamide, a foundational reaction in the synthesis of compounds with significant biological and chemical interest. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, and expert commentary on the causality behind critical process choices.

Introduction and Mechanistic Overview

The N-benzyl-4-methylbenzenesulfonamide moiety is a key structural feature in various biologically active molecules, including inhibitors of enzymes like skeletal myosin II ATPase and antagonists for opioid receptors.[1] The synthesis of this scaffold is, therefore, of considerable importance. The N-alkylation of sulfonamides is typically achieved via nucleophilic substitution, where the deprotonated sulfonamide nitrogen acts as a nucleophile.

The Nucleophilic Substitution Pathway

The reaction proceeds through the deprotonation of the acidic N-H proton of 4-methylbenzenesulfonamide by a suitable base, generating a nucleophilic sulfonamidate anion. This anion then displaces a halide from an alkylating agent, such as benzyl bromide.

The mechanism is analogous to the well-established Williamson ether synthesis.[2][3] It predominantly follows a bimolecular nucleophilic substitution (SN2) pathway.[3] In this concerted mechanism, the sulfonamidate nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[4] The use of a primary alkyl halide like benzyl bromide is ideal for an SN2 reaction as it minimizes steric hindrance.[5]

While the SN2 pathway is dominant, an SN1-like mechanism has also been proposed, particularly given that benzyl bromide can form a resonance-stabilized benzylic carbocation.[6][7] However, the strong nucleophile (sulfonamidate) and primary halide substrate strongly favor the SN2 route.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack TsNH2 4-Methylbenzenesulfonamide TsNH- Sulfonamidate Anion TsNH2->TsNH- + Base Base Base (e.g., OH⁻) H-Base H-Base⁺ TsNH-->H-Base TsNH-_2 Sulfonamidate Anion BnBr Benzyl Bromide Product N-Benzyl-4-methylbenzenesulfonamide Br- Br⁻ Product->Br- TsNH-_2->Product + Benzyl Bromide

Caption: The SN2 mechanism for N-benzylation of a sulfonamide.

Alternative "Borrowing Hydrogen" Catalysis

Modern synthetic chemistry emphasizes greener, more atom-economical methods. The "Borrowing Hydrogen" (or hydrogen autotransfer) approach is an elegant alternative that uses alcohols as alkylating agents, with water as the only byproduct.[8] This manganese-catalyzed reaction involves the temporary oxidation of benzyl alcohol to benzaldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate.[9] This intermediate is subsequently reduced by the manganese-hydride species formed during the initial oxidation, regenerating the catalyst and yielding the final N-benzylated product.[9]

Detailed Experimental Protocol

This section details the classical and widely applicable procedure using benzyl bromide.

Materials and Reagents
Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)Role
4-MethylbenzenesulfonamideC₇H₉NO₂S171.224.28 g25.0Nucleophile Precursor
Benzyl BromideC₇H₇Br171.043.0 mL (4.32 g)25.3Electrophile
Sodium Hydroxide (NaOH)NaOH40.0025 mL, 2.0 M aq.50.0Base
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-Extraction Solvent
Brine (Saturated NaCl)NaCl(aq)-~50 mL-Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.28 g (25.0 mmol) of 4-methylbenzenesulfonamide in 100 mL of tetrahydrofuran (THF). Stir the mixture at room temperature until all solids have dissolved.

    • Causality Note: THF is an excellent solvent for both the starting sulfonamide and the intermediate anion, facilitating a homogeneous reaction environment.

  • Addition of Electrophile: To the stirring solution, add 3.0 mL (25.3 mmol) of benzyl bromide via syringe. A slight excess of the alkylating agent ensures the complete consumption of the starting sulfonamide.

    • Safety Precaution: Benzyl bromide is a potent lachrymator and irritant. This step must be performed in a well-ventilated chemical fume hood.

  • Initiation with Base: Add 25 mL of a 2.0 M aqueous sodium hydroxide solution dropwise to the reaction mixture over 10-15 minutes.[6]

    • Causality Note: The dropwise addition of the base controls the initial exotherm of the acid-base reaction and maintains a steady concentration of the sulfonamidate anion for the SN2 reaction. Using a biphasic system (THF/water) is a form of phase-transfer catalysis, where the reaction occurs at the interface or is facilitated by the solubility of the intermediates in the organic phase.[10][11]

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 24 hours.[6] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting sulfonamide.

  • Work-up and Extraction: After 24 hours (or upon completion as indicated by TLC), transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

    • Collect the upper organic layer.

    • Extract the aqueous layer again with 50 mL of ethyl acetate.

    • Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine.[12]

    • Causality Note: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.

    • Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together. Filter the solution to remove the drying agent.

  • Solvent Removal and Isolation: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator. This will yield the crude product, often as a white or off-white solid.

  • Purification: Recrystallize the crude solid from ethanol to afford pure N-benzyl-4-methylbenzenesulfonamide as white crystals.[6]

    • Causality Note: Recrystallization is an effective method for purifying solid products, removing unreacted starting materials and minor impurities. An alternative for non-crystalline products is flash column chromatography on silica gel.[9]

Characterization and Expected Results

The identity and purity of the final product, N-benzyl-4-methylbenzenesulfonamide, should be confirmed by standard analytical techniques.

PropertyExpected Value
AppearanceWhite crystalline solid
YieldTypically >70%
Melting Point115-117 °C
1H NMR (CDCl₃, 400 MHz) δ (ppm)7.71 (d, 2H), 7.27-7.18 (m, 5H), 7.09 (d, 2H), 5.05 (t, 1H, NH), 4.12 (d, 2H, CH₂), 2.41 (s, 3H, CH₃)
13C NMR (CDCl₃, 100 MHz) δ (ppm)143.7, 136.8, 135.9, 129.8, 128.7, 128.1, 128.0, 127.2, 47.5, 21.6

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Sulfonamide in THF B Add Benzyl Bromide A->B C Add NaOH(aq) Dropwise B->C D Stir at RT for 24h & Monitor by TLC C->D E Extraction with EtOAc & Water D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Recrystallize from Ethanol H->I J Characterize Product (NMR, MP, etc.) I->J

Caption: Experimental workflow for the N-benzylation of 4-methylbenzenesulfonamide.

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 92, 267. Available at: [Link]

  • Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(3), 235-239. Available at: [Link]

  • Royal Society of Chemistry. (2016). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. RSC Advances. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Johnson, C. R., & Dutra, G. A. (1973). N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. Journal of the American Chemical Society, 95(23), 7783-7788. Available at: [Link]

  • Royal Society of Chemistry. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Available at: [Link]

  • LibreTexts Chemistry. (2020). 9.5: Williamson ether synthesis. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

Sources

Method

one-pot synthesis of substituted N-benzyl-4-methylbenzenesulfonamides

Application Note: One-Pot Synthesis of Substituted N-Benzyl-4-methylbenzenesulfonamides Subtitle: Mechanistic Insights and Validated Protocols for Drug Development Professionals Introduction & Pharmacological Context The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Substituted N-Benzyl-4-methylbenzenesulfonamides Subtitle: Mechanistic Insights and Validated Protocols for Drug Development Professionals

Introduction & Pharmacological Context

The N-benzyl-4-methylbenzenesulfonamide moiety is a privileged pharmacophore in medicinal chemistry. It frequently serves as a core structural motif in biologically significant compounds, including potent γ-secretase inhibitors targeted for Alzheimer's disease therapeutics[1]. Traditionally, the synthesis of these substituted sulfonamides required a labor-intensive, two-step process: the initial formation of the sulfonamide from 4-methylbenzenesulfonyl chloride (tosyl chloride) and a primary amine, followed by isolation, purification, and subsequent benzylation[2].

To streamline drug discovery workflows, reduce solvent waste, and improve atom economy, modern synthetic efforts have pivoted toward one-pot methodologies. The similarities between the conditions of the two traditional steps lend strong credence to the development of a unified one-pot synthesis[2]. This application note details two highly efficient, self-validating one-pot protocols: a Tandem Nucleophilic Substitution approach and a Green Catalytic Hydrogen Borrowing approach.

Mechanistic Paradigms in One-Pot Synthesis

Paradigm A: Tandem Nucleophilic Substitution (SN1-like) In this pathway, tosyl chloride reacts with a primary amine in the presence of a mild base to form a weakly nucleophilic sulfonamide intermediate. Upon the sequential addition of a substituted benzyl halide, an SN1-like mechanism dominates. The benzyl halide dissociates to generate a highly stable benzylic carbocation, which is subsequently trapped by the weakly nucleophilic sulfonamide to yield the target compound[1].

Paradigm B: Catalytic Hydrogen Borrowing (Green Chemistry) For applications requiring high atom economy and minimal halogenated waste, the transition-metal-catalyzed "hydrogen borrowing" methodology is preferred. Utilizing a magnetite-supported ruthenium catalyst (nano-Ru/Fe3O4), substituted benzyl alcohols undergo dehydrogenation to form an electrophilic benzaldehyde intermediate. The p-toluenesulfonamide condenses with the aldehyde to form an imine, which is immediately reduced by the Ru-hydride species generated in the first step[3]. This pathway is entirely reversible and generates water as the sole byproduct.

Reaction Workflow Diagram

OnePotSynthesis cluster_A Method A: Tandem Nucleophilic Substitution cluster_B Method B: Catalytic Hydrogen Borrowing Start Starting Materials StepA1 Tosyl Chloride + Primary Amine Start->StepA1 StepB1 p-Toluenesulfonamide + Substituted Benzyl Alcohol Start->StepB1 StepA2 In situ Sulfonamide (Weak Nucleophile) StepA1->StepA2 Base (K2CO3) StepA3 SN1-like Benzylation (via Benzyl Halide) StepA2->StepA3 Carbocation Formation Product Substituted N-Benzyl-4-methylbenzenesulfonamide StepA3->Product StepB2 Ru-Catalyzed Dehydrogenation StepB1->StepB2 Nano-Ru/Fe3O4, 150°C StepB3 Imine Condensation & Reduction StepB2->StepB3 -H2O, +H2 StepB3->Product

Fig 1: Mechanistic pathways for the one-pot synthesis of N-benzyl-4-methylbenzenesulfonamides.

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Tandem Nucleophilic Substitution

Objective: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. System Design: The sequential addition of reagents ensures the primary amine is fully consumed before the introduction of the benzylating agent, acting as an internal checkpoint to prevent competitive N-benzylation of the primary amine.

  • Initial Sulfonylation: Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM). Add the primary amine (e.g., allylamine, 1.1 eq) dropwise under continuous stirring[4].

  • Acid Scavenging: Immediately add aqueous potassium carbonate (0.5 M, 1.1 eq) dropwise. Causality: K2CO3 neutralizes the HCl byproduct. This is critical because failing to scavenge the acid results in the protonation of the primary amine, rendering it non-nucleophilic and halting the reaction[4].

  • In situ Benzylation: Once thin-layer chromatography (TLC) indicates the complete consumption of tosyl chloride, add benzyl bromide (1.0 eq) directly to the reaction vessel. Stir at room temperature until the SN1-like substitution is complete[4].

  • Workup: Partition the biphasic mixture. Wash the organic layer sequentially with water and brine to remove inorganic salts. Back-extract the aqueous layer with DCM[4].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under vacuum, and recrystallize the crude product from ethanol to afford clear crystals[4].

Protocol B: Nano-Ru/Fe3O4 Catalyzed Hydrogen Borrowing

Objective: Green synthesis of N-benzyl-4-methylbenzenesulfonamide. System Design: The use of a magnetically recoverable catalyst eliminates the need for complex chromatographic purification, establishing a self-validating cycle of catalyst reuse without yield degradation.

  • Reaction Assembly: In a 50 mL glass vessel, combine p-toluenesulfonamide (5.0 mmol), substituted benzyl alcohol (20.0 mmol), nano-Ru/Fe3O4 catalyst (0.45 mol% Ru), and K2CO3 (0.10 mmol)[3].

  • Inert Atmosphere: Purge the system with argon and maintain vigorous stirring (500–750 rpm). Causality: Argon bubbling prevents the premature oxidative degradation of the active Ru-hydride species, which is strictly required for the final reduction step of the imine intermediate[3].

  • Thermal Activation: Heat the mixture to 150 °C for 12 hours. Causality: Elevated temperatures are thermodynamically required to drive the initial endothermic dehydrogenation of the benzyl alcohol into benzaldehyde[3].

  • Catalyst Recovery: Cool the mixture to room temperature and dissolve the crude mixture in 20 mL of acetone. Apply an external magnetic field to the vessel wall. Causality: The Fe3O4 core of the catalyst allows for instantaneous magnetic separation, leaving the synthesized product cleanly in the supernatant[3].

  • Isolation: Decant the supernatant, filter through a short celite pad, and remove the solvent and excess benzyl alcohol under reduced pressure to yield the solid product[3].

Quantitative Data & Yield Analysis

The table below summarizes the efficiency of the described one-pot methodologies across different substrate classes, highlighting the superior yield of the catalytic hydrogen borrowing method.

Substrate 1Substrate 2Substrate 3MethodYield (%)Ref
4-Methylbenzenesulfonyl chlorideAllylamineBenzyl bromideTandem Nucleophilic Substitution73[4]
p-ToluenesulfonamideBenzyl alcoholN/ACatalytic Hydrogen Borrowing97[3]
p-Toluenesulfonamided7-Benzyl alcoholN/ACatalytic Hydrogen Borrowing>95*[3]

*Isotopic labeling validation confirming the precise transfer of deuterium via the Ru-hydride intermediate, yielding d7-N-benzyl-p-toluenesulfonamide[3].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is required:

  • X-Ray Crystallography: For compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide, single-crystal X-ray diffraction is the gold standard. The crystal structure typically reveals an orthorhombic Pna21 space group, with molecules linked through distinct C-H···N hydrogen bonds and C-H···π interactions[2].

  • GC-MS & Isotopic Tracking: When employing the hydrogen borrowing method, GC-MS analysis of reactions using d7-benzyl alcohol must show the precise formation of d7-N-benzyl-p-toluenesulfonamide and d6-N-benzylidene-p-toluenesulfonamide. This validates the reversible dehydrogenation-condensation-hydrogenation mechanism[3].

References

  • Stenfors, B. A.; Ngassa, F. N. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide". European Journal of Chemistry, 2020. 2

  • Stenfors, B. A.; Ngassa, F. N. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - Experimental Data". ResearchGate, 2020. 4

  • Stenfors, B. A.; Ngassa, F. N. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - Mechanistic Insights". NSF.gov, 2020.1

  • Shi, F. et al. "Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4". Journal of the American Chemical Society, 2009. 3

Sources

Application

The Synthetic Cornerstone: A Detailed Guide to Sulfonamide Synthesis Using 4-Methylbenzenesulfonyl Chloride

This comprehensive guide provides an in-depth exploration of sulfonamide synthesis using tosyl chloride, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of step...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an in-depth exploration of sulfonamide synthesis using tosyl chloride, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, provides detailed and validated protocols, and offers practical insights to empower you to successfully and efficiently synthesize your target sulfonamides.

Mechanistic Insights: The "Why" Behind the Synthesis

The formation of a sulfonamide from tosyl chloride and an amine is a classic example of a nucleophilic acyl substitution-like reaction at a sulfur center.[8] Understanding the mechanism is paramount to troubleshooting and optimizing the reaction for your specific substrates.

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of tosyl chloride.[5] This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a good leaving group, and a proton is removed from the nitrogen, typically by a base, to yield the stable sulfonamide.

Caption: General mechanism of sulfonamide synthesis.

The choice of base is critical. A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[5] Common choices include pyridine, triethylamine (TEA), or an aqueous base like sodium carbonate.

  • Pyridine: Often used as both a base and a solvent, it is effective but can be difficult to remove during workup. It is a good choice for less reactive amines as it can also act as a nucleophilic catalyst.

  • Triethylamine (TEA): A stronger, non-nucleophilic base that is generally easier to remove than pyridine. It is a common choice for a wide range of sulfonamide syntheses.[9]

  • Aqueous Bases (e.g., Na₂CO₃, NaOH): Used in biphasic systems (e.g., Schotten-Baumann conditions), which can be advantageous for simple workup, as the excess base and HCl salt are easily removed in the aqueous layer.[6] However, hydrolysis of the sulfonyl chloride can be a competing side reaction.[6]

Experimental Protocols

The following protocols are provided as robust starting points. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Synthesis of N-Aryl/Alkyl Sulfonamides using Triethylamine

This protocol is a versatile method suitable for a wide range of primary and secondary amines.

Materials:

  • Amine (1.0 eq)

  • 4-Methylbenzenesulfonyl chloride (TsCl) (1.05 - 1.2 eq)

  • Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.05 - 1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[5][10]

Protocol 2: Schotten-Baumann Conditions for Sulfonamide Synthesis

This method is particularly useful for water-soluble amines or when a simple, extraction-based workup is desired.

Materials:

  • Amine (1.0 eq)

  • 4-Methylbenzenesulfonyl chloride (TsCl) (1.1 - 1.5 eq)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Water

  • Dichloromethane (DCM) or Diethyl ether

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amine (1.0 eq) and sodium carbonate (2.0 - 3.0 eq) in water in a flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-methylbenzenesulfonyl chloride (1.1 - 1.5 eq) in DCM or diethyl ether.

  • Add the tosyl chloride solution to the vigorously stirring aqueous amine solution.

  • Stir the biphasic mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • If the product precipitates from the reaction mixture, it can be isolated by filtration after acidification of the aqueous layer with 10% HCl.[6]

  • Further purify the product by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification dissolve_amine Dissolve Amine & Base in Solvent cool Cool to 0 °C dissolve_amine->cool add_tscl Add TsCl Solution Dropwise cool->add_tscl dissolve_tscl Dissolve TsCl in Solvent dissolve_tscl->add_tscl react Stir at Room Temp (Monitor by TLC) add_tscl->react dilute Dilute with Solvent react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Column Chromatography or Recrystallization filter_concentrate->purify

Caption: A typical experimental workflow for sulfonamide synthesis.

Application Notes and Troubleshooting

Substrate Scope and Limitations:

  • Amines: Primary and secondary aliphatic and aromatic amines are generally good substrates. Sterically hindered amines may require longer reaction times or elevated temperatures. Electron-deficient anilines are less nucleophilic and may also require more forcing conditions.

  • Protecting Groups: Tosyl chloride can also react with other nucleophilic functional groups, such as alcohols and thiols.[11] If these are present in your starting material, they may need to be protected.

Troubleshooting Common Issues:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive tosyl chloride (hydrolyzed).Use fresh or properly stored tosyl chloride.
Low nucleophilicity of the amine.Increase reaction temperature, use a more forcing base (e.g., NaH), or consider a catalytic method.[9]
Steric hindrance.Prolong reaction time, increase temperature.
Multiple Products Observed by TLC Di-sulfonylation of a primary amine.Use a slight excess of the amine relative to tosyl chloride.
Reaction with other functional groups.Protect other nucleophilic groups.
Difficult Purification Excess pyridine in the crude product.Perform multiple acidic washes during workup.
Co-elution of product and impurities.Optimize the solvent system for column chromatography using TLC.[10] A typical starting point is a mixture of hexanes and ethyl acetate.[10]

Safety Considerations:

  • 4-Methylbenzenesulfonyl chloride is a lachrymator and is moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic, especially on a larger scale. Maintain proper temperature control, particularly during the addition of tosyl chloride.[5]

Characterization of Sulfonamides

The successful synthesis of the target sulfonamide should be confirmed by a combination of spectroscopic methods.

Analytical Technique Expected Observations for a N-Tosyl Sulfonamide
¹H NMR Aromatic protons of the tosyl group (typically two doublets around 7.3-7.8 ppm). A singlet for the methyl group of the tosyl group around 2.4 ppm. Signals corresponding to the amine portion of the molecule. A broad singlet for the N-H proton (if a primary amine was used).
¹³C NMR Signals for the aromatic carbons of the tosyl group. A signal for the methyl carbon around 21 ppm. Signals corresponding to the carbons of the amine moiety.
FT-IR Characteristic strong S=O stretching bands around 1350-1325 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). An N-H stretching band around 3300-3200 cm⁻¹ (for primary amine derivatives).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.

Conclusion

The synthesis of sulfonamides via the reaction of amines with 4-methylbenzenesulfonyl chloride is a cornerstone reaction in organic and medicinal chemistry. Its reliability, broad substrate scope, and straightforward execution make it an invaluable tool for researchers. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing robust purification and characterization techniques, scientists can efficiently generate a diverse array of sulfonamide-containing molecules for further investigation in drug discovery and development.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Vertex AI Search.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • An In-depth Technical Guide to N,N-diallyl-4-methylbenzenesulfonamide: Structure, Synthesis, and Properties - Benchchem. (n.d.).
  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020). SciSpace.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2025). PubMed.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - Academia.edu. (n.d.).
  • One-Step Synthesis of Sulfonamides
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.).
  • Tosyl chloride: Application, Prepar
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • Synthesis of N-4-methylbenzenesulfonyl...
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. (n.d.).
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
  • What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012).
  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (n.d.).
  • Tosyl group - Wikipedia. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. (2020). MDPI.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (n.d.).
  • Why do tosylation and mesylation of alcohols follow different mechanisms? - ECHEMI. (n.d.).
  • US2777844A - Sulfonamide purification process - Google P
  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchG

Sources

Method

Application Note: Advanced HPLC Methodologies for Benzenesulfonamide Derivatives

Introduction & Scientific Rationale Benzenesulfonamide derivatives represent a highly versatile and critical class of pharmacophores. They are widely recognized for their potent inhibition of carbonic anhydrase (CA) isoz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzenesulfonamide derivatives represent a highly versatile and critical class of pharmacophores. They are widely recognized for their potent inhibition of carbonic anhydrase (CA) isozymes, making them primary candidates in the development of novel anticancer and antimicrobial agents[1]. In pharmaceutical drug development, ensuring the high purity of these active pharmaceutical ingredients (APIs) and accurately profiling their physicochemical properties—such as lipophilicity (log P)—is paramount for predicting their pharmacokinetic behavior[2].

High-Performance Liquid Chromatography (HPLC) serves as the gold standard for both purity analysis and lipophilicity determination[2]. Because benzenesulfonamides possess a dual chemical nature—a hydrophobic aromatic ring coupled with a polar, ionizable sulfonamide moiety—their chromatographic behavior requires precise control over stationary phase chemistry and mobile phase pH[3].

Mechanistic Grounding: Causality in Method Development

Stationary Phase Selection

Standard reversed-phase C18 columns are highly effective for the routine separation of benzenesulfonamides from their synthetic impurities[4]. However, for closely related derivatives or degradation products, mixed-mode chromatography often yields superior resolution. Columns like Primesep 100 utilize a stationary phase with embedded cation-exchange groups alongside hydrophobic alkyl chains. This dual mechanism allows for the simultaneous exploitation of polar and hydrophobic interactions, which is highly beneficial for separating complex sulfonamide mixtures[5].

Mobile Phase and pH Control

The sulfonamide group (-SO₂NH₂) is weakly acidic. To prevent partial ionization during the chromatographic run—which leads to peak tailing, retention time instability, and poor resolution—the mobile phase must be properly buffered. Utilizing an acidic modifier such as 0.1% Formic Acid, 0.1% Phosphoric Acid, or Trifluoroacetic Acid (TFA) keeps the mobile phase pH well below the pKa of the analyte, ensuring it remains in a fully protonated, neutral state[5][6].

Detection Wavelength Optimization

Benzenesulfonamides exhibit strong UV absorbance due to the conjugated aromatic system. Optimal detection is typically achieved between 210 nm and 254 nm[4]. When monitoring at lower wavelengths (e.g., 210 nm), it is critical to use highly UV-transparent solvents like HPLC-grade acetonitrile and water, avoiding buffers that absorb heavily in this region[5].

Experimental Protocol: Self-Validating HPLC Workflow

The following protocol outlines a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for the quantification and purity analysis of benzenesulfonamide derivatives[4][6].

Reagents and Materials
  • Analytes: Benzenesulfonamide reference standards (purity ≥99.5%)[6].

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ultrapure Water (18.2 MΩ·cm)[6].

  • Modifiers: Formic acid or Phosphoric acid (Analytical Grade)[6].

  • Filtration: 0.45 µm PTFE or nylon syringe filters[4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid (or phosphoric acid) to 1000 mL of ultrapure water to yield a 0.1% (v/v) acidic solution. Mix thoroughly and degas via sonication for 10 minutes[4][6].

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile[6].

Step 2: Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the benzenesulfonamide standard into a 25 mL volumetric flask. Dissolve in 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and B. Sonicate for 10 minutes to ensure complete dissolution, then dilute to volume[6].

  • Working Solutions: Perform serial dilutions of the stock solution using the mobile phase to generate a calibration curve ranging from 1 µg/mL to 100 µg/mL[4].

  • Sample Preparation: Weigh 25 mg of the test sample, dissolve, and dilute following the exact procedure used for the standard to achieve a target concentration of ~100 µg/mL[6]. Filter all final solutions through a 0.45 µm syringe filter prior to injection[4].

Step 3: Chromatographic Execution

  • Purge the HPLC system (e.g., Agilent 1260 Infinity II or equivalent) with the prepared mobile phases[4].

  • Equilibrate the C18 column (4.6 x 150 mm, 5 µm) at 30 °C until a stable baseline is achieved[4].

  • Execute the gradient program (see Table 1) and monitor the eluent at 254 nm[4].

Data Presentation and System Suitability

Table 1: Optimized Gradient Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides optimal hydrophobic retention for aromatic rings[4].
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the sulfonamide group, sharpening peaks[4].
Mobile Phase B 100% AcetonitrileStrong eluent to wash strongly bound hydrophobic impurities[6].
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure[4].
Gradient 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% BEnsures separation of polar degradants early, followed by the main API, and washes late-eluting impurities[4].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity[4].
Detection UV at 254 nmTargets the absorption maximum of the benzenesulfonamide chromophore[4].
Table 2: Expected Method Validation Parameters (ICH Guidelines)
Validation ParameterAcceptance CriteriaPurpose in Self-Validation
Linearity (R²) > 0.999 over 1 - 100 µg/mLEnsures detector response is directly proportional to concentration[7].
Precision (%RSD) < 2.0% (n=6 injections)Verifies the repeatability of the autosampler and integration[7].
Accuracy / Recovery 98.0% - 102.0%Confirms no matrix interference or sample loss during prep[7].
Resolution (Rs) > 2.0 between API and closest impurityGuarantees baseline separation for accurate quantitation[6].

Logical Workflow Diagram

HPLC_Workflow Prep Sample & Standard Prep (Weighing, Sonication, Filtration) Equil System Equilibration (C18 Column, Acidic Mobile Phase) Prep->Equil Prepared Samples Inject Gradient HPLC Injection (10 µL, 1.0 mL/min) Equil->Inject Baseline Stable Detect UV/PDA Detection (210 - 254 nm) Inject->Detect Elution Data Data Analysis (Integration & Purity Calculation) Detect->Data Chromatogram Valid Method Validation (Linearity, Precision, Accuracy) Data->Valid ICH Compliance

Caption: Step-by-step logical workflow for the HPLC method development and validation of sulfonamides.

References

  • SIELC Technologies. "HPLC Separation of Benzenesulfonamide and Sulfanilamide." SIELC Applications Library. URL: [Link]

  • MDPI. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." Molecules, 2022. URL: [Link]

  • SIELC Technologies. "Benzenesulfonamide." SIELC Applications Library. URL: [Link]

  • Nemr, M. et al. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances, 2021. URL: [Link]

Sources

Application

Application Note: Single-Crystal X-Ray Diffraction (SCXRD) of N-Aryl Sulfonamides

Target Audience: Researchers, structural chemists, and drug development professionals. Executive Summary & Scientific Rationale N-aryl sulfonamides are privileged pharmacophores embedded in numerous FDA-approved therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary & Scientific Rationale

N-aryl sulfonamides are privileged pharmacophores embedded in numerous FDA-approved therapeutics, exhibiting broad-spectrum biological activities ranging from antibacterial to antitumour properties[1]. The structural dynamics of the sulfonamide linkage (–SO₂NH–) are defined by a highly flexible C–S–N–C torsion angle and the ability of the moiety to act simultaneously as a robust hydrogen-bond donor and acceptor.

Because the spatial orientation of the aryl rings and the hydrogen-bonding networks directly dictate the physicochemical properties (e.g., solubility, bioavailability) of the active pharmaceutical ingredient (API), understanding their solid-state behavior is critical. Single-crystal X-ray diffraction (SCXRD) serves as the gold standard for elucidating the 3D atomic arrangement, absolute configuration, and polymorphic packing motifs of these molecules. This application note details the optimized protocols for the crystallization, data acquisition, and structural refinement of N-aryl sulfonamides.

SCXRD Workflow for Sulfonamide Characterization

G N1 Synthesis & Purification of N-aryl sulfonamides N2 Crystallization (Vapor Diffusion / Slow Evaporation) N1->N2 N3 Crystal Selection & Mounting (Cryoloop + Paratone Oil) N2->N3 N4 Data Collection (Diffractometer, 100 K, Mo/Cu Kα) N3->N4 N5 Data Reduction (Integration & Absorption Correction) N4->N5 N6 Structure Solution (Dual-Space / Direct Methods) N5->N6 N7 Structure Refinement (Least-Squares, N-H atom localization) N6->N7 N8 Structural Analysis (H-bonding motifs, Hirshfeld Surface) N7->N8

SCXRD Workflow for N-aryl Sulfonamides.

Experimental Protocols

Protocol 1: Controlled Crystallization

Causality & Insight: N-aryl sulfonamides possess a highly polar core flanked by non-polar aromatic rings, often leading to complex solubility profiles. Mixed-solvent vapor diffusion is the preferred method, as it allows for a slow, thermodynamically controlled approach to supersaturation, minimizing the formation of kinetic polymorphs or twinned crystals.

  • Sample Preparation: Dissolve 10–15 mg of high-purity (>99%) N-aryl sulfonamide in a minimum volume (approx. 0.5–1.0 mL) of a polar "good" solvent (e.g., ethyl acetate, dichloromethane, or acetone).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner glass vial. Crucial Step: Removing microscopic particulate matter prevents rapid heterogeneous nucleation, which often yields clustered, unusable microcrystals.

  • Vapor Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3–4 mL of an anti-solvent (e.g., n-hexane or heptane). Tightly cap the outer vial.

  • Incubation: Store the setup in a vibration-free environment at a constant ambient temperature. High-quality, block-like or prismatic single crystals typically form within 3 to 7 days.

Protocol 2: Crystal Mounting and Cryogenic Data Collection

Causality & Insight: Sulfonamide crystals frequently trap solvent molecules in their lattice. Exposing them to ambient air can cause rapid solvent loss, leading to crystal cracking and loss of diffraction power. Furthermore, data collection at 100 K reduces the thermal motion of atoms (Debye-Waller factor), which is absolutely necessary for accurately locating the critical amide hydrogen atom (N–H) in the electron density map.

  • Harvesting: Transfer the crystals directly from the mother liquor into a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a glass microscope slide. The oil acts as a barrier against atmospheric moisture and prevents solvent evaporation.

  • Selection: Using a polarized light microscope, select a single crystal (ideal dimensions: 0.15 × 0.15 × 0.20 mm) that extinguishes polarized light uniformly upon rotation.

  • Mounting: Scoop the crystal using a polyimide MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream.

  • Data Acquisition: Collect full-sphere diffraction data. Use Mo Kα radiation (λ = 0.71073 Å) for routine structure determination. If the N-aryl sulfonamide is axially chiral or possesses stereocenters, use Cu Kα radiation (λ = 1.54184 Å) to maximize the anomalous dispersion signal for absolute structure determination[2].

Protocol 3: Structure Solution and Refinement

Causality & Insight: While carbon-bound hydrogen atoms can be placed in idealized positions, the N–H proton in sulfonamides dictates the entire hydrogen-bonding network. Because the nitrogen atom can exhibit varying degrees of pyramidalization depending on the aryl substituents, the N–H proton must be located experimentally rather than geometrically assumed.

  • Reduction & Solution: Integrate the raw frames and apply a multi-scan empirical absorption correction. Solve the phase problem using dual-space algorithms (e.g., ShelXT).

  • Heavy Atom Refinement: Refine the non-hydrogen atoms (S, O, N, C) anisotropically using full-matrix least-squares on F2 (ShelXL).

  • Hydrogen Atom Treatment:

    • Locate the amide N–H hydrogen atom in the difference Fourier map ( Δρ ). Refine its coordinates with a mild distance restraint (N–H = 0.86 ± 0.02 Å) to ensure stable refinement geometry[3].

    • Place all C–H hydrogen atoms using a riding model (C–H = 0.93–0.96 Å) with isotropic displacement parameters set to Uiso​(H)=1.2Ueq​(C) .

Structural Analysis and Data Presentation

The solid-state architecture of N-aryl sulfonamides is predominantly governed by the C–S–N–C torsion angle and intermolecular hydrogen bonding. The most ubiquitous motif is the formation of inversion-related dimers linked by pairs of N–H···O=S hydrogen bonds[4][5].

To quantify these interactions, Hirshfeld surface analysis is highly recommended. 2D fingerprint plots of N-aryl sulfonamides typically reveal that H···H and O···H/H···O contacts dominate the crystal packing, often accounting for >60% of the total intermolecular contact area[6].

Table 1: Comparative Crystallographic Parameters of Representative N-Aryl Sulfonamides

CompoundSpace GroupC–S–N–C Torsion Angle (°)Dihedral Angle (Rings) (°)Primary H-Bond Motif
N-(2-Methylphenylsulfonyl)propanamide[4] P21​/c -66.7N/A (Aliphatic)N–H···O(S) Inversion Dimers
4-chloro-N-(2-chlorophenyl)benzenesulfonamide[3] C2/c 57.684.7N–H···O(S) Inversion Dimers
N-(2-Methylphenyl)-4-nitrobenzenesulfonamide[5] P21​/c -58.9751.11N–H···O(S) Inversion Dimers

Note: The conformation of the N–H bond is highly sensitive to ortho-substituents on the aryl rings. For instance, the N–H bond is often found in a syn conformation relative to ortho-halogens or ortho-methyl groups due to localized steric and electrostatic effects[3][5].

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide. Source: researchgate.net. URL:[Link]

  • From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. Source: researchgate.net. URL:[Link]

  • N-(2-Methylphenylsulfonyl)propanamide. Source: iucr.org. URL:[Link]

  • 4-chloro-N-(2-chlorophenyl)benzenesulfonamide. Source: iucr.org. URL:[Link]

  • N-(2-Methylphenyl)-4-nitrobenzenesulfonamide. Source: nih.gov. URL:[Link]

  • Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Source: nih.gov. URL:[Link]

Sources

Method

Application and Protocols for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide in Muscle Contraction Studies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the potential applications and detailed experimental protocols for utilizing 4-methyl-N-(...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications and detailed experimental protocols for utilizing 4-methyl-N-(4-methylbenzyl)benzenesulfonamide in the study of skeletal muscle contraction. Drawing upon extensive research on the structurally analogous and well-characterized myosin II inhibitor, N-benzyl-p-toluenesulfonamide (BTS), this document outlines the scientific rationale and methodologies for investigating the effects of this compound on muscle physiology. It is intended to serve as a foundational resource for researchers exploring novel small molecule modulators of muscle function.

Introduction: The Pursuit of Specific Myosin II Inhibitors

The intricate process of muscle contraction, driven by the cyclical interaction of actin and myosin, presents a multitude of targets for therapeutic intervention and physiological investigation. Small molecule inhibitors that specifically target components of the contractile machinery are invaluable tools for dissecting the molecular basis of force generation and for the potential development of novel therapeutics for neuromuscular disorders.

One such class of inhibitors is the benzenesulfonamide derivatives. Notably, N-benzyl-p-toluenesulfonamide (BTS) has been identified as a potent and selective inhibitor of the ATPase activity of skeletal muscle myosin II subfragment 1 (S1).[1][2][3] Its specificity for fast-twitch skeletal muscle over cardiac and smooth muscle myosin makes it a particularly useful tool.[3]

The compound of interest, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, shares a high degree of structural similarity with BTS. This structural analogy suggests that it may exhibit similar inhibitory effects on skeletal muscle myosin II, making it a compelling candidate for investigation in muscle contraction studies. This guide will, therefore, leverage the established knowledge of BTS to propose a framework for the characterization and application of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Scientific Background and Postulated Mechanism of Action

The mechanism of action for BTS is well-documented and provides a strong foundation for understanding the potential effects of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. BTS does not compete with ATP for binding to the myosin active site.[3] Instead, it inhibits the ATPase cycle at a later stage, primarily by slowing the rate of phosphate (Pi) release from the myosin-ADP-Pi complex.[1][4] This inhibition of Pi release is a critical step, as it is tightly coupled to the power stroke of the myosin head.

Furthermore, BTS has been shown to weaken the affinity of the myosin-ADP complex for actin.[1][4][5] The combined effect of inhibiting phosphate release and reducing actin-myosin affinity leads to a decrease in the number of strongly-bound, force-producing cross-bridges, resulting in a reduction in muscle force and velocity.

The structural difference between BTS and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is the presence of an additional methyl group on the benzyl ring. This modification could potentially influence the compound's binding affinity for the myosin pocket, its solubility, or its metabolic stability. Structure-activity relationship studies of other benzenesulfonamide derivatives have shown that substitutions on the aromatic rings can significantly impact their inhibitory potency and selectivity.[6][7][8][9] Therefore, direct experimental validation of the activity of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is essential.

In Vitro Methodologies for Characterizing 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

The following protocols are adapted from established methods used to characterize BTS and can be applied to determine the efficacy and mechanism of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Myosin ATPase Activity Assay

This assay is the most direct method to determine if the compound inhibits the enzymatic activity of myosin.

Objective: To quantify the inhibitory effect of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide on the actin-activated ATPase activity of skeletal muscle myosin S1.

Materials:

  • Purified rabbit skeletal muscle myosin subfragment 1 (S1)

  • Actin

  • ATP

  • Assay buffer (e.g., 25 mM imidazole, pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Malachite green-based phosphate detection reagent

  • 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (dissolved in DMSO)

  • Microplate reader

Protocol:

  • Prepare a stock solution of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide in DMSO.

  • In a 96-well plate, add increasing concentrations of the test compound to the assay buffer. Include a DMSO-only control.

  • Add a constant concentration of actin and myosin S1 to each well.

  • Initiate the reaction by adding a known concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (typically ~650 nm).

  • Calculate the ATPase activity for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). For BTS, the reported IC50 is approximately 5 µM for actin- and Ca2+-stimulated myosin S1 ATPase.[2]

Data Presentation:

Compound Concentration (µM)ATPase Activity (nmol Pi/min/mg)% Inhibition
0 (Control)...0
0.1......
1......
10......
50......
100......
Skinned Muscle Fiber Contraction Assay

This ex vivo preparation allows for the direct assessment of the compound's effect on the contractile machinery in a more physiologically relevant context, with the cell membrane removed to allow for direct access to the myofilaments.[10][11][12]

Objective: To measure the effect of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide on force production in single skinned muscle fibers.

Materials:

  • Small animal model (e.g., rabbit, rat)

  • Dissection microscope and tools

  • Force transducer and length controller apparatus

  • Skinned fiber solutions (relaxing, activating, and experimental solutions containing the test compound)

  • 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Protocol:

  • Isolate a single muscle fiber from a fast-twitch muscle (e.g., rabbit psoas).

  • Chemically "skin" the fiber using a detergent (e.g., Triton X-100) or mechanically skin the fiber to remove the sarcolemma.[10][11]

  • Mount the skinned fiber between a force transducer and a length controller.

  • Bathe the fiber in a relaxing solution (low Ca2+).

  • Induce maximal contraction by transferring the fiber to an activating solution (high Ca2+).

  • Once a stable force plateau is reached, transfer the fiber to an activating solution containing a specific concentration of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

  • Record the change in force.

  • Repeat with a range of compound concentrations to generate a dose-response curve and determine the IC50 for force inhibition. For BTS, the IC50 for isometric Ca2+-activated tension in skinned rabbit skeletal muscle fibers is approximately 3 µM.[2]

Data Presentation:

Compound Concentration (µM)Maximum Force (mN)% Force Inhibition
0 (Control)...0
0.1......
1......
10......
50......
100......

Workflow for Skinned Fiber Experiment:

Caption: Workflow for assessing compound effects on skinned muscle fiber force.

In Vivo and Ex Vivo Methodologies

Investigating the effects of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide in whole muscle or in a living organism is crucial for understanding its physiological relevance.

Intact Muscle Preparation (Ex Vivo)

This method allows for the study of the compound's effect on an intact muscle with functional neuromuscular junctions and excitation-contraction coupling machinery.[13][14][15]

Objective: To evaluate the impact of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide on twitch and tetanic contractions in an isolated, intact muscle.

Materials:

  • Small animal model (e.g., mouse, rat)

  • Isolated organ bath with physiological saline solution

  • Force transducer

  • Electrical stimulator

  • 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Protocol:

  • Dissect a whole muscle (e.g., mouse extensor digitorum longus (EDL) or soleus) with its tendons and nerve intact.

  • Mount the muscle in an organ bath containing oxygenated physiological saline at a controlled temperature.

  • Attach one tendon to a fixed point and the other to a force transducer.

  • Determine the optimal muscle length (Lo) for maximal twitch force.

  • Stimulate the muscle electrically (either directly or via the nerve) to elicit single twitches and fused tetanic contractions.

  • Record baseline contractile parameters.

  • Add 4-methyl-N-(4-methylbenzyl)benzenesulfonamide to the bath at various concentrations.

  • After an equilibration period, re-measure twitch and tetanic force.

  • Analyze the data for changes in peak force, time to peak tension, and relaxation time.

Signaling Pathway Visualization:

G A Action Potential B Calcium Release from SR A->B C Calcium Binds to Troponin B->C D Tropomyosin Shift C->D E Actin-Myosin Binding D->E F Power Stroke E->F K Weakened Actin-Myosin Affinity E->K G ATP Binding (Detachment) F->G H ATP Hydrolysis G->H H->E J Inhibition of Pi Release H->J I 4-methyl-N-(4-methylbenzyl)benzenesulfonamide I->J I->K

Caption: Postulated mechanism of action on the muscle contraction signaling pathway.

In Vivo Muscle Function Assessment

This is the most physiologically relevant approach to determine the compound's effect on muscle performance in a living animal.[16][17][18][19]

Objective: To measure the effect of systemic or local administration of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide on muscle force production in an anesthetized animal.

Materials:

  • Small animal model (e.g., mouse, rat)

  • Anesthesia

  • Surgical instruments

  • Force transducer or torque motor

  • Nerve cuff or needle electrodes for stimulation

  • 4-methyl-N-(4-methylbenzyl)benzenesulfonamide formulation for in vivo administration

Protocol:

  • Anesthetize the animal.

  • Surgically expose the muscle or muscle group of interest (e.g., tibialis anterior, gastrocnemius).

  • Attach the distal tendon to a force transducer or fix the limb to a torque-measuring device.

  • Place stimulating electrodes on the corresponding nerve.

  • Measure baseline isometric contractile properties (twitch, tetanus, force-frequency relationship).

  • Administer 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (e.g., via intraperitoneal injection, intravenous infusion, or direct intramuscular injection).

  • After a suitable time for drug distribution, repeat the contractile measurements.

  • Monitor for any systemic side effects.

Data Analysis and Interpretation

For all experiments, it is crucial to perform appropriate statistical analysis. Dose-response curves should be fitted with a suitable model (e.g., sigmoidal dose-response) to accurately determine IC50 values. When comparing pre- and post-drug conditions, paired statistical tests should be used.

The results should be interpreted in the context of the known mechanism of BTS. A decrease in force production without a significant change in the intracellular calcium transient (which can be measured in separate experiments using fluorescent calcium indicators) would be consistent with a direct effect on the contractile proteins.[20][21]

Conclusion and Future Directions

4-methyl-N-(4-methylbenzyl)benzenesulfonamide represents a promising tool for the study of skeletal muscle contraction, based on its structural similarity to the known myosin II inhibitor, BTS. The protocols outlined in this guide provide a robust framework for its characterization, from initial in vitro enzymatic assays to in vivo functional assessments.

Future research should focus on directly comparing the potency and selectivity of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide with BTS to understand the impact of the additional methyl group. Furthermore, investigating its effects on different muscle fiber types (fast vs. slow) and its potential off-target effects will be crucial for its validation as a specific molecular probe. Ultimately, such studies will not only elucidate the fundamental mechanisms of muscle contraction but may also pave the way for the development of novel therapeutic agents for a range of neuromuscular conditions.

References

  • Shaw, M. A., et al. (2003). Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. Biochemistry, 42(20), 6128-35. [Link]

  • Cheung, A., et al. (2002). A small-molecule inhibitor of skeletal muscle myosin II. Nature Cell Biology, 4(1), 83-8. [Link]

  • Pinniger, G. J., et al. (2005). Effects of a myosin-II Inhibitor (N-benzyl-p-toluene Sulphonamide, BTS) on Contractile Characteristics of Intact Fast-Twitch Mammalian Muscle Fibres. Journal of Muscle Research and Cell Motility, 26(2-3), 135-41. [Link]

  • PubMed. (2002). A small-molecule inhibitor of skeletal muscle myosin II. [Link]

  • ResearchGate. (2005). Effects of a Myosin-II Inhibitor (N-benzyl-p-toluene Sulphonamide, BTS) on Contractile Characteristics of Intact Fast-twitch Mammalian Muscle Fibres. [Link]

  • ResearchGate. (n.d.). Skinned single muscle fiber procedure. [Link]

  • Wright, C. R., et al. (2009). A myosin II ATPase inhibitor reduces force production, glucose transport, and phosphorylation of AMPK and TBC1D1 in electrically stimulated rat skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 296(5), E1166-E1175. [Link]

  • Plotkin, D. L., & Clark, B. C. (2016). In Vivo Assessment of Muscle Contractility in Animal Studies. Methods in molecular biology (Clifton, N.J.), 1460, 295–307. [Link]

  • Tensiomyography. (n.d.). In vivo myograph measurement of muscle contraction at optimal length. [Link]

  • Lamb, G. D., et al. (2019). Measurement of force and calcium release using mechanically skinned fibers from mammalian skeletal muscle. American Journal of Physiology-Cell Physiology, 317(3), C445-C464. [Link]

  • Aurora Scientific. (2021). Measuring in-vivo, in-situ and in-vitro muscle function. [Link]

  • Soeno, Y., et al. (2003). Effects of BTS (N-benzyl-p-toluene sulphonamide), an Inhibitor for Myosin-Actin Interaction, on Myofibrillogenesis in Skeletal Muscle Cells in Culture. Zoological Science, 20(1), 59-67. [Link]

  • Deffieux, T., et al. (2006). Ultrafast imaging of in vivo muscle contraction using ultrasound. Applied Physics Letters, 89(18), 184102. [Link]

  • ResearchGate. (n.d.). In-Vivo Measurement of Muscle Tension: Dynamic Properties of the MC Sensor during Isometric Muscle Contraction. [Link]

  • Grange, R. W., & Valdez, C. A. (2016). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. Methods in molecular biology (Clifton, N.J.), 1460, 309–324. [Link]

  • Cytokinetics. (n.d.). AN AUTOMATED APPARATUS FOR ISOMETRIC FORCE ANALYSIS OF SKINNED MUSCLE FIBERS. [Link]

  • ResearchGate. (2015). How can I quantify smooth muscle contraction in vitro?. [Link]

  • The Company of Biologists. (2015). Skinned fibres produce the same power and force as intact fibre bundles from muscle of wild rabbits. [Link]

  • DigitalCommons@USU. (1986). The Skinned Fiber Technique as a Potential Method for Study of Muscle as a Food. [Link]

  • Rodriguez, C. E., et al. (2022). Contractile force assessment methods for in vitro skeletal muscle tissues. Cellular and Molecular Life Sciences, 79(3), 164. [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • bioRxiv. (2024). A novel ex vivo model of muscle contraction to measure muscle endocrine and paracrine signalling. [Link]

  • Holshouser, S. L., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(3), 983–997. [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 153-162. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. [Link]

  • MDPI. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. [Link]

Sources

Application

Application Note: Profiling γ-Secretase Inhibition by Sulfonamides

Introduction & Mechanistic Rationale The γ-secretase complex is a multi-subunit intramembrane-cleaving protease responsible for processing over 90 different substrates, most notably the Amyloid Precursor Protein (APP) an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The γ-secretase complex is a multi-subunit intramembrane-cleaving protease responsible for processing over 90 different substrates, most notably the Amyloid Precursor Protein (APP) and the Notch receptor[1]. In the context of Alzheimer's disease (AD) drug development, the therapeutic goal is to inhibit the cleavage of APP to prevent the generation of neurotoxic Amyloid-β (Aβ) peptides[2]. However, non-selective inhibition of γ-secretase often leads to severe gastrointestinal and immunological toxicities due to the concurrent blockade of Notch signaling, which is critical for cell-fate determination[3].

To circumvent this, arylsulfonamides and thiophene sulfonamides—such as BMS-708163 (Avagacestat) and Begacestat (GSI-953)—were developed as a class of γ-secretase inhibitors (GSIs) engineered to exhibit substrate selectivity, preferentially blocking APP processing while sparing Notch[2][3]. Validating this selectivity and mapping the precise target engagement requires a rigorous, multi-tiered experimental framework.

This application note details a self-validating protocol architecture for evaluating sulfonamide-based GSIs. By combining cell-free kinetic assays, cell-based physiological models, and advanced photoaffinity labeling, researchers can confidently establish the potency, selectivity, and mechanism of action of novel sulfonamide candidates.

Mechanism APP Amyloid Precursor Protein (APP) BACE β-Secretase (BACE1) APP->BACE Notch Notch Receptor ADAM α-Secretase (ADAM10/17) Notch->ADAM C99 C99 Fragment (β-CTF) BACE->C99 NEXT Notch Extracellular Truncation (NEXT) ADAM->NEXT GS γ-Secretase Complex (PS1/2, Nicastrin, Aph-1, Pen-2) C99->GS NEXT->GS Abeta Amyloid-β (Aβ40/42) GS->Abeta Pathogenic Aggregation NICD Notch Intracellular Domain (NICD) GS->NICD Cell Fate Signaling Sulfonamide Sulfonamide Inhibitor (e.g., BMS-708163) Sulfonamide->GS Selective Inhibition

Fig 1: APP and Notch processing by γ-secretase and selective inhibition by sulfonamides.

Experimental Strategy: The Tripartite Validation System

To avoid false positives and artifactual data, the evaluation of sulfonamides must be approached as a self-validating system. We employ three distinct methodologies, each serving as a logical checkpoint for the others:

Workflow Membrane 1. Cell-Free Assay (Direct Enzyme Kinetics) Membrane_Readout ELISA / FRET (Aβ & Notch Cleavage) Membrane->Membrane_Readout CellBased 2. Cell-Based Assay (Physiological Context) CellBased_Readout Conditioned Media ELISA & Reporter Gene CellBased->CellBased_Readout Photoaffinity 3. Photoaffinity Labeling (Target Engagement) Photoaffinity_Readout Click Chemistry & Western Blot (PS1-NTF) Photoaffinity->Photoaffinity_Readout Membrane_Readout->CellBased CellBased_Readout->Photoaffinity

Fig 2: Tripartite workflow for assessing γ-secretase inhibitors.

Detailed Methodologies

Protocol 1: Cell-Free γ-Secretase Activity Assay

Causality & Rationale: Cell-based assays are susceptible to confounding variables such as membrane permeability, drug efflux pumps, and off-target metabolic effects. A cell-free assay isolates the γ-secretase complex, allowing for the direct measurement of enzyme kinetics and intrinsic substrate selectivity[4][5].

Self-Validation Mechanism: The assay utilizes CHAPSO detergent. Unlike Triton X-100 or SDS, CHAPSO is a zwitterionic detergent that maintains the delicate non-covalent interactions of the four-subunit γ-secretase complex (Presenilin, Nicastrin, Aph-1, Pen-2) in a catalytically active state[4]. The inclusion of a known pan-inhibitor (e.g., L-685,458) serves as an absolute baseline for complete enzyme shutdown[6].

Step-by-Step Procedure:

  • Membrane Preparation: Culture HeLa cells to 80% confluency. Harvest and homogenize cells in hypotonic buffer (10 mM HEPES pH 7.4, 1 mM EDTA) supplemented with protease inhibitors. Centrifuge at 100,000 × g for 1 hour to isolate the membrane fraction.

  • Solubilization: Resuspend the membrane pellet in assay buffer containing 0.25% CHAPSO. Incubate on ice for 30 minutes to solubilize the active γ-secretase complex[4].

  • Substrate Introduction: In a 96-well plate, combine 40 μg/mL of the solubilized membrane with biotinylated recombinant substrates: either APP substrate (Sb4, 1 μM) or Notch1 substrate (N1-Sb1, 0.4 μM)[4].

  • Inhibitor Titration: Add the sulfonamide inhibitor (e.g., BMS-708163) in a 10-point concentration gradient (0.01 nM to 10 μM). Maintain a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation. Include L-685,458 (1 μM) as a positive control for inhibition.

  • Incubation & Detection: Incubate the reaction at 37°C for 2.5 hours. Terminate the reaction by adding RIPA buffer. Quantify the specific cleavage products (Aβ40 or NICD) using a sandwich ELISA with cleavage-specific antibodies[4].

Protocol 2: Cell-Based Aβ40/42 & Notch Counterscreen

Causality & Rationale: While cell-free assays prove direct interaction, they do not guarantee physiological efficacy. Cell-based assays confirm that the sulfonamide can traverse the lipid bilayer and engage γ-secretase within the endosomal/lysosomal compartments where APP processing naturally occurs[2].

Self-Validation Mechanism: To ensure that a reduction in Aβ is not simply due to general cytotoxicity or interference with upstream APP synthesis, cell viability (via MTT assay) and steady-state levels of full-length APP (via Western blot) must be measured in parallel. If full-length APP levels remain constant while Aβ drops, the inhibitor is specifically targeting the secretase cleavage step[6].

Step-by-Step Procedure:

  • Cell Culture: Seed H4-8Sw cells (human neuroglioma stably expressing the Swedish mutant of APP) or SH-SY5Y cells at 35,000 cells/well in a 96-well plate[2][7]. Allow to adhere overnight.

  • Compound Treatment: Replace media with fresh DMEM containing the sulfonamide inhibitor at varying concentrations. Incubate for 24 hours at 37°C, 5% CO₂.

  • Media Harvesting: Collect the conditioned media. Add a protease inhibitor cocktail immediately to prevent Aβ degradation.

  • ELISA Readout: Quantify Aβ40 and Aβ42 levels in the media using highly specific sandwich ELISAs (e.g., capturing with antibody 8E5 and detecting with specific C-terminal antibodies)[6].

  • Notch Counterscreen: In a separate parallel plate, transfect cells with a Notch1-ΔE construct and a CSL-luciferase reporter plasmid. Treat with the sulfonamide and measure luminescence to quantify Notch Intracellular Domain (NICD) transcriptional activity. Calculate the APP/Notch IC₅₀ ratio to determine the selectivity window[2].

Protocol 3: Target Engagement via Photoaffinity Labeling

Causality & Rationale: To definitively prove that the sulfonamide binds to the active site (or an allosteric pocket) of the catalytic Presenilin-1 (PS1) subunit, photoaffinity labeling is required.

Self-Validation Mechanism: This protocol utilizes a competition assay. By pre-treating the sample with an excess of the unlabeled parent compound, the specific binding sites are saturated. If the subsequent photolabeling signal from the probe is completely ablated, it proves the interaction is highly specific to the inhibitor's binding pocket, eliminating the possibility of non-specific hydrophobic aggregation[4].

Step-by-Step Procedure:

  • Probe Selection: Utilize a benzophenone-based sulfonamide probe containing a clickable alkyne or biotin handle (e.g., 163-BP3, derived from BMS-708163). Benzophenone is strictly preferred over diazirine for sulfonamide scaffolds as it yields superior cross-linking efficiency to the PS1 N-terminal fragment (PS1-NTF)[4].

  • Cell Treatment: Treat cultured primary cortical neurons (13 DIV) or HeLa cells with the unlabeled competitor (BMS-708163) for 30 minutes at 37°C. Subsequently, add 20 nM of the 163-BP3 photoprobe and incubate for 1 hour[4].

  • UV Crosslinking: Wash cells with ice-cold PBS. Expose the cells to UV light (365 nm) for 15 minutes at 4°C to covalently cross-link the benzophenone moiety to PS1[4].

  • Lysis and Click Chemistry: Lyse the cells via sonication. If using an alkyne probe, perform Cu(I)-catalyzed click chemistry with biotin-azide[4].

  • Enrichment & Western Blot: Enrich the biotinylated target complexes using streptavidin-agarose beads. Elute and resolve via SDS-PAGE. Perform a Western blot using a PS1-NTF specific antibody. A dose-dependent decrease in the 30 kDa PS1-NTF band confirms specific target occupancy by the parent sulfonamide[4].

Quantitative Data Summary

The following table summarizes the benchmark pharmacological profiles of leading sulfonamide γ-secretase inhibitors, demonstrating the critical metrics of potency and Notch-sparing selectivity derived from the protocols described above.

InhibitorTarget / SubstrateAssay TypeIC₅₀ / EC₅₀ (nM)APP/Notch SelectivityReference
BMS-708163 (Avagacestat) Aβ40Cell-based (H4-8Sw)0.30 ± 0.15193-fold[[2]]()
BMS-708163 (Avagacestat) Aβ42Cell-based (H4-8Sw)0.27 ± 0.12N/A2
Begacestat (GSI-953) Aβ40Cell-based15.016-fold3, 8
163-BP3 (Photoprobe) PS1-NTF BindingTarget Engagement16.0N/A4

References

  • Source: PMC (National Institutes of Health)
  • Begacestat (GSI-953)
  • Pharmacological Assessment of γ-Secretase Activity from Rodent and Human Brain Source: SCIRP URL
  • WO2004039800A1 - Cyclic sulfamides for inhibition of gamma-secretase Source: Google Patents URL
  • Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor Source: ACS Medicinal Chemistry Letters URL
  • Novel sulfonamides exhibit properties in common with classic gamma-secretase inhibitors Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Begacestat (GSI-953)
  • Source: PMC (National Institutes of Health)

Sources

Method

Application Notes and Protocols for the Development of N-benzylbenzenesulfonamides in Alzheimer's Disease Research

Introduction: The Rationale for Targeting Beta-Secretase 1 (BACE1) in Alzheimer's Disease with N-benzylbenzenesulfonamides Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Beta-Secretase 1 (BACE1) in Alzheimer's Disease with N-benzylbenzenesulfonamides

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death.[1][2] A key pathological event in AD is the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1) and γ-secretase, which results in the production of the neurotoxic Aβ peptides.[2] BACE1 is the rate-limiting enzyme in this pathway, making it a prime therapeutic target for reducing Aβ production.[3]

The N-benzylbenzenesulfonamide scaffold has emerged as a promising pharmacophore for the design of BACE1 inhibitors. These compounds can be synthesized with a variety of substituents, allowing for the fine-tuning of their inhibitory potency and pharmacokinetic properties.[4] This document provides a comprehensive guide for researchers on the synthesis, in vitro characterization, and in vivo evaluation of novel N-benzylbenzenesulfonamide derivatives for Alzheimer's disease research.

BACE1 in APP Processing cluster_0 Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage Ab Amyloid-β (Aβ) APP:s->Ab:n Sequential cleavage AICD AICD Ab->AICD γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1->APP Inhibition by N-benzylbenzenesulfonamides gSecretase γ-secretase

Caption: Amyloid Precursor Protein (APP) processing pathway and the role of BACE1.

Part 1: Synthesis of N-benzylbenzenesulfonamides

The synthesis of N-benzylbenzenesulfonamides is typically achieved through a two-step process.[5][6] The first step involves the reaction of a substituted benzenesulfonyl chloride with a primary amine to form the corresponding benzenesulfonamide. The second step is the benzylation of the sulfonamide to yield the final N-benzylbenzenesulfonamide derivative.[6]

Synthesis Workflow start Start step1 Step 1: Sulfonamide Formation (Benzenesulfonyl chloride + Primary amine) start->step1 intermediate N-substituted benzenesulfonamide step1->intermediate step2 Step 2: Benzylation (Intermediate + Benzyl bromide) intermediate->step2 product N-benzylbenzenesulfonamide step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of N-benzylbenzenesulfonamides.

Detailed Experimental Protocol: Synthesis of a Representative N-benzylbenzenesulfonamide

This protocol describes the synthesis of a generic N-benzyl-4-methylbenzenesulfonamide. Researchers should adapt the specific amines and benzylating agents based on their target compounds.

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide [5][6]

  • Materials:

    • 4-Methylbenzenesulfonyl chloride

    • Allylamine

    • Potassium carbonate

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 5 M

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in THF.[5]

    • Add allylamine (1.1 eq) dropwise to the stirring solution.[5]

    • Add an aqueous solution of potassium carbonate (1.1 eq) dropwise.[5]

    • Stir the reaction mixture at room temperature for 24 hours.[5]

    • Acidify the mixture with 5 M HCl.[5]

    • Extract the aqueous layer with DCM.[5]

    • Wash the combined organic layers with water and then brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide [5][6]

  • Materials:

    • N-allyl-4-methylbenzenesulfonamide (from Step 1)

    • Benzyl bromide

    • Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-allyl-4-methylbenzenesulfonamide (1.0 eq) in THF.[6]

    • Add benzyl bromide (1.0 eq) dropwise to the stirring solution.[6]

    • Add an aqueous solution of sodium hydroxide (1.25 eq) dropwise.[6]

    • Stir the reaction mixture at room temperature for 24 hours.[6]

    • Isolate the resulting precipitate by vacuum filtration.[6]

    • The crude product can be further purified by recrystallization or column chromatography.

Part 2: In Vitro Characterization

Once synthesized, the N-benzylbenzenesulfonamide derivatives must be characterized for their biological activity. This involves a series of in vitro assays to determine their potency as BACE1 inhibitors and their effects on cell viability.

In_Vitro_Workflow start Synthesized Compound bace1_assay BACE1 Inhibition Assay (FRET-based) start->bace1_assay cell_viability Cell Viability Assay (MTT or LDH) start->cell_viability ab_assay Aβ Production Assay (ELISA in cell culture) start->ab_assay selectivity Selectivity Assays (vs. BACE2, Cathepsin D) start->selectivity ic50 Determine IC50 bace1_assay->ic50 lead_candidate Lead Candidate Selection ic50->lead_candidate cytotoxicity Assess Cytotoxicity cell_viability->cytotoxicity cytotoxicity->lead_candidate ab_reduction Quantify Aβ Reduction ab_assay->ab_reduction ab_reduction->lead_candidate selectivity_profile Determine Selectivity Profile selectivity->selectivity_profile selectivity_profile->lead_candidate In_Vivo_Workflow lead_compound Lead Compound pk_study Pharmacokinetic (PK) Study (Single Dose) lead_compound->pk_study efficacy_study Efficacy Study in AD Model (e.g., 5XFAD mice) lead_compound->efficacy_study pk_profile Determine PK Profile (Cmax, Tmax, AUC, t1/2) pk_study->pk_profile dosing Chronic Dosing efficacy_study->dosing behavioral Behavioral Testing (e.g., Morris Water Maze) dosing->behavioral biochemical Biochemical Analysis (Brain Aβ levels, Plaque load) behavioral->biochemical results Evaluate Efficacy and Safety biochemical->results SAR_Cycle design Design Analogs synthesis Synthesize Analogs design->synthesis Iterative Optimization testing In Vitro & In Vivo Testing synthesis->testing Iterative Optimization sar_analysis SAR Analysis testing->sar_analysis Iterative Optimization sar_analysis->design Iterative Optimization

Caption: The iterative cycle of structure-activity relationship (SAR) studies.

Key areas for modification include:

  • Substituents on the benzenesulfonyl ring: Altering the electronic and steric properties of this ring can impact binding to the BACE1 active site.

  • The benzyl group: Modifications here can influence interactions with the hydrophobic pockets of the enzyme.

  • The linker between the sulfonamide and the benzyl group: Varying the length and flexibility of this linker can optimize the compound's conformation for binding.

Conclusion

The development of N-benzylbenzenesulfonamides as BACE1 inhibitors represents a promising therapeutic strategy for Alzheimer's disease. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to synthesize, characterize, and evaluate novel compounds in this class. Through a systematic and iterative process of design, synthesis, and testing, it is possible to identify lead candidates with the potential for further preclinical and clinical development.

References

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Available at: [Link]

  • Creative Biolabs. Alzheimer's Disease In Vitro Modeling Service. Available at: [Link]

  • Sasaguri, H., Nagata, K., & Tsubuki, S. (2017). Alzheimer's Disease: Experimental Models and Reality. Acta Neuropathologica, 133(2), 155-179. Available at: [Link]

  • Drummond, E., & Wisniewski, T. (2017). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Journal of Neuroscience Methods, 284, 3-13. Available at: [Link]

  • Charles River Laboratories. Alzheimer's Disease Research Studies. Available at: [Link]

  • Yokoyama, M., Kobayashi, H., Tatsumi, L., & Tomita, T. (2022). Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience, 15, 912995. Available at: [Link]

  • Cyagen. (2025, June 5). What are the Best Transgenic Animal Models for Alzheimer's Disease Research? Available at: [Link]

  • Drug Target Review. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. Available at: [Link]

  • NEUROFIT. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). Available at: [Link]

  • Papagiannopoulou, D., et al. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(9), 7935. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1633–1637. Available at: [Link]

  • Al-Buriahi, A. K., et al. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Medicinal Chemistry, 31. Available at: [Link]

  • Kumar, S., et al. (2025). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics, 43(1), 1-15. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. Available at: [Link]

  • de Oliveira, A. M., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7546-7554. Available at: [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2049-2055. Available at: [Link]

  • Mammadova, S., et al. (2025). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, e23696. Available at: [Link]

  • Andersson, H., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1958-1968. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 28(20), 7108. Available at: [Link]

  • Al-Mansouri, A. M., et al. (2023). Benzenesulfonamide as a novel, pharmaceutical small molecule inhibitor on Aβ gene expression and oxidative stress in Alzheimer's Wistar rats. Biochemical and Biophysical Research Communications, 674, 154-161. Available at: [Link]

  • Li, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. Available at: [Link]

  • Pharmacy 180. Sulfonamides. Available at: [Link]

  • Li, Z., et al. (2024). Discovery of novel deoxyvasicinone derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116013. Available at: [Link]

  • Northwestern University. (2025, December 18). Experimental drug targets early toxic amyloid to slow Alzheimer's disease. Available at: [Link]

  • Khavinson, V. K., et al. (2022). Neuroepigenetic Mechanisms of Action of Ultrashort Peptides in Alzheimer's Disease. International Journal of Molecular Sciences, 23(8), 4213. Available at: [Link]

  • Alzheon. (2017, April 25). Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's. Available at: [Link]

  • Lo, C.-Y., et al. (2014). Potential Therapeutic Strategies for Alzheimer's Disease Targeting or Beyond β-Amyloid: Insights from Clinical Trials. BioMed Research International, 2014, 408923. Available at: [Link]

  • Parris, C. L., & Christenson, R. M. (1961). N-benzylacrylamide. Organic Syntheses, 41, 12. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Anticancer Screening of Novel Benzenesulfonamide Derivatives

Introduction: The Therapeutic Promise of Benzenesulfonamides The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Benzenesulfonamides

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its unique chemical properties, particularly the ability of the sulfonamide group (-SO₂NH₂) to act as a potent zinc-binding group, have established it as a cornerstone for designing specific enzyme inhibitors.[1] In oncology, this versatility has led to the development of novel derivatives targeting various hallmarks of cancer. These compounds have demonstrated a variety of antitumor mechanisms, including the inhibition of tumor-associated carbonic anhydrase (CA) isoforms like CA IX and XII, disruption of microtubule assembly, cell cycle arrest, and modulation of key signaling pathways.[2][3][4]

This guide provides a comprehensive, field-proven framework for the preclinical evaluation of novel benzenesulfonamide derivatives. It outlines a hierarchical screening cascade designed to efficiently identify potent anticancer candidates, elucidate their mechanisms of action, and validate their molecular targets. The protocols herein are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

A Hierarchical Strategy for Anticancer Drug Screening

A logical and resource-efficient approach to screening a new library of compounds involves a multi-tiered strategy. This cascade begins with broad, high-throughput assays to identify "hits" and progressively moves toward more complex, low-throughput mechanistic studies to characterize the most promising leads.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation cluster_3 Lead Optimization Hit_ID In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Determine IC50 across multiple cancer cell lines Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) Hit_ID->Cell_Cycle Characterize 'Hits' Apoptosis Apoptosis Induction Assay (Annexin V / PI Staining) Hit_ID->Apoptosis Characterize 'Hits' Western_Blot Target Pathway Modulation (Western Blotting) Assess protein expression/phosphorylation Cell_Cycle->Western_Blot Investigate Mechanism Apoptosis->Western_Blot Investigate Mechanism Lead_Opt In Vivo Studies & SAR Analysis Western_Blot->Lead_Opt Confirm Leads

Caption: Hierarchical screening workflow for novel anticancer agents.

Tier 1: Primary In Vitro Cytotoxicity Screening

The initial goal is to assess the general cytotoxic and anti-proliferative potential of the novel benzenesulfonamide derivatives against a panel of cancer cell lines.[5][6] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (MTT) to a purple formazan product.[9]

Protocol: MTT Assay for Cell Viability

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells convert the water-soluble MTT into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7][9]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[7][8][10]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multi-channel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Causality: Optimal seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each benzenesulfonamide derivative in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Controls are essential:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used (e.g., 0.1%) to account for solvent toxicity.

      • Untreated Control: Cells in medium only, representing 100% viability.

      • Blank Control: Medium only (no cells) to determine background absorbance.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability (%) using the formula: (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) * 100.

Data Presentation: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[9] This is a key metric for comparing the potency of different compounds.

Compound IDCell Line: MCF-7 IC₅₀ (µM)Cell Line: A549 IC₅₀ (µM)Cell Line: HEK293 IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
BZS-0018.5 ± 0.712.1 ± 1.1> 100> 11.7
BZS-0024.2 ± 0.35.8 ± 0.565.4 ± 5.915.6
BZS-00325.6 ± 2.133.4 ± 2.8> 100> 3.9
Doxorubicin0.9 ± 0.11.2 ± 0.25.1 ± 0.45.7

Data are hypothetical and presented as Mean ± SD from three independent experiments.

Tier 2: Mechanistic Elucidation

Compounds demonstrating potent and selective cytotoxicity (e.g., BZS-002) are advanced for mechanistic studies. The primary questions are: how do these compounds kill cancer cells? Do they interfere with cell division or trigger programmed cell death?

A. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at a specific phase (G1, S, or G2/M) and subsequently inducing cell death.[11][12] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[13]

G G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Protocol: Cell Cycle Analysis by PI Staining

Principle: PI is a fluorescent intercalating agent that stains DNA. Because the amount of DNA doubles from G1 to G2/M phase, the fluorescence intensity is directly proportional to the DNA content, allowing for quantification of cells in each phase.[13] RNase is used to prevent the staining of double-stranded RNA.

Materials:

  • 6-well plates

  • PBS, Trypsin-EDTA

  • 70% ice-cold ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the medium, wash with PBS, and detach adherent cells with Trypsin-EDTA. Combine all cells into a single tube.

    • Causality: It is crucial to collect floating cells as they often represent apoptotic or arrested cells.

  • Fixation:

    • Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Causality: Dropwise addition of ethanol while vortexing prevents cell clumping, which is critical for accurate flow cytometry analysis.

    • Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use analysis software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases (Sub-G1, G0/G1, S, G2/M).

Data Presentation: Cell Cycle Distribution
Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control3.1 ± 0.465.2 ± 3.121.5 ± 2.510.2 ± 1.8
BZS-002 (4.2 µM)15.8 ± 1.925.1 ± 2.815.3 ± 2.143.8 ± 3.5

Hypothetical data showing BZS-002 induces G2/M arrest and apoptosis (increased Sub-G1 peak).

B. Apoptosis Induction Assay

A key goal of cancer therapy is to induce programmed cell death (apoptosis).[14][15] The Annexin V/PI assay is a standard method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][16]

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide is a membrane-impermeable dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

G cluster_0 Cell States cluster_1 Staining Pattern Viable Viable Cell Intact Membrane PS on Inner Leaflet Stain_V Annexin V-FITC: Negative PI: Negative Viable->Stain_V Results in Early Early Apoptosis Intact Membrane PS Flips to Outer Leaflet Stain_E Annexin V-FITC: Positive PI: Negative Early->Stain_E Results in Late Late Apoptosis / Necrosis Compromised Membrane PS on Outer Leaflet Stain_L Annexin V-FITC: Positive PI: Positive Late->Stain_L Results in

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Follow the same procedure as described for Cell Cycle Analysis (Step 1).

  • Cell Harvesting:

    • Collect all cells (adherent and floating) as described previously.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze immediately by flow cytometry. The results are typically displayed as a quadrant plot:

      • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Tier 3: Target Pathway Modulation by Western Blotting

Western blotting is a fundamental technique used to detect specific proteins in a sample, allowing for the analysis of protein expression levels and post-translational modifications like phosphorylation.[17][18] For benzenesulfonamides, this can be used to confirm engagement with known targets or to explore effects on key cancer-related signaling pathways.

Common Targets for Benzenesulfonamides:

  • Carbonic Anhydrase IX (CA IX): Overexpressed in hypoxic tumors; its inhibition is a key anticancer mechanism.[1][19][20]

  • Tubulin: Some derivatives disrupt microtubule polymerization, similar to classic chemotherapy agents.[3]

  • PI3K/AKT/mTOR Pathway: A central signaling node for cell growth and survival, modulated by some sulfonamides.[21]

  • Apoptosis Markers: Assess levels of pro-apoptotic (e.g., Bax, Cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[16][19]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival (Inhibits Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common drug target.

Protocol: General Western Blotting

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[22]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF or nitrocellulose membrane, and transfer system

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CA IX, anti-p-AKT, anti-AKT, anti-Cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Step-by-Step Methodology:

  • Protein Extraction:

    • Culture and treat cells in 6-well plates as previously described.

    • Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer containing inhibitors.[21]

    • Causality: Inhibitors are critical to prevent protein degradation (protease inhibitors) and dephosphorylation (phosphatase inhibitors), preserving the in vivo state of the proteins.

    • Scrape and collect the lysate, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris.[21]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading of protein for each sample.[21]

  • SDS-PAGE (Gel Electrophoresis):

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.[17]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[23]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities, normalizing to a loading control like β-actin to compare protein levels across samples.

References

  • Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: MDPI URL
  • Title: Cell Cycle Analysis: Techniques & Applications Source: baseclick URL
  • Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis Source: Creative Diagnostics URL
  • Title: Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets Source: Benchchem URL
  • Title: Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX Source: PMC URL
  • Title: Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL
  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Publishing URL
  • Title: Cell Death Assays for Drug Discovery Source: Reaction Biology URL
  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL
  • Title: Apoptosis-based drug screening and detection of selective toxicity to cancer cells Source: Ovid URL
  • Title: biological activity of benzenesulfonamide derivatives Source: Benchchem URL
  • Title: Western Blot Protocol: Complete Step-by-Step Guide Source: Boster Bio URL
  • Title: Western Blotting Protocol Source: Cell Signaling Technology URL
  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL
  • Title: Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds Source: Benchchem URL
  • Title: Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells Source: Medium URL
  • Title: Cell Cycle Analysis Source: University of Massachusetts Chan Medical School URL
  • Title: Apoptosis assays for quantifying the bioactivity of anticancer drug products Source: PubMed URL
  • Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
  • Title: Western blot protocol Source: Abcam URL
  • Title: Sulfonamides and sulfonylated derivatives as anticancer agents Source: Current Cancer Drug Targets URL
  • Title: Evaluation of cell cycle inhibitors by flow cytometry Source: Auctores Journals URL
  • Title: Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents Source: PubMed URL
  • Title: Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches Source: MDPI URL
  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL

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Method

Application Notes &amp; Protocols: Sulfonamides as HIV-1 Capsid Inhibitors

Executive Summary & Mechanistic Rationale As a Senior Application Scientist overseeing antiviral drug characterization, I have observed that the evolution of HIV-1 capsid (CA) inhibitors—from early peptidomimetics like P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing antiviral drug characterization, I have observed that the evolution of HIV-1 capsid (CA) inhibitors—from early peptidomimetics like PF-74 to ultra-potent sulfonamides like Lenacapavir (GS-6207)—represents a masterclass in structure-based drug design.

The HIV-1 capsid core, composed of ~1500 CA monomers assembled into ~250 hexamers and 12 pentamers, is not merely a protective shell; it is a dynamic engine driving viral uncoating, nuclear import, and integration[1]. Sulfonamide-based inhibitors disrupt this machinery through a highly specific mechanism of action: they act as a "molecular glue" at the interface between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent monomer[2].

The Causality of the Sulfonamide Moiety: Why is the sulfonamide group critical? In highly optimized molecules like Lenacapavir, the methane sulfonamide group forms an indispensable hydrogen-bonding network connecting the side chains of Lys70 and Asn74 in the CA1-NTD to Gln179 and Asn183 in the CA2-CTD[2]. Furthermore, benzenesulfonamide-containing phenylalanine derivatives (such as Compound 11l) leverage this same pocket to achieve potent dual-stage inhibition[3].

This structural reliance is self-validated by viral escape mechanisms. The primary resistance-associated mutation (RAM) against these drugs is the N74D substitution[4]. Replacing Asparagine (Asn) with Aspartic acid (Asp) eliminates the critical hydrogen bond with the sulfonamide group and introduces electrostatic repulsion, effectively abolishing drug binding and proving the functional necessity of the sulfonamide pharmacophore[5].

MOA V HIV-1 Virion (Entry) CA Capsid Core (CA Hexamers) V->CA Uncoating initiated BIND Binds NTD-CTD Interface (H-bonds via Sulfonamide to Asn74) CA->BIND Target engagement SULF Sulfonamide Inhibitor (Lenacapavir / 11l) SULF->BIND Targets pocket EARLY Early Stage Inhibition: Blocks Nuclear Import (NUP153/CPSF6) BIND->EARLY Rigidifies Core LATE Late Stage Inhibition: Accelerates Aberrant Assembly BIND->LATE Distorts Maturation

Fig 1. Dual-stage inhibition mechanism of sulfonamide-based HIV-1 capsid inhibitors.

Quantitative Data: Comparative Efficacy

The introduction of sulfonamide moieties has driven binding affinities from the micromolar range down to the picomolar range. The table below summarizes the quantitative leap in efficacy achieved by sulfonamide integration.

Inhibitor Class / CompoundChemical ScaffoldPrimary Target SiteAntiviral EC50Key Resistance Mutations
PF-74 (First-Gen)Phenylalanine peptidomimeticCA NTD-CTD Interface~500 nMQ67H, K70R
Compound 11l Benzenesulfonamide derivativeCA NTD-CTD Interface~80 nM*N74D[5]
Lenacapavir (GS-6207)Methyl sulfonamideCA NTD-CTD Interface105 pM[1]N74D, Q67H[4]

*Note: Compound 11l exhibits early-stage inhibitory activity that is 6.25 times more potent than its parent compound, PF-74[3].

Self-Validating Experimental Protocols

To accurately characterize novel sulfonamide-based capsid inhibitors, researchers must move beyond basic cell viability assays and interrogate the biophysical interactions directly. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: In Vitro Capsid Turbidity (Assembly) Assay

Purpose: To quantify the acceleration of CA hexamerization induced by sulfonamide inhibitors. Sulfonamides act as molecular glues, prematurely accelerating capsid core assembly and leading to malformed, non-infectious virions[2].

Methodology:

  • Reagent Preparation: Prepare recombinant wild-type HIV-1 CA protein at a concentration of 30 µM in a basal buffer of 50 mM Tris-HCl (pH 8.0).

  • Inhibitor Spiking: Add the sulfonamide inhibitor (e.g., Compound 11l or Lenacapavir) to a final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Initiation: Transfer the mixture to a quartz cuvette. Rapidly inject NaCl to a final concentration of 2M to initiate assembly.

  • Kinetic Measurement: Immediately monitor the optical absorbance at 350 nm ( A350​ ) continuously for 20 minutes at room temperature using a UV-Vis spectrophotometer. Calculate the initial velocity (slope) of the assembly curve during the first 2 minutes.

Causality & Expert Insight: Why use 2M NaCl? High ionic strength is required to screen the electrostatic repulsions between CA monomers, allowing the hydrophobic interactions necessary for assembly to take over. Sulfonamides drastically increase the initial slope of the A350​ curve by stabilizing the transition state of hexamerization[3].

Self-Validation Checkpoint: Always run a parallel reaction using the CA(N74D) mutant . Because the N74D mutation abolishes the critical hydrogen bond with the sulfonamide[4], the assembly kinetics of the mutant + inhibitor should perfectly match the mutant + DMSO control. If the inhibitor still accelerates the mutant's assembly, your compound is likely causing non-specific protein precipitation rather than targeted hexamerization.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the precise binding affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ) of sulfonamide inhibitors to the CA target.

Methodology:

  • Ligand Immobilization: Immobilize disulfide-stabilized CA hexamers onto a CM5 sensor chip via standard amine coupling until a target level of ~3000 Response Units (RU) is reached.

  • Analyte Titration: Inject serial dilutions of the sulfonamide inhibitor (e.g., 0.1 nM to 100 nM for Lenacapavir) in a running buffer of PBS + 0.05% Tween-20 + 1% DMSO at a flow rate of 30 µL/min.

  • Association & Dissociation: Allow a 180-second association phase, followed by a 600-second dissociation phase (buffer wash).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the KD​ .

Causality & Expert Insight: Why use disulfide-stabilized hexamers instead of simple CA monomers? The binding pocket for sulfonamides like Lenacapavir is located precisely at the interface between two adjacent monomers[2]. A monomeric CA preparation lacks the complete binding pocket, which will result in artificially low binding affinities and misleading SAR data.

Self-Validation Checkpoint: The steady-state binding response ( Req​ ) must scale linearly with the molecular weight of the analyte. Calculate the theoretical maximum response ( Rmax​ ). If your observed response significantly exceeds the theoretical Rmax​ , the sulfonamide is likely undergoing colloidal aggregation or binding non-specifically to the dextran matrix of the chip.

SPR PREP 1. Sensor Chip Prep Immobilize CA Hexamer INJ 2. Analyte Injection Sulfonamide Titration PREP->INJ WASH 3. Dissociation Buffer Wash INJ->WASH DATA 4. Kinetic Analysis Calculate KD WASH->DATA

Fig 2. Self-validating SPR workflow for quantifying sulfonamide-capsid binding kinetics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting bottlenecks when synthesizing sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting bottlenecks when synthesizing sulfonamide pharmacophores.

While the nucleophilic acyl substitution between 4-methylbenzylamine and p-toluenesulfonyl chloride (TsCl) appears straightforward on paper, the reality of competing kinetic pathways often degrades isolated yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve near-quantitative yields.

Diagnostic Decision Tree

Before altering your protocol, you must diagnose the specific kinetic pathway that is consuming your yield. Use the diagnostic workflow below to identify your primary failure mode.

Troubleshooting Start Low Yield of Mono-Sulfonamide TLC Perform TLC / LC-MS Analysis Start->TLC Unreacted High Unreacted Amine + TsOH Present TLC->Unreacted Hydrolysis BisSpot New High-Rf Spot (Bis-sulfonamide) TLC->BisSpot Over-reaction Incomplete Sluggish Conversion No Side Products TLC->Incomplete Poor Reactivity Sol1 Use Anhydrous DCM/THF Check Solvent Water Content Unreacted->Sol1 Sol2 Strict 1.05 eq TsCl Slow Addition at 0°C BisSpot->Sol2 Sol3 Increase Base (TEA) to 2.5 eq Add Catalytic DMAP Incomplete->Sol3

Caption: Troubleshooting workflow for resolving low yields in sulfonamide synthesis.

Core Troubleshooting & FAQs

Q1: Why is my yield low, and why do I see a large amount of p-toluenesulfonic acid (TsOH) in the aqueous wash?

The Causality: You are observing the competitive hydrolysis of tosyl chloride. If you are using biphasic Schotten-Baumann conditions[1], water acts as a competing nucleophile against 4-methylbenzylamine. While the amine is vastly more nucleophilic, a high concentration of water combined with poor biphasic mixing can lead to significant TsCl degradation into TsOH[2]. The Solution: Ensure vigorous stirring (>800 rpm) to maximize the interfacial surface area between the organic and aqueous layers. If hydrolysis persists, abandon the aqueous system and switch to an anhydrous homogeneous system using dichloromethane (DCM) and triethylamine (TEA).

Q2: I have full consumption of 4-methylbenzylamine, but my isolated yield is only 60%. TLC shows a prominent higher-Rf spot. What happened?

The Causality: You are experiencing bis-sulfonylation. Because 4-methylbenzylamine is a primary amine, your desired mono-sulfonamide product still possesses an N-H bond. The strongly electron-withdrawing nature of the newly attached sulfonyl group increases the acidity of this proton. In the presence of excess base, it is easily deprotonated to form a highly nucleophilic sulfonamide anion, which rapidly attacks a second equivalent of TsCl to form the N,N-bis(tosyl) derivative[3]. The Solution: Maintain strict stoichiometric control (maximum 1.05 eq of TsCl) and add the electrophile dropwise at 0 °C to kinetically suppress the secondary reaction.

Q3: How can I recover my product if the bis-sulfonamide has already formed?

The Causality: The second sulfonyl group in a bis-sulfonamide is highly susceptible to nucleophilic cleavage because the leaving group (the mono-sulfonamide anion) is resonance-stabilized. The Solution: You can salvage your yield by subjecting the crude mixture to base-induced hydrolysis. Treating the mixture with K₂CO₃ in methanol (room temperature to 60 °C) will selectively cleave the second sulfonyl group, reverting the over-reacted byproduct back to the desired mono-sulfonamide[4].

Mechanistic Pathway & Side Reactions

Understanding the competing kinetic pathways is essential for rational reaction optimization. The diagram below illustrates how the desired mono-sulfonylation competes with both electrophile hydrolysis and product over-reaction.

Mechanism Amine 4-Methylbenzylamine (Primary Amine) Mono 4-Methyl-N-(4-methylbenzyl) benzenesulfonamide Amine->Mono + TsCl, Base TsCl Tosyl Chloride (TsCl) TsCl->Mono TsOH p-Toluenesulfonic Acid (Hydrolysis) TsCl->TsOH + H2O Bis N,N-Bis(tosyl) Derivative (Over-reaction) Mono->Bis + Excess TsCl

Caption: Competing pathways: desired mono-sulfonylation vs. bis-sulfonylation and hydrolysis.

Quantitative Data: Base & Solvent System Comparison

Selecting the correct base and solvent system dictates which side reactions are suppressed. The table below summarizes the expected outcomes based on field data.

Reaction SystemTypical YieldBis-Sulfonylation RiskHydrolysis RiskMechanistic & Operational Causality
Aq. NaOH / DCM (Schotten-Baumann)70–85%LowHigh Water acts as a competing nucleophile. Requires vigorous >800 rpm biphasic mixing to maximize interfacial amine reaction.
TEA / Anhydrous DCM 90–98% Moderate LowHomogeneous system prevents TsCl hydrolysis. However, excess TEA can deprotonate the product, driving bis-sulfonylation if TsCl is not strictly limited.
Pyridine (Neat or in DCM)85–95%LowLowPyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. Its weaker basicity minimizes bis-sulfonamide formation.

Optimized Step-by-Step Methodology

To guarantee high yields, utilize the following self-validating anhydrous protocol. Every step is designed to provide immediate visual or analytical feedback to ensure the reaction remains on track.

Materials: 4-methylbenzylamine (1.0 eq), p-toluenesulfonyl chloride (1.05 eq), Triethylamine (TEA) (2.0 eq), Anhydrous Dichloromethane (DCM).

Step 1: Amine Preparation In an oven-dried round-bottom flask under nitrogen, dissolve 4-methylbenzylamine (10 mmol) in anhydrous DCM (0.3 M).

  • Self-Validation: The solution must be perfectly clear. Cloudiness indicates moisture-induced amine-carbonate salt formation from atmospheric CO₂.

Step 2: Base Addition & Thermal Control Add TEA (20 mmol) in one portion. Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Causality: Lowering the temperature selectively suppresses the higher activation energy required for the secondary bis-sulfonylation pathway, locking the reaction at the mono-sulfonamide stage.

Step 3: Electrophile Addition Dissolve TsCl (10.5 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Causality: Dropwise addition ensures that the amine is always in massive stoichiometric excess relative to the active electrophile, preventing the formed product from competing for unreacted TsCl.

Step 4: Reaction Monitoring Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The desired 4-methyl-N-(4-methylbenzyl)benzenesulfonamide typically appears at an Rf of ~0.3, while any trace bis-sulfonamide will appear higher at Rf ~0.6[5].

Step 5: Quenching & Phase Separation Quench the reaction by adding 1M aqueous HCl (equal to the reaction volume). Transfer to a separatory funnel and collect the lower organic layer.

  • Causality: The acidic quench protonates all excess TEA and any unreacted amine, converting them into highly water-soluble hydrochloride salts that are instantly partitioned into the aqueous waste layer.

Step 6: Isolation Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford the pure white solid.

References

  • Chemistry Schotten Baumann Reaction - SATHEE, IIT Kanpur.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYa7VHqLkWiIqFuuUKXDSvHGRiZj4LDJGzrAmYpM24GRx7HH6gBIL2crESQAOxDC5juqXj376_TPLuw3NAi-VMwY2vSsOIXzHm7OOM8uOM9rNQy0wj94TQmekooh1LIWlW1Ji-uaQrqO2Ia8dwSgnZcKOAo2lc1IKnV4_VUEWpL4EOF21nS4vzUd1L]
  • Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHevwZ0CgI46Mtm7zfhRukmghfkHpB1VOZpafaWZsJDSZ-sNoOz1U5F1z4QjP1zIvuSYbMmq3ezfeXLYeasN-kER1kPSOhHH_-N6jlAuOT9jjeYkV8_HWEMZET7I-n3YKe70-9PggZ8xtdbxpJVFlupRDMkP1z00NYF-PZnu7cj8HQUKaCgAOjBA7Tq2asd-h8qErbfgELyqRdycyrw6eElsdXZBrV7CBg9k69yph-B0RjF0E_GnSBBgmrXog==]
  • Convenient synthesis of primary sulfonamides, Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdo36BuLHfG_1ndLFWvCOgQmWN31CWqFTiH3Mhub2gKkSgzWTrJ7vXe_xBiyEJNQgwLnVDna_OYK2IJjErDhIss1JoLsije9HC3OukhufYSr1eZI9qF3-k8ADKFrrmFl9pgVJ8U5ijJfCvlNQ6DUGiJ5LIv5Cyp67e5pbXCbFUlyuh4MVDMeBnKQ==]
  • Silyl Triflate-Promoted Sulfonylations | Organic Letters, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYOFzBP8I1ylqZnS8UTzox4ZjgJez83Fwycgk3Y-m6PhG8rYBKlveG2NndPvbh_WwOZhy2nD-icaow4ZC-Uu5jktlrYbH-HIChFFMSDF2wy6Zf0by6wNnDb0SUP_YH-0ntPKLqk40S9o1jarm5Q0k=]
  • Amide Iridium Complexes As Catalysts for Transfer Hydrogenation Reduction of N-sulfonylimine | The Journal of Organic Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdFAOJ1V9ngBACrnQHpVf4HD_RwFsfUmi20SOKgKE9Zpa6lRGkgmnRQnOcffZzg8rLRvkDIGR35wmjIoRxP9iejchRZghLXvyF7tdf2174ho18iVba3ewJWD7zueYIyI0cZLI8V0h7mt_Nbw==]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Sulfonamides

Welcome to the Technical Support Center for sulfonamide functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the N-alkylation of sulfonamides.

Sulfonamides are notoriously poor nucleophiles compared to their amine counterparts due to the strong electron-withdrawing nature of the sulfonyl group. Successful N-alkylation requires a precise orchestration of base strength, solvent polarity, and thermodynamic control. This guide synthesizes field-proven insights with rigorous mechanistic causality to ensure your workflows are robust and reproducible.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low to No Conversion/Yield

Question: My N-alkylation of a primary sulfonamide with an alkyl halide is stalling at <20% conversion. How do I troubleshoot this?

Answer: Low conversion typically stems from a failure to generate or maintain a high concentration of the reactive sulfonamide anion[1]. Follow this systematic troubleshooting logic:

  • Re-evaluate Base Basicity (Causality): The pKa of a primary aryl sulfonamide is approximately 10. While weak bases like K2​CO3​ are often sufficient, electron-rich sulfonamides are less acidic and may require stronger bases[1]. If K2​CO3​ fails, escalate to Cs2​CO3​ (which benefits from the "cesium effect" for enhanced solubility and nucleophilicity) or NaH to ensure quantitative deprotonation.

  • Assess Solvent Polarity (Causality): The solvent must solvate the base's counter-cation while leaving the sulfonamide anion "naked" and reactive. Polar aprotic solvents like DMF, DMSO, or acetonitrile are mandatory for classical SN​2 alkylations[1]. If you are using THF or DCM, the ion pair remains tightly bound, drastically reducing the reaction rate.

  • Overcome Steric Hindrance: If your substrates are highly sterically congested (e.g., ortho-substituted aryl sulfonamides), classical SN​2 pathways will fail[1]. In these cases, transition to a transition-metal-catalyzed "Borrowing Hydrogen" (BH) methodology, which bypasses the SN​2 transition state entirely[2].

Troubleshooting Start Low Yield in N-alkylation CheckBase Is base strong enough for deprotonation? Start->CheckBase ChangeBase Use stronger base (e.g., NaH, t-BuOK) CheckBase->ChangeBase No CheckSolvent Is solvent polar aprotic? CheckBase->CheckSolvent Yes ChangeSolvent Switch to DMF/DMSO CheckSolvent->ChangeSolvent No CheckSterics Are substrates hindered? CheckSolvent->CheckSterics Yes UseBH Try Borrowing Hydrogen (Mn/Ir, 150°C) CheckSterics->UseBH Yes OptimizeTemp Increase temp/time CheckSterics->OptimizeTemp No

Caption: Troubleshooting logic tree for resolving low yield in sulfonamide N-alkylation.

Issue 2: Formation of N,N-Dialkylated Byproducts

Question: I am trying to synthesize a secondary sulfonamide, but I keep getting a mixture of mono- and di-alkylated products. How can I suppress over-alkylation?

Answer: Dialkylation is a thermodynamic sink. Once a primary sulfonamide is mono-alkylated, the resulting secondary sulfonamide still possesses an acidic proton and is often more soluble, making it highly susceptible to a second alkylation event[1].

  • Stoichiometric Control: Strictly limit the alkylating agent to 1.0 - 1.1 equivalents[1].

  • Kinetic Control (Slow Addition): Add the alkylating agent dropwise via a syringe pump over 2-4 hours. This maintains a low steady-state concentration of the electrophile, allowing the more abundant primary sulfonamide to outcompete the mono-alkylated product for the electrophile[1].

  • Fukuyama-Mitsunobu Strategy: If dialkylation persists, switch to a nitrobenzenesulfonamide (Nosylamide) and utilize Mitsunobu conditions. The steric bulk and extreme electron-withdrawing nature of the Nosyl group completely shut down dialkylation[1].

Issue 3: Functional Group Incompatibility & Green Chemistry

Question: My substrate contains base-sensitive esters and halides. Classical alkylation with NaH destroys my starting material. What are my options?

Answer: You should utilize the Borrowing Hydrogen (BH) methodology . This approach uses alcohols as alkylating agents instead of toxic alkyl halides and requires only catalytic amounts of mild bases[2]. Catalysts based on Iridium ( [Cp∗IrCl2​]2​ )[3], Manganese (Mn-PNP pincer complexes)[2], or Iron ( FeCl2​ )[4] dehydrogenate the alcohol to an aldehyde, which condenses with the sulfonamide to form an imine. The metal-hydride intermediate then reduces the imine to the N-alkylated product, generating only water as a byproduct[3].

BHCycle Precat Mn(I) Precatalyst ActiveCat Active Mn Complex Precat->ActiveCat Base (K2CO3) Alkoxo Alkoxo-Mn Complex ActiveCat->Alkoxo + Alcohol Hydride Mn-Hydride + Aldehyde Alkoxo->Hydride Dehydrogenation Imine N-Sulfonylimine Hydride->Imine + Sulfonamide - H2O Product N-Alkylated Product Imine->Product Hydrogenation Product->ActiveCat Regeneration

Caption: Catalytic cycle of manganese-catalyzed borrowing hydrogen N-alkylation.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative parameters for different N-alkylation methodologies to aid in your experimental design.

MethodologyAlkylating AgentTypical Catalyst / BaseOptimal SolventTemp (°C)Yield RangeKey Advantage
Classical SN​2 Alkyl Halides K2​CO3​ , Cs2​CO3​ , or NaH DMF or DMSO25 - 8060 - 95%Simple setup, inexpensive reagents.
Fukuyama-Mitsunobu Primary/Sec Alcohols PPh3​ / DIAD (No inorganic base)THF0 - 2575 - 98%Strictly mono-alkylation, mild conditions[1].
Mn-Catalyzed BH Primary AlcoholsMn(I) PNP (5 mol%) / K2​CO3​ (10 mol%)Xylenes15080 - 98%Green chemistry, water byproduct, high atom economy[2].
Ir-Catalyzed BH Alcohols [Cp∗IrCl2​]2​ (1.5 mol%) / t-BuOKToluene11070 - 95%Broad scope, tolerates halogens[3].
Fe-Catalyzed BH Benzylic Alcohols FeCl2​ (5 mol%) / K2​CO3​ (20 mol%)Neat / Toluene135>90%Earth-abundant metal, highly selective[4].

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Classical N-Alkylation (Kinetic Control for Mono-alkylation)

Objective: Synthesize a secondary sulfonamide using an alkyl halide while suppressing dialkylation.

  • Preparation: To a flame-dried round-bottom flask under argon, add the primary sulfonamide (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to sulfonamide).

    • Causality Note: DMF is highly polar and strongly solvates the K+ ion, maximizing the nucleophilicity of the sulfonamide anion.

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction to 0 °C. Dissolve the alkyl halide (1.05 equiv) in a small volume of DMF and add it dropwise over 1 hour via a syringe pump.

    • Causality Note: Cooling and slow addition kinetically disfavor the reaction of the electrophile with the newly formed, more sterically hindered mono-alkylated product, thereby preventing dialkylation[1].

  • Reaction & Validation: Allow to warm to room temperature. Monitor via TLC. Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Manganese-Catalyzed Borrowing Hydrogen Alkylation

Objective: Green N-alkylation using alcohols as alkylating agents.

  • Preparation: In a glovebox or under strict Schlenk conditions, add the sulfonamide (1.0 mmol), alcohol (1.0 mmol), bench-stable Mn(I) PNP pincer precatalyst (5 mol %), and K2​CO3​ (10 mol %) to a heavy-walled pressure tube[1],[2].

  • Solvation: Add anhydrous xylenes to achieve a 1.0 M concentration of the sulfonamide[2].

    • Causality Note: Xylenes are chosen because their high boiling point allows the reaction to reach 150 °C, which provides the necessary thermal energy to drive the endothermic dehydrogenation of the alcohol[2].

  • Reaction: Seal the tube and heat at 150 °C for 24 hours behind a blast shield[1],[2].

  • Validation: Cool to room temperature. To validate conversion before workup, take a 50 μ L aliquot, dilute with CDCl3​ , add a known mass of 1,3,5-trimethylbenzene as an internal standard, and run a crude 1H NMR[2].

  • Purification: Concentrate under reduced pressure and purify via column chromatography.

Part 4: References

The following authoritative sources were utilized to ground the mechanistic claims and protocols in this guide:

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Benchchem. URL:

  • Mingwen Zhu, Ken-ichi Fujita, Ryohei Yamaguchi. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 2010, 12, 1336-1339. Organic Chemistry Portal. URL:

  • B. G. Reed-Berendt, L. C. Morrill. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications, 2019. URL:

  • X. Cui et al. Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters 51 (2010) 2048–2051. Ionike. URL:

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Troubleshooting

Technical Support Center: Purification of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide by Recrystallization

An advanced guide to navigating the challenges of purifying crude 4-methyl-N-(4-methylbenzyl)benzenesulfonamide through recrystallization is provided below. This document serves as a technical support center, offering in...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to navigating the challenges of purifying crude 4-methyl-N-(4-methylbenzyl)benzenesulfonamide through recrystallization is provided below. This document serves as a technical support center, offering in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and professionals in drug development.

This guide provides solutions to common issues encountered during the recrystallization of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, ensuring a high-purity crystalline product.

Troubleshooting Guide

Question: My product has "oiled out" and formed a liquid layer instead of crystals. What should I do?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid instead of a solid.[1] This typically occurs when the solution's temperature is above the melting point of the solute or when there's a high concentration of impurities.[1]

  • Immediate Action: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool down more slowly.[1]

  • Slowing the Cooling Process: To prevent the oil from forming again, insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[1] This slow cooling is crucial for the formation of larger, more ordered crystals.[2]

  • Solvent System Adjustment: The solvent you're using may be too nonpolar. Consider switching to a more polar solvent or using a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1]

Question: No crystals are forming, even after the solution has cooled completely. What is the issue?

Answer:

The lack of crystal formation can be attributed to two primary reasons:

  • Insufficient Supersaturation: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[1]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a small amount of solid or cloudiness, allow the solution to cool slowly.

  • Lack of Nucleation: The solution may be supersaturated, but crystallization has not been initiated.[1][2]

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[1][2] Alternatively, if you have a pure crystal from a previous batch, you can add a "seed" crystal to the solution.[1][2]

Question: My crystal yield is very low. How can I improve it?

Answer:

Low yield can be a result of several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the filtrate.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If crystals form during hot filtration, it indicates that the solution has cooled too quickly.[2] This can lead to product loss. To prevent this, use pre-heated glassware for the filtration and perform the filtration as quickly as possible.[1]

  • Incomplete Cooling: Ensure the solution has been thoroughly cooled. After reaching room temperature, placing it in an ice bath can help maximize precipitation.[2]

Question: The final crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

Answer:

Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, remove the solution from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Removal: Perform a hot gravity filtration to remove the charcoal.[1] Use fluted filter paper to speed up the filtration process and pre-heated glassware to prevent premature crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, ethanol has been shown to be an effective recrystallization solvent.[3][4] Other potential solvents for sulfonamides include methanol and ethanol-water mixtures.[1][5][6]

Q2: What are the likely impurities in my crude 4-methyl-N-(4-methylbenzyl)benzenesulfonamide?

A2: The synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 4-methylbenzylamine with p-toluenesulfonyl chloride.[3][4] Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents from the reaction workup.

Q3: What is the expected melting point of pure 4-methyl-N-(4-methylbenzyl)benzenesulfonamide?

A3: The reported melting point for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is in the range of 376–378 K (103–105 °C).[3][4] A sharp melting point within this range is a good indicator of purity.

Q4: Can I use a solvent/anti-solvent system for recrystallization?

A4: Yes, a solvent/anti-solvent system can be very effective. This involves dissolving the sulfonamide in a "good" solvent where it is highly soluble, and then slowly adding a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[2] This controlled reduction in solubility can promote gradual and effective crystal growth.[2]

Data Summary

Compound/Solvent PropertyValue/InformationSource
Compound Name 4-methyl-N-(4-methylbenzyl)benzenesulfonamideN/A
Molecular Formula C15H17NO2S[3][4]
Appearance White to pale-yellow crystalline solid[3][4][7]
Melting Point 376–378 K (103–105 °C)[3][4]
Recommended Recrystallization Solvent Ethanol[3][4][8]
Alternative Solvents for Sulfonamides Methanol, Ethanol-water mixtures, Isopropanol-water mixtures[1][5][6]
Solubility Profile of a Related Compound (Methyl p-toluenesulfonate) Soluble in ethanol and ether; limited solubility in water.[9]

Experimental Protocol: Recrystallization of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

This protocol outlines the steps for purifying the crude product using ethanol.

  • Dissolution: Place the crude 4-methyl-N-(4-methylbenzyl)benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use pre-heated glassware (funnel and receiving flask) to prevent premature crystallization of the product.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under a vacuum, to remove any residual solvent.[8][10]

Visual Workflow

Recrystallization_Workflow cluster_oiling cluster_nocrystals cluster_lowyield start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Problem: Oiling Out cool->oiling_out If oil forms vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration no_crystals Problem: No Crystals ice_bath->no_crystals If no crystals wash Wash with Cold Solvent vacuum_filtration->wash low_yield Problem: Low Yield vacuum_filtration->low_yield If yield is low dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization check_solvent_amount Check Solvent Amount & Cooling low_yield->check_solvent_amount reheat_add_solvent->cool Retry induce_crystallization->ice_bath Retry check_solvent_amount->start Optimize Next Batch

Caption: Recrystallization workflow with troubleshooting steps.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • N-BENZYL-4-METHYL-BENZENESULFONAMIDE - ChemBK. (2024, April 9).
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: An Application Note and Detailed Protocol - Benchchem. (n.d.).
  • Ahmad, J., et al. (2012). N-benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o768.
  • Suchetan, P. A., et al. (2010). 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate.
  • CAS 80-48-8: Benzenesulfonic acid, 4-methyl-, methyl ester - CymitQuimica. (n.d.).
  • Stennett, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 5(2).
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.).
  • Stennett, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 235-238.
  • (E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide 3a.1 - The Royal Society of Chemistry. (n.d.).
  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate.
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark.
  • 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions - Benchchem. (n.d.).
  • Experiment 3 Crystallization 21 - Bellevue College. (n.d.).
  • Guide for crystallization. (n.d.).
  • Recrystallization Techniques - BOC Sciences. (n.d.).

Sources

Optimization

addressing solubility issues of N-benzylbenzenesulfonamide compounds in aqueous buffers

Welcome to the Application Scientist Support Portal. N-Benzylbenzenesulfonamide derivatives are critical building blocks in medicinal chemistry, particularly in the development of Kv1.3 channel inhibitors and novel antim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. N-Benzylbenzenesulfonamide derivatives are critical building blocks in medicinal chemistry, particularly in the development of Kv1.3 channel inhibitors and novel antimicrobial agents[1]. However, their dual aromatic ring system and stable crystal lattice make them highly lipophilic, frequently leading to compound precipitation, erratic assay readouts, and false negatives in aqueous biological assays.

This guide provides field-proven, self-validating protocols to troubleshoot and resolve these solubility barriers.

Diagnostic Workflow

G Start Compound Precipitation in Aqueous Buffer AssayType Identify Assay Type Start->AssayType Kinetic Kinetic Assay (DMSO Stock Dilution) AssayType->Kinetic Thermo Thermodynamic Assay (Solid Powder) AssayType->Thermo CheckDMSO Is final DMSO > 0.1%? Kinetic->CheckDMSO CheckForm Add Solubilizers? Thermo->CheckForm ReduceDMSO Reduce DMSO to ≤ 0.1% Use Serial DMSO Dilution CheckDMSO->ReduceDMSO Yes CheckDMSO->CheckForm No Validate Validate via Nephelometry or LC-UV Recovery ReduceDMSO->Validate Cyclo Formulate with HP-β-CD (Host-Guest Complex) CheckForm->Cyclo Yes Cyclo->Validate

Decision tree for troubleshooting N-benzylbenzenesulfonamide solubility.

Core Troubleshooting Protocols

Protocol A: Managing Kinetic Solubility & DMSO Solvent Crashes

The Causality: In early-stage discovery, compounds are typically stored in 100% DMSO and diluted directly into aqueous buffers. If the final concentration exceeds the compound's kinetic solubility limit, the localized supersaturation at the droplet interface triggers rapid nucleation and precipitation (a "solvent crash")[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid N-benzylbenzenesulfonamide powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Organic Serial Dilution: Perform all intermediate dose-response dilutions in 100% DMSO. Do not use aqueous buffer for intermediate dilution steps.

  • Aqueous Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo) or rapid vortexing, transfer the DMSO stock into the aqueous assay buffer to prevent localized pooling of the solvent.

  • Volume Control: Ensure the final DMSO concentration remains 0.1% (v/v) to prevent biological artifacts[3].

  • Self-Validation Step: Read the assay plate using a laser nephelometer. A light-scattering signal significantly above the buffer baseline indicates the presence of colloidal aggregates, invalidating the well.

Protocol B: Thermodynamic Solubilization via Cyclodextrin Complexation

The Causality: For late-stage assays requiring true equilibrium (thermodynamic solubility), simple co-solvents are insufficient. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity (~6.0 Å diameter) that perfectly accommodates the bulky benzyl and benzenesulfonyl rings. This forms a 1:1 host-guest inclusion complex (AL-type phase solubility), shielding the lipophilic domains from water while the hydroxylated exterior maintains aqueous solubility[4].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 15% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Polymer Addition (Optional but Recommended): Add 0.5% (w/v) PEG 4000. This alters the hydration shell of the cyclodextrin, synergistically driving the complexation equilibrium forward and increasing the dissolution rate[5].

  • Equilibration: Add an excess amount of solid N-benzylbenzenesulfonamide powder to the solution.

  • Incubation: Agitate the suspension at 37°C for 48 to 72 hours to ensure complete phase transformation and thermodynamic equilibrium[2].

  • Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet undissolved solids. Carefully extract the supernatant.

  • Self-Validation Step: Filter the supernatant through a low-binding 0.22 µm PTFE filter. Quantify the dissolved compound concentration via LC-UV against a standard curve to confirm the target dose has been achieved before running the biological assay.

Quantitative Parameters & Tolerances

Table 1: Maximum Tolerated DMSO Concentrations by Assay Type

Assay SystemRecommended Max DMSOCausality / Impact of Exceeding Limit
Biochemical (Enzymatic) 1.0%Induces artifactual protein unfolding and non-specific enzyme inhibition.
Immortalized Cell Lines 0.5%Triggers altered gene expression and moderate cytotoxicity.
Primary / Stem Cells 0.1%Causes severe cytotoxicity and irreversible loss of cell viability[6].
In Vivo (Zebrafish) 1.0%Exceeding 1% leads to developmental toxicity and teratogenic effects.

Table 2: Solubilization Excipients for N-Benzylbenzenesulfonamides

ExcipientMechanism of ActionOptimal ConcentrationValidation Metric
HP- β -CD Host-guest inclusion complexation of benzyl rings10 - 20% (w/v)LC-UV recovery of supernatant
PEG 4000 Co-solvent / Complexation stabilizer0.1 - 0.5% (w/v)Phase-solubility slope (A_L type)
Tween-20 Micellar encapsulation of hydrophobic domains0.01 - 0.1% (v/v)Laser nephelometry (scatter reduction)

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately in PBS, even at a low concentration like 10 µM? A: You are observing a kinetic "solvent crash." When a concentrated DMSO droplet hits the aqueous buffer, the DMSO diffuses into the water faster than the highly lipophilic N-benzylbenzenesulfonamide molecules can disperse. This creates a localized zone of extreme supersaturation, forcing the compound to nucleate and precipitate[2]. Always use rapid mixing or acoustic dispensing to minimize this localized supersaturation.

Q: Can I just increase the DMSO concentration to 2% to force the compound into solution? A: This is strongly discouraged, especially for cell-based assays. While it may solve the chemical solubility issue, it introduces severe biological artifacts. Literature confirms that DMSO concentrations above 0.1% can significantly impact the viability of sensitive cell lines, such as human apical papilla cells[6]. Always optimize the formulation (e.g., using cyclodextrins) rather than relying on brute-force solvent increases[3].

Q: Does adjusting the pH of the buffer help solubilize N-benzylbenzenesulfonamides? A: It depends on the specific substitution of the sulfonamide nitrogen. If the sulfonamide nitrogen is secondary (R-SO₂-NH-R'), it is weakly acidic with a pKa typically around 9 to 10. In standard biological buffers (pH 7.4), the molecule remains fully protonated and neutral, meaning pH adjustments within the physiological range will not significantly improve solubility. You must rely on excipients like HP- β -CD to shield the lipophilic domains[4].

References

  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Available at:3

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at:2

  • MedCrave / Academic Journals. Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Available at: 5

  • PubMed Central (PMC). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: 6

  • PubMed Central (PMC). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. Available at: 4

  • Meiji. N-Benzylbenzenesulfonamide: A Versatile Compound. Available at:1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sulfonylation Reactions

Welcome to the Sulfonylation Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven strategies to diagnose, resolve, and prevent side product formation durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonylation Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven strategies to diagnose, resolve, and prevent side product formation during O- and N-sulfonylation workflows.

Diagnostic Workflow

Before adjusting your reaction conditions, use the following diagnostic decision tree to identify the specific side reaction occurring in your flask based on crude LC-MS or NMR data.

G Start Crude Mixture Analysis (LC-MS / NMR) Q1 Is Sulfonyl Chloride Consumed? Start->Q1 Hydrolysis Issue: Reagent Hydrolysis (Sulfonic Acid Formation) Q1->Hydrolysis Yes, but SM remains Q2 Identify Major Side Product Q1->Q2 Yes, SM consumed BisSulf Bis-sulfonylation (Double Addition) Q2->BisSulf M + SO2R AlkylCl Alkyl Chloride (SN2 Displacement) Q2->AlkylCl M - OTs + Cl Success Target Monosulfonamide / Sulfonate Ester Q2->Success Expected Mass

Diagnostic decision tree for identifying common sulfonylation side products.

Module 1: Combating Bis-Sulfonylation in Primary Amines

Q: My LC-MS shows a significant +mass peak corresponding to a second sulfonyl group. Why is this happening and how do I prevent it?

Causality & Mechanism: Bis-sulfonylation is a persistent side reaction when sulfonylating primary amines (1)[1]. The causality lies in the pKa of the newly formed primary sulfonamide (R-NH-SO₂R'). Because the sulfonyl group is highly electron-withdrawing, the remaining N-H proton becomes significantly acidic (pKa ~ 10). In the presence of excess base (such as pyridine or triethylamine), this proton is abstracted to form a highly nucleophilic sulfonamidate anion, which rapidly attacks a second equivalent of sulfonyl chloride (2)[2].

Prevention Strategy: To prevent this, strictly limit the sulfonyl chloride to 1.0–1.05 equivalents and add it dropwise at low temperatures (0 °C)[1]. If bis-sulfonylation still occurs due to the high reactivity of the substrate (e.g., when using highly active promoters like TMSOTf), you can intentionally drive the reaction to the bis-sulfonamide and then selectively cleave one sulfonyl group using a mild basic hydrolysis protocol[2].

Self-Validating Protocol: Selective Cleavage of Bis-Sulfonamides
  • Reaction Setup: If a mixture of mono- and bis-sulfonamide is observed, add an extra 0.5 eq of sulfonyl chloride and base to drive the reaction entirely to the bis-sulfonamide[2].

  • Solvent Exchange: Concentrate the crude mixture and redissolve in Methanol (0.2 M).

  • Hydrolysis: Add 5.0 equivalents of K₂CO₃. Stir at room temperature (or heat to 60 °C for sterically hindered substrates)[2].

  • Self-Validation (LC-MS Check): Monitor the reaction mixture via LC-MS. The successful validation of this step is the complete disappearance of the bis-sulfonamide mass peak (M + SO₂R) and the exclusive presence of the monosulfonamide mass peak (M).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash with brine to isolate the pure monosulfonamide[1].

Module 2: Suppressing Alkyl Chloride Formation in Alcohol O-Sulfonylation

Q: When tosylating my alcohol using pyridine, I isolate a significant amount of the alkyl chloride instead of the tosylate. How can I avoid this?

Causality & Mechanism: The conversion of alcohols to sulfonate esters (like tosylates or mesylates) using pyridine as a solvent frequently suffers from chlorination side reactions (3)[3]. The sulfonate ester is an excellent leaving group. The chloride ion, generated as a byproduct of the reaction, can act as a nucleophile and displace the sulfonate via an SN2 mechanism, forming the alkyl chloride. This is exacerbated by high temperatures and the formation of reactive pyridinium intermediates.

Prevention Strategy: Switching from pyridine to a catalytic diamine system completely suppresses this side reaction (4)[4]. Using a catalytic amount of N,N,N',N'-tetramethylethylenediamine (TMEDA) or Me₂N(CH₂)₆NMe₂ in the presence of stoichiometric triethylamine (Et₃N) provides high reaction rates while avoiding the ROTs to RCl conversion[3][4].

Table 1: Quantitative Comparison of Base Systems for Alcohol Sulfonylation

Base SystemSolventTempYield of Sulfonate (%)Alkyl Chloride Side Product (%)
Pyridine (Excess)Pyridine25 °C60-70%10-20%
Et₃N (1.5 eq) + DMAP (0.1 eq)DCM0 °C85-95%<2%
Et₃N (1.5 eq) + TMEDA (0.1 eq)Toluene0-5 °C95-99%0%
Aqueous NaOH (Schotten-Baumann)Water/THF0 °C70-80%Hydrolysis (15-20%)

(Data synthesized from standard optimization studies[3][4][5])

Self-Validating Protocol: TMEDA-Catalyzed O-Sulfonylation
  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous toluene (0.5 M) under an inert argon atmosphere.

  • Reagent Addition: Add Et₃N (1.5 eq) and a catalytic amount of TMEDA (0.1 eq). Cool the mixture to 0–5 °C[4].

  • Sulfonylation: Add the sulfonyl chloride (1.1 eq) portion-wise to maintain the internal temperature below 5 °C.

  • Self-Validation (TLC/Standard Check): Spot the crude mixture against an authentic alkyl chloride standard on a silica TLC plate. The validation of success is the complete absence of a high-Rf, non-polar spot, confirming the catalytic diamine system has successfully suppressed the chlorination pathway.

  • Isolation: Quench with ice water, separate the organic layer, and wash with cold 1N HCl to remove amine bases, followed by brine[1].

Module 3: Navigating Schotten-Baumann Conditions and Reagent Hydrolysis

Q: I am using aqueous biphasic conditions (Schotten-Baumann) but my sulfonyl chloride is degrading before the reaction completes. What is the mechanism of failure?

Causality & Mechanism: Under Schotten-Baumann conditions (aqueous NaOH or Na₂CO₃ mixed with an organic solvent), the sulfonyl chloride is exposed to water and hydroxide ions (5)[5]. Sulfonyl chlorides are highly sensitive to moisture and undergo competitive hydrolysis to form the unreactive sulfonic acid (R-SO₃H) and HCl[1]. If the amine nucleophile is sterically hindered or poorly soluble, the rate of hydrolysis outpaces the rate of sulfonylation.

Prevention Strategy: To mitigate this, excess sulfonyl chloride (1.2–1.5 eq) is often required[5]. Alternatively, use a strictly anhydrous organic base system (like Et₃N/DMAP in DCM) or employ a phase-transfer catalyst to keep the sulfonyl chloride in the organic phase while the base neutralizes the generated acid at the interface.

Module 4: O- vs. N-Sulfonylation Selectivity in Amino Alcohols

Q: How do I selectively sulfonylate the amine in the presence of an unprotected hydroxyl group?

Causality & Mechanism: Nitrogen is a softer and intrinsically more nucleophilic center than oxygen. Under carefully controlled, mild conditions (e.g., 1.0 eq sulfonyl chloride, 0 °C, non-nucleophilic base), N-sulfonylation is kinetically favored. However, over-sulfonylation leading to O,N-bis-sulfonylated side products is common if the reaction is run at higher temperatures, highly concentrated, or for extended periods (6)[6].

Prevention Strategy: To eliminate O-sulfonylation, run the reaction at high dilution, keep the temperature strictly at 0 °C, and limit the reaction time to prevent the secondary attack on the phenol/alcohol position[6].

References

  • Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)". Available at:[Link]

  • Organic Chemistry Portal. "Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base". Available at: [Link]

  • ACS Publications. "Silyl Triflate-Promoted Sulfonylations". Organic Letters. Available at:[Link]

  • NIH PubMed Central. "Synthesis and evaluation of C-11, F-18 and I-125 small molecule radioligands for detecting oxytocin receptors". Available at:[Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". Available at:[Link]

Sources

Optimization

challenges in the scale-up synthesis of benzenesulfonamide derivatives

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic, kinetic, and mass-transfer hurdles inherent in scaling up t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic, kinetic, and mass-transfer hurdles inherent in scaling up the synthesis of benzenesulfonamide derivatives.

Transitioning from a discovery-scale vial to a multi-kilogram reactor requires a fundamental shift in strategy. We must move away from simple conversion metrics and focus on process safety, heat dissipation, chemoselectivity, and self-validating workflows.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind process failures and provide actionable, field-proven solutions.

Core Process Workflow

Before diagnosing specific issues, it is critical to understand the logical flow of a scalable benzenesulfonamide synthesis. The diagram below outlines the standard industrial pathway, emphasizing the transition from reaction control to scalable purification.

G A Starting Materials (Sulfonyl Chloride + Amine) B Sulfonylation Reaction (Exotherm & pH Control) A->B C Aqueous Work-up (Phase Separation) B->C D Purification (Crystallization) C->D E Pure Benzenesulfonamide D->E

Logical workflow for the scale-up synthesis of benzenesulfonamides.

Frequently Asked Questions: Mechanistic Insights & Troubleshooting

Q1: Why does my reaction yield drop precipitously when scaling up the Schotten-Baumann reaction? A1: At the bench scale, heat dissipates rapidly, and magnetic stirring provides adequate mixing. At scale, the surface-area-to-volume ratio decreases, leading to severe mass transfer limitations in biphasic systems[1]. Benzenesulfonyl chlorides are highly electrophilic and susceptible to background hydrolysis. If mixing is inadequate, localized pockets of high pH or excess heat will accelerate the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid before the amine can successfully attack[2].

Q2: How do I manage the exotherm and HCl generation safely at the kilogram scale? A2: The amidation reaction generates one equivalent of hydrochloric acid (HCl). If this acid is not neutralized, it protonates the remaining free amine, rendering it non-nucleophilic and stalling the reaction. To manage this safely, utilize a continuous flow reactor setup or employ a controlled, dropwise addition of the sulfonyl chloride into a buffered aqueous amine solution[3]. Maintaining the pH above the pKa of the amine ensures the nucleophile remains active and outcompetes the background hydrolysis[4].

Q3: What is the optimal strategy for purification if column chromatography is unfeasible? A3: Process chemistry strictly avoids chromatography due to excessive solvent waste and bottlenecking. The preferred industrial method is crystallization[1]. By carefully controlling the cooling rate, agitation, and solvent system (e.g., ethanol/water), you can exploit the differential solubility between the highly crystalline benzenesulfonamide product and the water-soluble sulfonic acid/salt byproducts.

Quantitative Parameters & Competing Pathways

To achieve high yields, process parameters must be tightly controlled. The table below summarizes validated quantitative data for optimizing benzenesulfonamide scale-up.

Parameter / ConditionSubstrate / SystemQuantitative ValueMechanistic Impact
Aqueous Base Concentration Dibutylamine / Octylamine1.0 mol/L NaOHMaintains unprotonated amine for nucleophilic attack[4]
Sulfonyl Chloride Excess Aqueous Amidation5% ExcessCompensates for unavoidable background hydrolysis[4]
Sulfonamide Yield (Batch) 1-Octylamine98%Demonstrates high efficiency in optimized aqueous media[4]
Reactor Flow Rate m-Sulfamoylbenzamides125 – 500 µL/minOptimizes residence time and mass transfer in flow[3]
Reactor Temperature Flow Chemistry (Step 2)40 °C – 75 °CDrives sterically hindered reactions to full conversion[3]
Chemoselectivity Flow ChemistryUp to 82%Prevents over-sulfonylation and side-product formation[3]
Sulfonyl Chloride Yield Aqueous Process Prep>70% (Purity >98%)Direct precipitation prevents hydrolysis during isolation[2]

Understanding the kinetic competition between your desired product and waste impurities is vital. The diagram below illustrates the chemoselectivity challenge during scale-up.

G Reactant Benzenesulfonyl Chloride Pathway1 Amine Addition (Target Pathway) Reactant->Pathway1 High pH, Good Mixing Pathway2 Water Addition (Hydrolysis Side Reaction) Reactant->Pathway2 Poor Mixing, Excess Heat Product1 Benzenesulfonamide (Desired Product) Pathway1->Product1 Product2 Sulfonic Acid (Waste Impurity) Pathway2->Product2

Competing kinetic pathways in aqueous benzenesulfonamide synthesis.

Standard Operating Procedure (SOP): Kilogram-Scale Synthesis

The following step-by-step methodology outlines a self-validating biphasic protocol for the synthesis of N-phenylbenzenesulfonamide[1].

Step 1: Reactor Setup & Reagent Charging

  • Action: Equip a 1L (or larger) jacketed reactor with a mechanical overhead stirrer, a dropping funnel, and an internal thermocouple. Charge the reactor with aniline (1.0 eq) and dichloromethane (DCM). Cool the system to 0–5 °C.

  • Causality: Mechanical stirring is mandatory because biphasic Schotten-Baumann reactions rely entirely on interfacial surface area. Magnetic stir bars slip at high volumes, reducing mass transfer and promoting side reactions.

  • Self-Validation Check: Ensure the biphasic emulsion is visually homogenous (milky) under agitation before commencing reagent addition.

Step 2: Controlled Reagent Addition

  • Action: Dissolve benzenesulfonyl chloride (1.05 eq) in DCM. Add this solution dropwise to the reactor over 1–2 hours.

  • Causality: The sulfonylation reaction is highly exothermic. Dropwise addition controls the heat release, preventing thermal runaway and minimizing the temperature-dependent hydrolysis of the sulfonyl chloride.

  • Self-Validation Check: Monitor the internal thermocouple; the temperature must not exceed 10 °C. If a temperature spike occurs, pause the addition immediately to allow the jacket to remove excess heat.

Step 3: Base Addition & Maturation

  • Action: Add pyridine or aqueous NaOH (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality: As the reaction proceeds, HCl is generated. Adding base neutralizes the acid, preventing the aniline nucleophile from being protonated into an unreactive ammonium salt.

  • Self-Validation Check: Spot the mixture using TLC or inline HPLC; the complete disappearance of the sulfonyl chloride peak confirms reaction maturation.

Step 4: Work-up and Phase Separation

  • Action: Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Causality: The 1M HCl wash selectively protonates unreacted starting amines and pyridine base, partitioning them into the aqueous waste stream while the neutral sulfonamide remains safely in the organic phase.

  • Self-Validation Check: Check the pH of the aqueous wash layer; it must be strongly acidic (pH < 2) to guarantee the complete removal of basic impurities.

Step 5: Isolation via Crystallization

  • Action: Remove the DCM under reduced pressure and recrystallize the crude solid from an ethanol/water mixture.

  • Causality: Crystallization exploits differential solubility, offering a scalable purification method that avoids the solvent waste and severe bottlenecking of column chromatography.

  • Self-Validation Check: Perform a melting point analysis and 1H-NMR on the first crop of crystals. A sharp melting point validates the successful removal of sulfonic acid byproducts.

References

  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides - Benchchem. 1[1]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. 4[4]

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - Beilstein Journals. 3[3]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. 2[2]

Sources

Troubleshooting

Technical Support Center: Refining Workup Procedures for Sulfonamide Reactions

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often challenging workup and purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often challenging workup and purification stages of sulfonamide reactions. By understanding the underlying chemical principles, you can effectively troubleshoot issues and refine your procedures to achieve high purity and yield.

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the workup of sulfonamide reactions in a direct question-and-answer format.

Question: My reaction is complete, but I still have unreacted sulfonyl chloride. How do I remove it?

Answer: Excess sulfonyl chloride is a frequent issue and must be neutralized (quenched) before aqueous workup to prevent uncontrolled hydrolysis and ensure safety. The choice of quenching agent is critical and depends on the stability of your product.

  • For Base-Stable Products: A common and effective method is to slowly add the reaction mixture to a cold, stirred solution of a weak base like saturated sodium bicarbonate (NaHCO₃).[1][2] This hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, which is then neutralized to its water-soluble sulfonate salt and easily removed in the aqueous layer.

  • For Base-Sensitive Products: If your product contains base-labile groups (e.g., esters), avoid strong bases. Instead, you can:

    • Quench with an Amine: Add a simple primary or secondary amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution) to the reaction mixture.[2][3] This rapidly converts the excess sulfonyl chloride into a highly polar sulfonamide byproduct, which can often be easily separated by extraction or chromatography.[3]

    • Use a Scavenger Resin: Employ a polymer-bound amine scavenger, such as aminomethyl polystyrene. The scavenger reacts with the excess sulfonyl chloride, and the resulting solid-supported sulfonamide is removed by simple filtration.[3]

Question: How do I get rid of the unreacted amine starting material and/or pyridine catalyst?

Answer: Both the starting amine and basic catalysts like pyridine are basic. They can be efficiently removed by converting them into their water-soluble salts with an acidic wash during the liquid-liquid extraction.

  • Standard Procedure: Wash the organic layer with a dilute aqueous acid solution.[4][5] Common choices include 1-2M hydrochloric acid (HCl) or 5% aqueous citric acid.[6] The acid protonates the amine/pyridine, forming the corresponding ammonium/pyridinium salt, which partitions into the aqueous phase.

  • For Acid-Sensitive Products: If your target molecule cannot tolerate strong acids, a milder alternative is to wash the organic layer with a 10-15% aqueous solution of copper (II) sulfate.[4][6] Pyridine and many amines form a water-soluble copper complex that is easily extracted into the aqueous layer, often indicated by the aqueous layer turning purple or deep blue.[4][6]

  • Azeotropic Removal: For reactions where pyridine is the solvent, the bulk of it can be removed by co-evaporation with a solvent like toluene or heptane under reduced pressure before the aqueous workup.[4][7][8] This may need to be repeated several times for near-complete removal.[4]

Question: I'm getting a persistent emulsion during my aqueous extraction. How can I break it?

Answer: Emulsions are colloidal suspensions of one immiscible liquid in another and are a common frustration during workup. They often form when detergent-like molecules or fine particulates are present.[9]

Several techniques can be employed to break them:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and shake gently.[10][11] This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[10]

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion layer.[10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[10][12]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer enough to break the emulsion.[10]

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period (e.g., 30 minutes to an hour) allows the layers to separate on their own.[9][13]

Question: My sulfonamide product is an oil and won't crystallize. What should I do?

Answer: This phenomenon, known as "oiling out," occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[14] It often happens when the product is impure or the solvent system is not ideal.[14]

Here are some strategies to induce crystallization:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to ensure it is not supersaturated, and then allow it to cool much more slowly.[14] Slow cooling is critical for forming an ordered crystal lattice.[15]

  • Scratch or Seed: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections on the glass can provide a nucleation point for crystal growth.[14] Alternatively, add a tiny "seed" crystal of the pure compound if available.[14]

  • Change the Solvent System: The current solvent may be too nonpolar. Try a different solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[14]

  • Preliminary Purification: If the product is very impure, the impurities can inhibit crystallization. Consider a quick purification by column chromatography before attempting recrystallization again.[14]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about optimizing sulfonamide workup procedures.

Question: What are the most common impurities in a sulfonamide synthesis and how are they formed?

Answer: Besides unreacted starting materials, several byproducts can form:

  • Hydrolysis Product (Sulfonic Acid): Sulfonyl chlorides are moisture-sensitive and can react with any trace water in the reaction to form the corresponding sulfonic acid.[5][16] This impurity is highly polar and can be removed with a basic wash (e.g., saturated NaHCO₃).

  • Di-sulfonylation Product: If you are using a primary amine, it is possible for the product (a secondary sulfonamide) to react again with another equivalent of sulfonyl chloride to form a di-sulfonylated byproduct. This is more likely with excess sulfonyl chloride or higher temperatures.[5]

  • Polymeric Materials: When starting from anilines, failing to protect the amino group before a chlorosulfonation step can lead to the formation of polymeric byproducts.[16]

Question: Can I purify my sulfonamide without column chromatography?

Answer: Yes, absolutely. Recrystallization is a powerful purification technique for solid compounds and is often preferred on a larger scale. The key is to find a suitable solvent or solvent system where the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.[16] For many sulfonamides, alcohols like ethanol or isopropanol, often mixed with water, are excellent choices for recrystallization.[17]

Question: Which acidic solution should I use for my aqueous wash?

Answer: The choice depends on the stability of your product and the basicity of the amine you need to remove.

  • 1M or 2M HCl: This is a strong, effective acid for removing most amines and pyridine. It is the standard choice for acid-stable products.[6]

  • Saturated NH₄Cl (Ammonium Chloride): This solution is mildly acidic (pH ~5-6) and is a good choice for compounds that may be sensitive to strong acids.[6]

  • 5-10% Citric Acid: This is another mild, organic acid option suitable for acid-sensitive compounds.

  • 10% CuSO₄ (Copper Sulfate): As mentioned earlier, this is an excellent choice for removing pyridine and other amines from acid-sensitive products.[4][6]

Data and Visualizations

Data Tables

Table 1: Comparison of Common Quenching Agents for Excess Sulfonyl Chloride

Quenching AgentChemicalByproduct FormedProsCons
Aqueous Base NaHCO₃ / NaOHSulfonate Salt (R-SO₃⁻Na⁺)Inexpensive, byproduct is highly water-soluble.[1][2]Not suitable for base-sensitive products.[3]
Amine NH₃ / R₂NHSulfonamide (R-SO₂-NR₂)Fast, effective.[2]Introduces a new sulfonamide impurity that must be removed.[2]
Scavenger Resin Polymer-NH₂Polymer-SO₂-RByproduct removed by simple filtration.[3]More expensive, may require longer reaction times.

Table 2: Selection of Aqueous Wash Solutions

SolutionPurposeTarget ImpuritiesBest For
1M HCl Acid WashExcess Amine, PyridineRemoving basic impurities from acid-stable products.[4]
Sat. NaHCO₃ Base WashExcess Acid, Sulfonic AcidNeutralizing acid and removing acidic byproducts.[5]
Sat. NaCl (Brine) Drying/Breaking EmulsionsResidual WaterFinal wash to remove gross amounts of water before drying.[6]
10% CuSO₄ ComplexationPyridine, AminesRemoving basic impurities from acid-sensitive products.[4][6]
Process Diagrams

A logical workflow is crucial for an effective workup. The following diagram outlines a general decision-making process for designing your purification strategy.

Workup_Strategy cluster_wash Aqueous Washes cluster_purify Purification Options start Reaction Mixture (Product, Byproducts, Excess Reagents) quench Quench Excess Sulfonyl Chloride start->quench extraction Liquid-Liquid Extraction quench->extraction acid_wash 1. Acid Wash (e.g., 1M HCl) Removes Amine/Base extraction->acid_wash dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) concentrate Concentrate Under Reduced Pressure dry->concentrate crude Crude Product concentrate->crude purify Purification Method crude->purify recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography final_product Pure Sulfonamide base_wash 2. Base Wash (e.g., Sat. NaHCO₃) Removes Sulfonic Acid acid_wash->base_wash brine_wash 3. Brine Wash Removes Water base_wash->brine_wash brine_wash->dry recrystallization->final_product chromatography->final_product

Caption: A generalized workflow for sulfonamide reaction workup and purification.

Detailed Experimental Protocols

Protocol 1: General Quenching and Extractive Workup

Objective: To safely neutralize unreacted sulfonyl chloride and separate the desired sulfonamide from water-soluble impurities.

Materials:

  • Reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1M Hydrochloric Acid (HCl).

  • Saturated aqueous sodium chloride (Brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • Ice bath.

Procedure:

  • Quenching: Prepare a beaker containing saturated NaHCO₃ solution (at least 5-10 molar equivalents relative to the initial sulfonyl chloride) and cool it in an ice bath.[1] Slowly, and in a dropwise manner, add the reaction mixture to the cold, stirred NaHCO₃ solution. Control the addition rate to manage CO₂ evolution. Continue stirring for 30 minutes after addition is complete.[1]

  • Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

  • Acid Wash: Add 1M HCl to the separatory funnel (approximately the same volume as the organic layer). Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted amine and basic catalysts.[5]

  • Base Wash: Add saturated NaHCO₃ solution to the funnel. Shake and vent. This removes any residual acid and the sulfonic acid byproduct. Drain the aqueous layer.

  • Brine Wash: Add brine to the funnel, shake, and drain the aqueous layer. This helps remove the bulk of the dissolved water from the organic phase.[6]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand until the solution is clear.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide product.

Protocol 2: Purification by Recrystallization

Objective: To purify the solid crude sulfonamide product.

Materials:

  • Crude sulfonamide product.

  • Appropriate recrystallization solvent (e.g., 70-80% Isopropanol in water).[17]

  • Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask.

  • Filter paper.

Procedure:

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[16]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[14]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, place the flask in an ice bath after it has reached room temperature.[14][16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.[15]

  • Drying: Allow the crystals to air-dry on the filter paper or, for best results, dry them in a desiccator or vacuum oven.[15]

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds. Benchchem.
  • Remove Sticky Reagents.
  • What is best method to remove pyridine from a reaction mixture? ResearchGate.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Tackling emulsions just got easier. Biotage.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate.
  • Sulfonamide purification process. Google Patents.
  • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Benchchem.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.

Sources

Optimization

Technical Support Center: Stability of Sulfonamide Compounds in Solution

Welcome to the technical support guide for the stability testing of sulfonamide compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the stability testing of sulfonamide compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing sulfonamide stability in various solvents. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Troubleshooting Guide: Common Issues in Sulfonamide Stability Studies

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Unexpectedly Rapid Degradation of Sulfonamide in Solution

Problem: You observe a much faster loss of your sulfonamide compound than anticipated, even under seemingly mild conditions.

Possible Causes & Solutions:

  • pH-Dependent Hydrolysis: Sulfonamides are generally more susceptible to degradation in acidic conditions.[1] The protonation state of the molecule, dictated by the solution's pH, significantly influences its stability.[2]

    • Solution: Carefully measure and buffer the pH of your solvent system. For many sulfonamides, neutral to alkaline conditions offer greater stability against hydrolysis.[1] It's crucial to consider the pKa of your specific sulfonamide, as the susceptibility to degradation can change dramatically around this value.[3]

  • Photodegradation: Many sulfonamides are light-sensitive and can degrade upon exposure to UV or even ambient fluorescent light.[1][4] This degradation can be rapid and may not be immediately obvious.

    • Solution: Conduct all experiments in amber glassware or vessels with low actinic light transmission to protect your samples.[4] If photodegradation is a specific concern, dedicated photostability studies should be performed according to ICH Q1B guidelines.[5]

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in your solvent can lead to the degradation of sulfonamides.[1]

    • Solution: Degas your solvents prior to use, for example, by sparging with an inert gas like nitrogen or by sonication. If you suspect oxidative degradation, you can perform forced degradation studies using an oxidizing agent like hydrogen peroxide to confirm this pathway.[1]

  • Solvent Reactivity: While less common, some organic solvents or impurities within them can react with your sulfonamide.

    • Solution: Always use high-purity, HPLC-grade solvents.[6] If you suspect a solvent-specific issue, test the stability of your compound in a range of different solvents of varying polarity and proticity.

Poor or Inconsistent Solubility of the Sulfonamide

Problem: Your sulfonamide compound does not fully dissolve, or its solubility seems to vary between experiments.

Possible Causes & Solutions:

  • Incorrect Solvent Selection: Sulfonamides have a wide range of polarities, and a single solvent may not be suitable for all compounds.

    • Solution: Consult the literature for solubility data on your specific or structurally similar sulfonamides. Experiment with a range of solvents, including common organic solvents like acetonitrile, methanol, and DMSO, as well as aqueous buffers.

  • pH Effects on Solubility: The solubility of sulfonamides, which are often weakly acidic, is highly dependent on pH. They are generally more soluble in their ionized form.

    • Solution: For aqueous solutions, adjust the pH. Increasing the pH above the pKa of the sulfonamide will typically increase its solubility.

  • Sample Preparation Issues: Incomplete dissolution can result from inadequate mixing or sonication.

    • Solution: Ensure your sample is thoroughly vortexed and/or sonicated for an adequate amount of time. Visually inspect for any undissolved particulate matter before proceeding.

Analytical Variability in HPLC Results

Problem: You are observing inconsistent peak shapes, shifting retention times, or a noisy baseline in your HPLC analysis of stability samples.

Possible Causes & Solutions:

  • Peak Tailing: This is a common issue when analyzing basic sulfonamides on silica-based C18 columns due to interactions with residual silanol groups.[6]

    • Solution: Use a base-deactivated column or add a competing base, such as triethylamine, to the mobile phase. Adjusting the mobile phase pH can also help to suppress silanol interactions.

  • Retention Time Drift: A gradual shift in retention times can compromise peak identification.[6]

    • Solution: Ensure the column is properly equilibrated before each run.[6] Prepare fresh mobile phase daily, as the composition can change due to evaporation of the more volatile organic component.[6] Use a column thermostat to maintain a consistent temperature.

  • Noisy Baseline: This can interfere with the detection and integration of small degradant peaks.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers.[6] Thoroughly degas the mobile phase.[6] If the problem persists, check for leaks in the system or a failing detector lamp.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sulfonamides?

A1: The main degradation pathways for sulfonamides are hydrolysis, oxidation, and photodegradation.[1] Hydrolysis is often pH-dependent, with increased degradation typically observed under acidic conditions.[1] Oxidation can be initiated by atmospheric oxygen or other oxidizing species. Photodegradation can occur upon exposure to light, particularly UV radiation.[1][4]

Q2: How does pH influence the stability of sulfonamides in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor in sulfonamide stability. Generally, they are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1][7] This is because the anionic form of the sulfonamide, which is predominant at higher pH, is less susceptible to hydrolysis.[1] The rate of photodegradation can also be influenced by pH.[1][8]

Q3: What are "forced degradation" studies, and why are they important for sulfonamides?

A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsher conditions than it would typically encounter during storage, such as high heat, humidity, and extreme pH levels, as well as light and oxidizing agents.[9][10] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of the analytical method, ensuring that it can separate the intact drug from its degradation products.[9] This is a key component of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[11][12]

Q4: Which solvents are commonly used for stability testing of sulfonamides?

A4: The choice of solvent depends on the specific sulfonamide and the goals of the study. Common solvents include:

  • Aqueous buffers: To study the effect of pH on stability.

  • Acetonitrile and Methanol: Common organic solvents used in HPLC analysis and for preparing stock solutions.

  • Mixtures of organic and aqueous solvents: To achieve desired solubility and mimic physiological or formulation conditions. It is essential to use high-purity solvents to avoid introducing reactive impurities.[6]

Q5: What are the ICH guidelines for stability testing?

A5: The ICH provides a set of guidelines for stability testing of new drug substances and products.[11][12][13] Key guidelines include:

  • Q1A(R2): Stability Testing of New Drug Substances and Products.[5][13]

  • Q1B: Photostability Testing of New Drug Substances and Products.[5] These guidelines specify the conditions (temperature, humidity, duration) for long-term, intermediate, and accelerated stability studies.[13][14]

Experimental Protocols & Data

Protocol 1: General Forced Degradation Study of a Sulfonamide

This protocol outlines a general procedure for conducting forced degradation studies on a sulfonamide compound.

1. Preparation of Stock Solution: a. Accurately weigh approximately 10 mg of the sulfonamide reference standard. b. Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: a. Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.[1] b. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). c. At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: a. Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.[1] b. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: a. Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.[1] b. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours). c. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: a. Place the solid sulfonamide powder in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period.[1] b. Alternatively, heat a solution of the sulfonamide in a suitable solvent. c. Dissolve the heat-stressed solid or dilute the heated solution for analysis.

  • Photodegradation: a. Expose a solution of the sulfonamide to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[5] b. A control sample should be wrapped in aluminum foil to protect it from light. c. Sample at appropriate time intervals for analysis.

3. Analysis: a. Analyze the stressed samples by a validated stability-indicating HPLC method.[15] b. Quantify the amount of remaining sulfonamide and any degradation products.

Diagram: Workflow for Sulfonamide Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL) stress_solutions Prepare Stress Solutions (Acid, Base, Oxidative, etc.) stock->stress_solutions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidative Oxidative Stress (e.g., 3% H2O2, RT) photo Photostability (ICH Q1B Conditions) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photo->sampling neutralize Neutralize/Quench (if necessary) sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Assay, Purity, Mass Balance) hplc->data

Caption: Workflow for a typical forced degradation study of a sulfonamide compound.

Diagram: Key Degradation Pathways of Sulfonamides

G cluster_pathways Degradation Pathways sulfonamide Sulfonamide (Parent Drug) hydrolysis Hydrolysis (Cleavage of S-N bond) sulfonamide->hydrolysis H+ or OH- H2O oxidation Oxidation (e.g., at the amino group) sulfonamide->oxidation [O] (e.g., H2O2) photodegradation Photodegradation (Various products) sulfonamide->photodegradation Light (hν) hydrolysis_prod Degradation Products (e.g., Sulfanilic acid derivative + Amine) hydrolysis->hydrolysis_prod oxidation_prod Oxidized Products (e.g., Nitroso, Nitro derivatives) oxidation->oxidation_prod photo_prod Photoproducts photodegradation->photo_prod

Caption: Major degradation pathways affecting sulfonamide stability.

Data Presentation: Example Stability Data

The following table illustrates hypothetical stability data for a sulfonamide compound ("Sulfa-X") under various stress conditions.

Table 1: Stability of Sulfa-X under Forced Degradation Conditions

Stress ConditionTime (hours)Assay of Sulfa-X (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl (60°C) 0100.00.0100.0
485.214.599.7
872.127.699.7
2445.853.999.7
0.1 M NaOH (60°C) 0100.00.0100.0
498.51.399.8
895.34.599.8
2488.910.899.7
3% H₂O₂ (RT) 0100.00.0100.0
490.79.199.8
882.417.399.7
2465.134.599.6

Data is for illustrative purposes only.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
  • ICH Q1 guideline on stability testing of drug substances and drug products.
  • Ich guideline for stability testing | PPTX - Slideshare.
  • Q1A(R2) Guideline - ICH.
  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples - Pharmaguideline.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC.
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment.
  • Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics - PubMed.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem.
  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - ResearchGate.
  • Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts | Request PDF - ResearchGate.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator.
  • Studies on the Photosensitivity Caused by Sulfa Drugs - J-Stage.
  • Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment.
  • Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography - PubMed.
  • Studies on the Photosensitivity Caused by Sulfa Drugs - j-stage. Available from: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed.
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  • Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation | Request PDF - ResearchGate.
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Troubleshooting

optimizing crystallization conditions for obtaining high-quality crystals

Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments for obtaining high-quality crys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments for obtaining high-quality crystals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during crystallization experiments.

Q1: My drops are completely clear, with no precipitate or crystals. What should I do?

A1: Clear drops typically indicate that the concentration of your molecule is too low to reach supersaturation under the current conditions.[1]

  • Causality: Crystallization requires the solution to be supersaturated, a state where the concentration of the solute exceeds its solubility limit, creating the thermodynamic driving force for molecules to assemble into a crystal lattice.[2][3] If the concentration is too low, this state is never achieved.

  • Troubleshooting Steps:

    • Increase Protein/Molecule Concentration: This is often the most critical variable.[1] If you observe mostly clear drops, consider preparing a more concentrated stock of your sample.

    • Increase Precipitant Concentration: The precipitant's role is to reduce the solubility of your molecule.[2][4] Try setting up a new screen with a higher precipitant concentration range.

    • Check the Seal on Your Plate: In vapor diffusion methods, a poor seal can prevent the drop from equilibrating with the reservoir, meaning the concentration in your drop never increases.[5][6] Ensure a complete seal with vacuum grease or sealing tape.

    • Allow More Time: Some crystallization processes are slow. Continue to monitor your drops for an extended period.

Q2: I'm seeing a heavy, amorphous precipitate in my drops. What does this mean?

A2: Heavy, amorphous precipitation usually signifies that the supersaturation level was reached too quickly or is too high, causing the molecule to "crash" out of solution randomly rather than forming an ordered crystal lattice.[1][7]

  • Causality: The path to crystallization involves a delicate balance. The solution must enter a "metastable zone" where nucleation can occur, but not so deep into the "labile" or "precipitation zone" that aggregation outpaces ordered growth.[7]

  • Troubleshooting Steps:

    • Decrease Protein/Molecule Concentration: A lower starting concentration will slow the approach to supersaturation.[1]

    • Decrease Precipitant Concentration: This will increase the solubility of your molecule, requiring more water to leave the drop before precipitation occurs, thus slowing down the process.[8]

    • Vary Temperature: Temperature affects solubility. Try setting up experiments at different temperatures (e.g., 4°C and 20°C) to find conditions where solubility is more favorable for slow crystal growth.[9]

    • Use Additives: Certain additives can increase the solubility of your molecule, helping to prevent rapid precipitation.[10]

Q3: My experiment resulted in "oiling out" or phase separation. Is this a failed experiment?

A3: Not necessarily. Phase separation, where the solution separates into two distinct liquid phases, indicates high supersaturation and can be a promising starting point for crystallization.[11][12] Crystals often nucleate at the interface between the two phases.[11][13]

  • Causality: Oiling out occurs when the concentration of the solute and precipitant exceeds the solubility limit, leading to the formation of a solute-rich liquid phase.[11][12] This highly concentrated environment can be conducive to nucleation.

  • Troubleshooting Steps:

    • Observe Carefully: Look for the appearance of small crystals at the phase boundary or within the oily droplets over time.

    • Microseeding: If you see microcrystals within the phase-separated drop, you can use them to seed new experiments. This involves transferring the microcrystals into a fresh drop with slightly lower precipitant or protein concentration, which is in the metastable zone.[11]

    • Modify Conditions to Reduce Phase Separation:

      • Adjust Temperature: Temperature changes can alter the miscibility of the components.[12][13]

      • Change Precipitant or Additive: Try reducing the concentration of the precipitant or adding detergents or small molecules that can modify the solution properties.[11][13]

Q4: I have many tiny crystals, but they don't grow large enough for diffraction. How can I improve their size?

A4: A shower of small crystals suggests that the nucleation rate is too high relative to the growth rate. The goal is to favor the growth of existing nuclei over the formation of new ones.

  • Causality: Crystal formation involves two stages: nucleation (the initial formation of a stable crystal lattice) and growth (the addition of more molecules to that lattice).[2] To get large crystals, you need to limit the number of initial nucleation events and then maintain conditions that favor growth.

  • Troubleshooting Steps:

    • Lower Supersaturation: Reduce the protein or precipitant concentration slightly. This will slow down nucleation.[8]

    • Temperature Control: Slower temperature changes or incubation at a constant, optimized temperature can promote slower, more controlled growth.[14]

    • Seeding: Introduce a small number of pre-existing crystals (seeds) into a solution that is in the metastable zone (supersaturated but not high enough for spontaneous nucleation). This provides templates for growth.[15]

    • Use Additives: Some additives can act as "growth promoters" or inhibit excessive nucleation.

Troubleshooting Guides

This section provides in-depth guidance and protocols for systematically optimizing your crystallization conditions.

Guide 1: Optimizing Precipitant Concentration

The precipitant is a key component that reduces your molecule's solubility to induce supersaturation.[2][4] Fine-tuning its concentration is a critical optimization step.

Understanding Precipitant Function
  • Salts (e.g., Ammonium Sulfate): These work by "salting out." At high concentrations, salt ions compete for water molecules, reducing the amount of water available to solvate the protein and thus decreasing its solubility.[2][16]

  • Polymers (e.g., Polyethylene Glycol - PEG): PEGs induce crystallization primarily through a "volume exclusion" effect. They occupy space in the solution, effectively concentrating the protein and promoting its aggregation into an ordered lattice.[2]

  • Organic Solvents (e.g., MPD, isopropanol): These reduce the dielectric constant of the solution, which can decrease the solubility of charged proteins.

Experimental Protocol: Grid Screen for Precipitant Optimization

This protocol is designed to systematically test a range of precipitant and protein concentrations.

  • Prepare Stock Solutions:

    • Your purified protein at a known, high concentration (e.g., 10 mg/mL).

    • A high-concentration stock of the precipitant identified from your initial screen (e.g., 4.0 M Ammonium Sulfate or 40% w/v PEG 8000).

    • The buffer from your initial successful condition.

  • Set up the Grid Screen (Vapor Diffusion):

    • Prepare a 24-well plate. In each well (reservoir), create a gradient of the precipitant concentration. For example, from 1.0 M to 3.0 M Ammonium Sulfate in 0.2 M increments.

    • On a cover slip for each well, prepare drops by mixing varying ratios of your protein solution and the corresponding reservoir solution.

  • Incubate and Observe: Seal the plate and incubate at a constant temperature. Observe the drops daily for a week, then periodically for up to a month. Record your observations systematically (clear, precipitate, microcrystals, single crystals).

Data Presentation: Example Grid Screen Outcome
Precipitant Conc.Drop Ratio (Protein:Reservoir) 1:2Drop Ratio (Protein:Reservoir) 1:1Drop Ratio (Protein:Reservoir) 2:1
1.6 M (NH₄)₂SO₄ ClearClearClear
1.8 M (NH₄)₂SO₄ ClearMicrocrystalsSingle Crystals
2.0 M (NH₄)₂SO₄ MicrocrystalsSingle CrystalsHeavy Precipitate
2.2 M (NH₄)₂SO₄ Single CrystalsHeavy PrecipitateHeavy Precipitate
2.4 M (NH₄)₂SO₄ Heavy PrecipitateHeavy PrecipitateHeavy Precipitate

This table helps visualize the "sweet spot" for crystallization, guiding further refinement.

Guide 2: The Critical Role of pH

The pH of the crystallization cocktail is a crucial parameter as it directly influences the net surface charge of the protein, affecting electrostatic interactions between molecules.[17][18]

Understanding pH Effects
  • Solubility Minimum near pI: Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[16] This reduces electrostatic repulsion, allowing molecules to come closer together. Crystallization is often successful at a pH slightly above or below the pI.[16][19]

  • Conformational Stability: pH can affect the stability and conformation of your protein. A pH that destabilizes the protein will likely lead to amorphous precipitation rather than crystallization.

Experimental Protocol: pH Screening
  • Determine pI: Calculate the theoretical pI of your protein from its amino acid sequence.

  • Prepare Buffers: Prepare a range of buffers spanning at least 2 pH units above and below the calculated pI, in 0.5 pH unit increments.

  • Set up Crystallization Trials: Using the best precipitant condition identified previously, set up crystallization experiments where the only variable is the buffer pH.

  • Measure Final pH: It is crucial to remember that the addition of precipitants and other components can alter the final pH of the drop.[17] If possible, measure the pH of your reservoir solutions after all components have been added.

Visualization: Troubleshooting Logic for pH Optimization

G start Initial Condition: Precipitate or Clear Drop check_pI Is pH near the protein's pI? start->check_pI move_away Strategy: Move pH away from pI to increase solubility check_pI->move_away Yes (Precipitate) move_closer Strategy: Move pH closer to pI to decrease solubility check_pI->move_closer No (Clear Drop) screen_above Screen 0.5-2.0 pH units ABOVE pI move_away->screen_above screen_below Screen 0.5-3.0 pH units BELOW pI move_away->screen_below move_closer->screen_above move_closer->screen_below observe Observe for Improved Crystals screen_above->observe screen_below->observe

Caption: Logic for pH optimization based on the isoelectric point (pI).

Guide 3: Using Additives to Improve Crystal Quality

Additives are small molecules or salts added in low concentrations to the crystallization drop to favorably influence crystal nucleation and growth.

How Additives Work
  • Screening Charges: Small amounts of salt (e.g., 10-100 mM NaCl or MgCl₂) can screen surface charges, reducing non-specific aggregation and promoting ordered packing.[11]

  • Improving Solubility: Some additives, like glycerol or certain detergents, can prevent aggregation and keep the protein stable and soluble at high concentrations, allowing for a more controlled approach to supersaturation.[10]

  • Mediating Crystal Contacts: Some additives may bind specifically to the protein surface, stabilizing a conformation that is more amenable to crystallization or directly participating in crystal lattice contacts.

Experimental Protocol: Additive Screening
  • Select Additives: Choose a diverse set of additives. Commercial additive screens are available, or you can create your own based on the properties of your molecule.

  • Prepare Additive Stocks: Create concentrated stock solutions of each additive.

  • Set up Experiments:

    • Hanging/Sitting Drop: Add a small volume (e.g., 0.2 µL) of the additive stock directly to your crystallization drop.

    • Reservoir Method: Add the additive to the reservoir solution to its final desired concentration.[11]

  • Observe and Compare: Compare the results to your control experiment (without the additive). Look for changes in crystal morphology, size, or number, or a reduction in precipitation.

Experimental Workflows

Vapor Diffusion Crystallization: A Step-by-Step Guide

Vapor diffusion is the most common method for macromolecular crystallization.[2][20] It can be performed in two main formats: hanging drop and sitting drop.[4][21] The principle involves the slow evaporation of water from a drop containing the protein and a precipitant solution into a larger reservoir containing a higher concentration of the precipitant.[5][22] This gradually increases the concentration of both protein and precipitant in the drop, driving the system towards supersaturation and, ideally, crystallization.[2]

Hanging Drop Protocol
  • Prepare the Plate: Apply a thin, continuous bead of high vacuum grease around the rim of each reservoir in a 24-well plate.[6]

  • Fill the Reservoir: Pipette 500 µL to 1 mL of the reservoir solution into the well.[23]

  • Prepare the Drop: Pipette 1-2 µL of your protein solution onto the center of a siliconized glass cover slip.

  • Add Reservoir Solution: Add 1-2 µL of the reservoir solution to the protein drop. Some researchers prefer to gently mix the drop with the pipette tip, while others allow diffusion to mix them.[6]

  • Seal the Well: Carefully invert the cover slip so the drop is hanging and place it over the greased reservoir. Gently press and twist to ensure an airtight seal.[6]

  • Incubate: Store the plate in a stable, vibration-free environment at the desired temperature.

Sitting Drop Protocol

The sitting drop method is similar, but the drop is placed on a post or bridge that sits inside the reservoir, in vapor equilibration with the reservoir solution.[21][23] This method avoids the need for greasing cover slips and can be more amenable to automated liquid handling.[20] However, crystals can sometimes adhere to the surface of the post, making harvesting difficult.[20][21]

Visualization: Hanging Drop Vapor Diffusion Workflow

Caption: Workflow for a hanging drop vapor diffusion experiment.

Understanding the Crystallization Phase Diagram

A phase diagram is an essential tool for visualizing the state of your system and rationally designing crystallization experiments.[7][24][25] It maps the different phases (e.g., undersaturated, supersaturated, precipitate) as a function of key variables like protein and precipitant concentration.[26][27]

Key Regions of the Phase Diagram
  • Undersaturated Zone: The protein is fully soluble and will not crystallize.

  • Metastable Zone: The solution is supersaturated, but spontaneous nucleation is very slow. This is the ideal zone for crystal growth. If seeds are introduced here, they will grow.[7][28]

  • Nucleation (Labile) Zone: The supersaturation is high enough to induce spontaneous nucleation of crystals.[7]

  • Precipitation Zone: Supersaturation is excessively high, leading to rapid, disordered aggregation of the protein into an amorphous precipitate.[7]

Visualization: A Generic Crystallization Phase Diagram

G origin x_axis Precipitant Concentration → origin->x_axis y_axis Protein Concentration → origin->y_axis sol_curve Solubility Curve p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 nuc_curve Nucleation Boundary n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 undersat Undersaturated Zone metastable Metastable Zone nucleation Nucleation Zone

Caption: A conceptual phase diagram for crystallization.

By understanding this diagram, you can design experiments to navigate your sample from an undersaturated state into the nucleation zone to form initial crystals, and then move it into the metastable zone to allow those crystals to grow.[28]

References

  • A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose. Laboratory of Structural Biology. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. [Link]

  • An investigation of the effects of varying pH on protein crystallization screening. ResearchGate. [Link]

  • Important Factors Influencing Protein Crystallization. Peertechz Publications. [Link]

  • Crystal Growth Techniques. Hampton Research. [Link]

  • Influence of Precipitants on Molecular Arrangements and Space Groups of Protein Crystals. ACS Publications. [Link]

  • Origin and use of crystallization phase diagrams. PMC. [Link]

  • Sitting Drop Vapor Diffusion. Hampton Research. [Link]

  • Using isoelectric point to determine the pH for initial protein crystallization trials. PMC. [Link]

  • From Solution to Crystal: Mastering Protein Crystallization. Creative Biostructure. [Link]

  • Effectiveness of Varying pH Levels and Salt Concentration on Lysozyme Crystallization. St. John's University. [Link]

  • Precipitant-Free Crystallization of Protein Molecules Induced by Incision on Substrate. Nature. [Link]

  • Phase Separation. Terese Bergfors. [Link]

  • Protein crystal growth: An approach based on phase diagram determination. ScienceDirect. [Link]

  • A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose. IUCr Journals. [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Proteinstructures.com. [Link]

  • Optimization of crystallization conditions for biological macromolecules. PMC. [Link]

  • Solutions to Common Crystal Growing Problems. Science Notes. [Link]

  • Screening and optimization strategies for macromolecular crystal growth. IUCr Journals. [Link]

  • Using Crystallography to Resolve Protein Structure. Biocompare. [Link]

  • Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]

  • Roles of Additives and Precipitants in Crystallization of Calcium- and Integrin-Binding Protein. ACS Publications. [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Genoppix. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • BIOLOGICAL MACROMOLECULES CRYSTALLIZATION. Universitat Autònoma de Barcelona. [Link]

  • Screening and optimization strategies for macromolecular crystal growth. PubMed. [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net. [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • Protein crystallization and phase diagrams. MIT. [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Design of Protein Crystallization Processes Guided by Phase Diagrams. ACS Publications. [Link]

  • Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. IUCr Journals. [Link]

  • Crystal Screening Services. crystalscreening.com. [Link]

  • Lessons from high-throughput protein crystallization screening: 10 years of practical experience. PMC. [Link]

  • Crystallization screening: the influence of history on current practice. PMC. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Hanging Drop Vapor Diffusion. Hampton Research. [Link]

  • Thermodynamics of protein solutions. ruppweb.org. [Link]

  • Protein Crystallization: Methods & Applications. Opentrons. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Growth and Characteristics of Bulk Single Crystals Grown from Solution on Earth and in Microgravity. NASA. [Link]

  • Protein Crystallography Course - Protein Crystallization. York Structural Biology Laboratory. [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • When Crystals Do Not Grow: The Growth Dead Zone. SciSpace. [Link]

  • Crystal Growing Guide. University of Colorado Boulder. [Link]

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Optimization

Sulfonamide Regioselectivity Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for sulfonamide chemistry. Designed for researchers and drug development professionals, this guide provides causal troubleshooting, self-validating protocols, and mechanistic insig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide chemistry. Designed for researchers and drug development professionals, this guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to help you achieve absolute regiocontrol in your sulfonamide transformations.

Part 1: Diagnostic FAQs & Troubleshooting

N-Alkylation & N-Arylation Regiocontrol

Q1: I am trying to perform N-arylation on N-acylsulfenamides, but my reactions consistently yield S-arylated side products (sulfilimines). How can I force regioselectivity to the N-site? Causality & Solution: The N-site of N-acylsulfenamides is inherently less nucleophilic than the S-site due to the electron-withdrawing acyl group and sulfur's high polarizability[1]. Standard basic or transition-metal conditions deprotonate the nitrogen but still kinetically favor S-attack. To overcome this, abandon basic conditions and switch to a Brønsted acid-catalyzed system using o-quinone diimides (o-QDIs) as the arylating agent[2]. The Brønsted acid protonates the o-QDI imine, creating a highly electrophilic sp2 carbon. This specific acidic microenvironment suppresses sulfur's nucleophilicity and kinetically drives the harder N-nucleophile to attack the activated o-QDI, entirely bypassing S-arylation[3].

Q2: When synthesizing functionalized indene derivatives from N-benzylic sulfonamides and internal alkynes, strong Brønsted acids cause severe C-C double bond rearrangement. What is the optimal catalytic alternative? Causality & Solution: Strong Brønsted acids (like TfOH) indiscriminately protonate olefins, leading to thermodynamic rearrangement. Instead, use a mild Lewis acid: FeCl₃ (10 mol %) [4]. FeCl₃ specifically coordinates to the sulfonamide heteroatoms, weakening the sp³ C-N bond and promoting heterolytic cleavage to form a stable benzyl cation intermediate[4]. This intermediate is then cleanly trapped by the internal alkyne. This pathway operates under extremely mild conditions, preserving the integrity of existing double bonds while delivering high regioselectivity[4].

Cascade Cyclizations & Medium-Sized Ring Formation

Q3: In my electrochemical radical cascade cyclization of 1,6-enynes, I am getting an unpredictable mixture of 7-membered and 9-membered sulfonamide rings. How do I control this divergence? Causality & Solution: The divergence is dictated by the activation energy barriers for the initial sulfonamidyl radical addition to either the alkynyl or alkenyl moiety[5].

  • To favor 7-membered rings: Use terminal alkynes. The lack of steric bulk lowers the activation barrier, allowing the radical to preferentially attack the alkyne first[6].

  • To favor 9-membered rings: Use internally substituted alkynes (e.g., aryl-substituted). The steric bulk raises the activation barrier for alkyne attack, forcing the radical to chemoselectively attack the alkene first, rerouting the entire cascade pathway[6].

Part 2: Visual Workflows

G Start N-Acylsulfenamide Arylation Goal Check Check Reaction Conditions Start->Check Basic Basic/Transition Metal Catalysis Check->Basic Standard Acidic Brønsted Acid Catalysis + o-QDI Check->Acidic Optimized S_Aryl S-Arylation (Sulfilimines) Due to higher S-nucleophilicity Basic->S_Aryl N_Aryl Regioselective N-Arylation (High Yield) Acidic->N_Aryl

Workflow for controlling regioselectivity in N-acylsulfenamide arylation.

G Enyne 1,6-Enyne Precursor + Sulfonamide Ox Anodic Oxidation (Electro-generation of Radical) Enyne->Ox Radical Sulfonyl Radical Intermediate Ox->Radical Subst Alkyne Substitution Determines Barrier Radical->Subst Ring7 7-Membered Ring (Bridged/Fused) Subst->Ring7 Terminal Alkyne Ring9 9-Membered Ring (Bridged/Fused) Subst->Ring9 Internal Alkyne

Divergent electrosynthesis of medium-sized sulfonamide rings via radical cascades.

G Substrate N-Benzylic Sulfonamide + Internal Alkyne Catalyst FeCl3 Catalyst (10 mol%) Coordination Substrate->Catalyst Cleavage sp3 C-N Bond Cleavage (Heterolysis) Catalyst->Cleavage Intermediate Stable Benzyl Cation Cleavage->Intermediate Product Functionalized Indene (High Regioselectivity) Intermediate->Product Alkyne Trapping

FeCl3-catalyzed regioselective synthesis of indene derivatives.

Part 3: Quantitative Benchmarks

Summarized below are the expected quantitative outcomes when applying the optimized regioselective strategies discussed in this guide.

Reaction TypeCatalyst / SystemTarget ProductExpected YieldRegioselectivity RatioReference
N-Arylation of N-Acylsulfenamides Brønsted Acid + o-QDIN-arylated sulfonamidesUp to 84%>99:1 (N vs S)
Radical Cascade Cyclization Anodic Oxidation (10 mA)7- or 9-membered rings36–85%Complete divergence
Annulation with Alkynes FeCl₃ (10 mol%)Indene derivativesUp to 83%Extremely high

Part 4: Self-Validating Experimental Protocols

Protocol A: Brønsted Acid-Catalyzed N-Arylation of N-Acylsulfenamides[1]

This protocol utilizes an acidic microenvironment to kinetically favor N-attack over S-attack.

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-acylsulfenamide (1.0 mmol), o-quinone diimide (1.2 mmol), and a Brønsted acid catalyst (e.g., Chiral Phosphoric Acid, 10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Inject anhydrous CH₂Cl₂ (5.0 mL).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Check (Crucial): Perform TLC monitoring (Eluent: Hexane/EtOAc 3:1).

    • Diagnostic: The desired N-arylated product will appear at a lower R_f (~0.3) compared to the S-arylated byproduct (~0.5) due to the highly polar N-aryl sulfonamide motif.

    • Troubleshooting: If the R_f 0.5 spot dominates, the system is insufficiently acidic to protonate the o-QDI. Verify catalyst integrity and ensure the solvent is strictly anhydrous.

  • Workup: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography to isolate the N-arylated product.

Protocol B: Electrosynthesis of Divergent Medium-Sized Sulfonamide Rings[5]

This protocol uses anodic oxidation to generate sulfonamidyl radicals without harsh chemical oxidants.

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a carbon rod anode and a platinum plate cathode.

  • Reagents: Add the 1,6-enyne sulfonamide precursor (0.5 mmol) and nBu₄NOAc (1.0 equiv) to the cell.

    • Causality: nBu₄NOAc serves a dual purpose—it acts as the supporting electrolyte and forms a critical hydrogen-bonded complex with the sulfonamide, lowering its oxidation potential for selective anodic cleavage[7].

  • Solvent: Dissolve the mixture in a co-solvent system of MeOH/CH₂Cl₂ (4:1, 10 mL).

  • Self-Validation Check (Crucial): Before bulk electrolysis, run a Cyclic Voltammogram (CV) from 0 to +2.0 V (vs Ag/AgCl).

    • Diagnostic: A distinct oxidation peak at ~+1.2 V confirms the formation of the reactive sulfonamide-acetate complex[8].

    • Troubleshooting: If the peak shifts >+1.5 V, the hydrogen bonding has failed. Check for severe moisture contamination or degraded nBu₄NOAc.

  • Electrolysis: Apply a constant current of 10 mA at room temperature until 2 F/mol of charge is passed.

  • Workup: Evaporate the solvent, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Xue-Bin Yan, Rui Zhao, Yu-Hang Miao, Meng-Meng Liu, Guang-Jian Mei. "Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides." Organic Letters, 2025. URL:[Link]

  • Yan Zhang, Zhenzhi Cai, Chunhang Zhao, Hanliang Zheng, Lutz Ackermann. "Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation." Chemical Science, 2023, 14, 3541-3547. URL:[Link]

  • Cong-Rong Liu, Fu-Lai Yang, Yi-Zhou Jin, Xian-Tao Ma, Dao-Juan Cheng, Nan Li, Shi-Kai Tian. "Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes." Organic Letters, 2010, 12, 3832-3835. URL:[Link]

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Reference Data & Comparative Studies

Validation

comparing 4-methyl-N-(4-methylbenzyl)benzenesulfonamide to N-benzyl-p-toluenesulfonamide (BTS)

An in-depth comparative analysis of N-benzyl-p-toluenesulfonamide (BTS) and its structural analog 4-methyl-N-(4-methylbenzyl)benzenesulfonamide reveals a classic paradigm in pharmacological structure-activity relationshi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-benzyl-p-toluenesulfonamide (BTS) and its structural analog 4-methyl-N-(4-methylbenzyl)benzenesulfonamide reveals a classic paradigm in pharmacological structure-activity relationships (SAR).

In the study of molecular motors, specifically fast skeletal muscle myosin II, proving that an observed physiological effect is caused by on-target inhibition—rather than non-specific chemical toxicity—requires a self-validating experimental system. This guide explores how BTS functions as a potent, allosteric myosin inhibitor, and why its structurally matched analog (bearing a single additional methyl group) serves as the ultimate negative control for rigorous assay design.

Mechanistic Overview: The Causality of Inhibition

N-benzyl-p-toluenesulfonamide (BTS) is a highly selective, reversible small-molecule inhibitor of the fast skeletal muscle myosin II subfragment 1 (S1) ATPase [1]. During the normal actomyosin cross-bridge cycle, myosin hydrolyzes ATP into ADP and inorganic phosphate (Pi). The subsequent release of Pi is the rate-limiting step that triggers the "powerstroke"—the physical generation of force.

BTS exerts its inhibitory effect by binding to an allosteric pocket on the myosin motor domain. This binding stabilizes the pre-powerstroke state (Myosin-ADP-Pi), decreasing the rate of Pi release by over 100-fold and drastically weakening myosin's affinity for F-actin [2].

4-methyl-N-(4-methylbenzyl)benzenesulfonamide , which translates chemically to N-(4-methylbenzyl)-p-toluenesulfonamide, shares the exact sulfonamide core but features an additional methyl group at the para position of the benzyl ring.

  • The Causality of Inactivity: The allosteric binding cleft on the myosin motor domain is highly sensitive to steric bulk. The addition of the para-methyl group on the benzyl moiety creates a severe steric clash with the hydrophobic residues lining the binding pocket. This prevents the analog from docking and stabilizing the Myosin-ADP-Pi state. Consequently, it exhibits negligible inhibitory activity against myosin ATPase, making it an indispensable negative control to rule out off-target effects caused by the general sulfonamide scaffold.

G M Myosin + ATP MATP Myosin-ATP M->MATP ATP binds MADPPi Myosin-ADP-Pi (Pre-Powerstroke) MATP->MADPPi Hydrolysis Actin Actin Binding MADPPi->Actin Weak to Strong Power Powerstroke (Pi Release) Actin->Power Pi Release BTS BTS (Active Inhibitor) BTS->MADPPi Stabilizes state, Blocks Pi release Analog 4-Methyl Analog (Inactive Control) Analog->MADPPi Steric clash, No binding

Mechanism of Myosin II inhibition by BTS vs. the inactive 4-methylbenzyl analog.

Comparative Data & Chemical Properties

To effectively utilize these compounds in parallel, researchers must understand their quantitative differences. The table below summarizes their comparative profiles based on established biochemical assays [1, 3].

Property / MetricN-benzyl-p-toluenesulfonamide (BTS)4-methyl-N-(4-methylbenzyl)benzenesulfonamide
Role in Research Active Myosin II InhibitorInactive Structural Negative Control
Molecular Weight 261.34 g/mol 275.37 g/mol
Target Fast Skeletal Myosin II (S1)None (Sterically hindered)
IC₅₀ (Actin-stimulated ATPase) ~5 µM> 100 µM (Negligible activity)
Effect on Pi Release Rate >100-fold decreaseNo significant change
Effect on F-Actin Affinity Weakens interaction (Kd increases)No significant change
Solubility (DMSO) ≥ 20 mg/mL≥ 20 mg/mL

Self-Validating Experimental Protocols

A robust experimental design must differentiate between true mechanistic inhibition and artifactual assay interference (e.g., compound aggregation, pan-assay interference, or solvent toxicity). By running the active inhibitor (BTS) alongside the inactive analog, the protocol becomes a self-validating system.

Protocol A: Actin-Activated Myosin S1 ATPase Assay

This assay measures the rate of inorganic phosphate (Pi) generation to quantify myosin motor activity.

  • Reagent Preparation: Prepare a reaction buffer containing 10 mM imidazole (pH 7.0), 2 mM MgCl₂, 1 mM DTT, and 0.1 mM EGTA.

  • Protein Assembly: Dilute purified rabbit fast skeletal myosin S1 to a final concentration of 0.5 µM and F-actin to 20 µM in the reaction buffer.

  • Compound Dosing (The Validation Step):

    • Cohort 1 (Vehicle): Add 1% DMSO.

    • Cohort 2 (Active): Add 5 µM BTS.

    • Cohort 3 (Control): Add 5 µM 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

    • Rationale: If both Cohort 2 and 3 show reduced ATPase activity, the effect is likely a non-specific artifact of the sulfonamide chemistry. True allosteric inhibition is confirmed only if Cohort 2 is inhibited while Cohort 3 mirrors the Vehicle.

  • Reaction Initiation: Pre-incubate the mixtures at 25°C for 10 minutes. Initiate the ATPase cycle by adding 2 mM ATP.

  • Quenching & Detection: After 15 minutes, quench the reaction with a malachite green/molybdate acidic solution. Read absorbance at 650 nm to quantify free Pi against a standard curve.

Protocol B: In Vitro Gliding Filament Motility Assay

This functional assay visualizes the physical translocation of actin filaments by myosin motors.

  • Surface Functionalization: Coat a nitrocellulose-treated glass coverslip with Heavy Meromyosin (HMM) at 100 µg/mL. Block non-specific sites with 1% BSA.

  • Actin Addition: Introduce rhodamine-phalloidin labeled F-actin (10 nM) and allow it to bind to the HMM in the absence of ATP.

  • Perfusion of Test Compounds: Flush the flow cell with motility buffer (containing 2 mM ATP to initiate sliding) spiked with either 10 µM BTS or 10 µM of the 4-methylbenzyl analog.

  • Imaging & Causality: Observe via epifluorescence microscopy. BTS will arrest filament gliding by trapping myosin in the weak-binding state. The analog will permit normal gliding velocities (~5-8 µm/s), proving that the arrest in the BTS cohort is due to precise structural docking, not solvent or chemical toxicity.

Workflow Start Isolate Fast Skeletal Myosin S1 Split Divide into Experimental Cohorts Start->Split Vehicle Vehicle Control (DMSO) Split->Vehicle BTS_Trt BTS Treatment (5 µM) Split->BTS_Trt Analog_Trt 4-Methyl Analog (5 µM) Split->Analog_Trt Assay Actin-Activated ATPase Assay (Measure Pi release) Vehicle->Assay BTS_Trt->Assay Analog_Trt->Assay Res_Veh High Pi Release (Normal Activity) Assay->Res_Veh Vehicle Res_BTS Low Pi Release (Inhibited) Assay->Res_BTS BTS Res_Ana High Pi Release (Normal Activity) Assay->Res_Ana Analog

Self-validating experimental workflow utilizing the analog as a negative control.

References

  • Cheung, A., Dantzig, J. A., Hollingworth, S., Baylor, S. M., Goldman, Y. E., Mitchison, T. J., & Straight, A. F. (2002). "A small-molecule inhibitor of skeletal muscle myosin II." Nature Cell Biology, 4(1), 83-88. [Link]

  • Shaw, M. A., et al. (2003). "Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide." Biochemistry, 42(20), 6128-6135. [Link]

Comparative

A Comparative Guide to the Crystal Structures of Substituted N-Aromatic Sulfonamides

Introduction: The Architectural Blueprint of Sulfonamide Therapeutics Substituted N-aromatic sulfonamides represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of antibacterial, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Blueprint of Sulfonamide Therapeutics

Substituted N-aromatic sulfonamides represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of antibacterial, anti-inflammatory, and diuretic drugs.[1][2] The therapeutic efficacy and physicochemical properties of these compounds—such as solubility, stability, and bioavailability—are intrinsically linked to the precise three-dimensional arrangement of atoms in the solid state.[3] Understanding the crystal structure is, therefore, not an academic exercise but a critical step in rational drug design and development.

This guide provides an in-depth comparative analysis of the crystal structures of substituted N-aromatic sulfonamides. We will move beyond a simple cataloging of structures to explore the causal relationships between chemical substitution and the resulting supramolecular architecture. By examining how different functional groups and their positions on the aromatic rings dictate molecular conformation and intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for crystal engineering.[4][5]

Experimental Workflow: From Synthesis to Structure

The foundation of any crystallographic study is a robust and reproducible experimental protocol. The trustworthiness of the final structure is contingent upon the quality of each step, from initial synthesis to final data refinement. Below is a self-validating workflow representative of best practices in the field.

Detailed Experimental Protocol
  • Synthesis and Purification:

    • Reaction: A common synthetic route involves the reaction of a substituted aromatic amine with an appropriate arylsulfonyl chloride in the presence of a base (e.g., pyridine or aqueous sodium carbonate) to neutralize the HCl byproduct.[6][7]

    • Purification: The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[7] Purity is paramount and should be confirmed by NMR and elemental analysis to ensure the material for crystallization is homogenous.[7]

  • Single Crystal Growth:

    • Methodology: Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is widely employed.[6] A saturated solution of the purified sulfonamide is prepared in a suitable solvent (e.g., methanol, acetone, or ethyl acetate) and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[6]

    • Causality: The choice of solvent is critical as it influences solubility and can be incorporated into the crystal lattice. Slow cooling of a hot, saturated solution is an alternative method that reduces solubility to induce crystallization.[6] The goal is to allow molecules to order themselves into a defect-free lattice slowly.

  • Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:

    • Mounting and Cooling: A suitable single crystal (typically <0.5 mm in all dimensions) is carefully mounted on a goniometer head.[6] The crystal is cooled to a low temperature, commonly 100 K, using a stream of cold nitrogen gas.[3][6] This minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and a more precise structure determination.[6]

    • Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated.[7] A detector, such as a CCD or CMOS, records the positions and intensities of the diffracted X-rays from multiple orientations.[3][6]

  • Structure Solution and Refinement:

    • Solving the Structure: The collected diffraction data are processed to determine the unit cell dimensions and symmetry (space group). The initial atomic positions are determined using direct methods (e.g., SHELXS).[3][7]

    • Refinement: The initial structural model is refined using a full-matrix least-squares procedure (e.g., SHELXL).[7] This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final structure is assessed by metrics like the R-factor and the goodness-of-fit (GooF).

Crystallographic Workflow Diagram

The following diagram illustrates the logical flow from a synthesized compound to a fully refined crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Recrystallization & Purity Check Synthesis->Purification Crystal_Growth Slow Evaporation or Cooling Crystallization Purification->Crystal_Growth Mounting Crystal Mounting & Cooling (100 K) Crystal_Growth->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution (Direct Methods) Data_Collection->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Structure Validation (R-factor, GooF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for sulfonamide crystal structure determination.

Comparative Analysis of Crystal Structures

The crystal packing of N-aromatic sulfonamides is a delicate balance of competing non-covalent interactions. The nature and position of substituents on the aromatic rings can profoundly influence which interactions dominate, thereby dictating the overall supramolecular assembly.[8][9]

The Invariant Core vs. The Flexible Periphery

Studies have shown that the core geometric parameters of the sulfonamide group (-SO₂NH-) are relatively conserved across different structures.[10] Bond lengths and angles within this moiety show little variation, regardless of the substituents.[10] However, the conformational flexibility arises from the torsion angles around the S-N and S-C bonds, which define the orientation of the aromatic rings relative to the sulfonamide bridge.[7] This conformational state is highly sensitive to the steric and electronic nature of the substituents.

The Role of Hydrogen Bonding: Architect of the Supramolecular Lattice

Hydrogen bonds are the primary organizing force in most sulfonamide crystal structures.[11] The sulfonamide group itself provides a potent hydrogen bond donor (the N-H proton) and two strong acceptors (the sulfonyl oxygens).

  • The Classic R²₂(8) Dimer Synthon: A frequently observed and robust motif is the formation of a cyclic dimer, where two molecules are linked by a pair of N-H···O=S hydrogen bonds.[12] This is described using graph-set notation as an R²₂(8) ring. The stability of this synthon often leads to its prevalence, but it can be disrupted by competing interactions.[12]

  • Chain Motifs: When the R²₂(8) dimer is not formed, chain motifs are common. For instance, the amino protons of one molecule may bond to the sulfonyl oxygens of a neighboring molecule, forming a C(8) chain.[13]

  • Influence of Substituents: The presence of other hydrogen bond donors or acceptors on the aromatic rings can introduce competition. For example, a hydroxyl or carboxyl group on an aromatic ring can disrupt the sulfonamide-sulfonamide interactions in favor of forming new synthons.[13] Conversely, bulky substituents can sterically hinder the formation of common hydrogen bond patterns, leading to less predictable packing arrangements.[8][10]

Key Supramolecular Synthons Diagram

This diagram illustrates the most common hydrogen bonding patterns that direct crystal packing in N-aromatic sulfonamides.

Caption: Common hydrogen-bonded supramolecular synthons in sulfonamides.

Data-Driven Comparison: Substituent Effects in Action

To illustrate these principles, the table below compares key crystallographic parameters for two isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. The only difference between these molecules is the position of the nitro group on the benzenesulfonamide ring (para vs. meta), yet this small change leads to distinct crystal packing.

ParameterN-(4-methoxyphenyl)-4-nitrobenzenesulfonamideN-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell a (Å) 10.758(3)12.011(2)
Unit Cell b (Å) 7.785(2)7.558(1)
Unit Cell c (Å) 16.591(5)15.117(3)
Unit Cell β (°) 96.08(3)99.13(3)
Volume (ų) 1383.1(7)1352.1(4)
Key Bond Length S–N (Å) 1.644(2)1.637(2)
Dominant H-Bond N-H···O (sulfonyl)N-H···O (nitro)
Data sourced from a comparative analysis of closely related analogs.[3]

Analysis of Causality:

The data clearly show that while the molecules share the same space group, their unit cell dimensions differ significantly, reflecting a different packing arrangement.[3] The key insight comes from the dominant hydrogen bond. In the 4-nitro isomer, the classic N-H···O(sulfonyl) interaction likely directs the formation of chains or dimers. However, in the 3-nitro isomer, the nitro group's oxygen atoms are sterically more accessible and act as the primary hydrogen bond acceptors. This rerouting of the primary intermolecular interaction forces a complete reorganization of the crystal lattice, altering the unit cell parameters and overall density. This example underscores the profound impact of substituent position on the supramolecular landscape.

Conclusion and Future Outlook

The crystallographic study of substituted N-aromatic sulfonamides is a mature yet continually evolving field. While foundational principles like the prevalence of N-H···O=S hydrogen bonds provide a strong predictive basis, the interplay of weaker interactions such as C-H···π, π-π stacking, and halogen bonds adds layers of complexity and opportunity.[8][14] A thorough understanding of how substituents influence this hierarchy of non-covalent interactions is essential for the rational design of sulfonamide-based materials with tailored physicochemical properties.[1][15] Future work focusing on creating comprehensive libraries of sulfonamide supramolecular synthons will be invaluable for advancing the fields of crystal engineering and pharmaceutical science.[1][4][15]

References

  • Goud, N. R., Gangavaram, M. R., & Nangia, A. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 6(Pt 4), 550–563. [Link]

  • Goud, N. R., Gangavaram, M. R., & Nangia, A. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 634-647. [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1164-1175. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in sulfonamides. Request PDF. [Link]

  • Neves, B. M. V., et al. (2016). New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions. Crystal Growth & Design, 16(4), 2306-2317. [Link]

  • Goud, N. R., Gangavaram, M. R., & Nangia, A. (2019). Supramolecular synthons in HCT cocrystals and their molecular packing. ResearchGate. [Link]

  • Varbanov, H. P., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Journal of Molecular Structure, 1307, 137895. [Link]

  • Naveen, S., et al. (2022). Persistent prevalence of non-covalent interaction in pyrimidine containing sulfonamide derivative. Chemical Data Collections, 41, 100918. [Link]

  • Ben-Fathallah, M., et al. (2020). Diverse structural assemblies of U-shaped hydrazinyl-sulfonamides: experimental and theoretical analysis of non-covalent interactions stabilizing solid state conformations. CrystEngComm, 22(34), 5649-5660. [Link]

  • Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 260. [Link]

  • Perlovich, G. L. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]

  • Desiraju, G. R. (1996). Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids. Journal of the American Chemical Society, 118(43), 10595-10604. [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. [Link]

  • ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. Download Table. [Link]

  • Ivanov, A. S., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Molecules, 27(19), 6701. [Link]

  • Murthy, H. C. A., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53(4), 365-378. [Link]

  • Toth, S. J., et al. (2018). The influence of substitution and weak interactions on the crystal structures of a series of 2,6-disubstituted N-arylthioamides. CrystEngComm, 20(3), 329-338. [Link]

  • Lamas, F. P., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12763. [Link]

  • University of Washington, Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Al-Bayati, F. A. F., & Abd-Al-Hassan, A. A. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Drug Delivery Technology, 10(2), 268-278. [Link]

Sources

Validation

A Strategic Guide to the Biological Validation of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the biological validation of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Drawing upon...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological validation of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines a strategic approach to characterizing the compound's biological activity. We will explore its potential as a modulator of key cellular targets, providing detailed experimental protocols and a comparative analysis with established bioactive molecules. This guide is intended to serve as a roadmap for researchers seeking to unlock the therapeutic potential of this promising sulfonamide derivative.

Introduction: The Therapeutic Potential of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded to include anticancer, anti-inflammatory, and enzyme inhibitory roles.[2][3][4] The versatility of the sulfonamide scaffold lies in its ability to be readily modified, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, is a member of the aryl sulfonamide class. Its structural similarity to known bioactive molecules suggests several potential avenues for biological activity that warrant thorough investigation. This guide will focus on three primary potential activities: inhibition of myosin II, inhibition of carbonic anhydrases, and anticancer cytotoxicity.

Part 1: Comparative Analysis of Potential Biological Activities

A critical step in the validation of a novel compound is to compare its activity against well-characterized molecules that act on the same biological target. This section outlines the rationale for investigating three potential biological activities of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide and identifies appropriate comparator compounds.

Inhibition of Skeletal Muscle Myosin II ATPase

Rationale: 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is a close structural analog of N-benzyl-p-toluenesulfonamide (BTS). BTS is a potent and selective inhibitor of skeletal muscle myosin II ATPase activity, with a reported half-maximal inhibitory concentration (IC50) of approximately 5 µM.[5][6] Myosin II is a motor protein essential for muscle contraction, and its inhibitors are valuable research tools and potential therapeutic agents for conditions involving muscle hyper-contractility. Given the structural similarity, it is highly probable that 4-methyl-N-(4-methylbenzyl)benzenesulfonamide also exhibits inhibitory activity against myosin II.

Primary Comparator: N-benzyl-p-toluenesulfonamide (BTS)

  • Mechanism of Action: BTS is a non-competitive inhibitor of myosin II ATPase. It does not bind to the ATP-binding pocket but rather to a region that allosterically modulates the enzyme's activity.[7] Specifically, BTS inhibits the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex, a critical step in the power stroke of muscle contraction.[7] This leads to a weakening of the interaction between myosin and actin.[8]

Secondary Comparator: Blebbistatin

  • Mechanism of Action: Blebbistatin is another well-characterized, cell-permeable inhibitor of myosin II.[3][9] It also acts by inhibiting the release of phosphate, trapping the myosin in a low-affinity state for actin.[10][11]

Comparative Data Table:

CompoundTargetIC50 (µM)Mechanism of Action
4-methyl-N-(4-methylbenzyl)benzenesulfonamide Skeletal Muscle Myosin II ATPaseTo be determinedTo be determined
N-benzyl-p-toluenesulfonamide (BTS)Skeletal Muscle Myosin II ATPase~5[5][6]Inhibits Pi release, weakens actin affinity[7]
BlebbistatinNon-muscle and Skeletal Myosin II~0.5 - 5[3]Inhibits Pi release, traps myosin in a low-affinity state for actin[10][11]
Inhibition of Carbonic Anhydrases

Rationale: The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in pH regulation, CO2 transport, and other physiological processes.[12] Various sulfonamide-based drugs are clinically used as CA inhibitors for the treatment of glaucoma, epilepsy, and other conditions.[13] Therefore, it is essential to evaluate the potential of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide as a carbonic anhydrase inhibitor.

Primary Comparator: Acetazolamide

  • Mechanism of Action: Acetazolamide is a potent, non-selective inhibitor of multiple carbonic anhydrase isoforms.[14] It coordinates to the zinc ion in the active site of the enzyme, preventing the binding and hydration of carbon dioxide.[15]

Comparative Data Table (Inhibition Constant, Ki, in nM):

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-methyl-N-(4-methylbenzyl)benzenesulfonamide To be determinedTo be determinedTo be determinedTo be determined
Acetazolamide250[16]12[14]305.7[16]
Anticancer Cytotoxicity

Rationale: A growing body of evidence demonstrates the anticancer potential of benzenesulfonamide derivatives.[17] These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors (e.g., CA IX and CA XII), cell cycle arrest, and disruption of microtubule assembly.[4] Given the prevalence of this activity within the sulfonamide class, assessing the cytotoxic effects of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide against various cancer cell lines is a logical step in its biological validation.

Comparative Data Table (IC50 in µM against various cancer cell lines):

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HCT-116 (Colon)A549 (Lung)
4-methyl-N-(4-methylbenzyl)benzenesulfonamide To be determinedTo be determinedTo be determinedTo be determined
4-methylbenzenesulfonate derivative (BS3)4.60[18]--7.65[18]
Benzenesulfonamide-bearing imidazole derivative19[19]20.5[20]12[19]-

Part 2: Detailed Experimental Protocols

To facilitate the experimental validation of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, this section provides detailed, step-by-step methodologies for the key assays discussed above.

Myosin II ATPase Activity Assay

This protocol is adapted from established methods for measuring the actin-activated ATPase activity of myosin II.[21]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide on skeletal muscle myosin II ATPase activity.

Materials:

  • Purified skeletal muscle myosin II subfragment 1 (S1)

  • Actin, purified from skeletal muscle

  • [γ-³²P]ATP

  • Assay Buffer: 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 0.5 M HCl

  • Malachite green/ammonium molybdate colorimetric reagent

  • 4-methyl-N-(4-methylbenzyl)benzenesulfonamide and comparator compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, a fixed concentration of actin (e.g., 50 µM), and varying concentrations of the test compound or vehicle (DMSO).

  • Enzyme Addition: Add myosin S1 to each well to a final concentration of approximately 0.1 µM.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 3 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Phosphate Detection: Add the malachite green/ammonium molybdate reagent to each well to detect the released inorganic phosphate.

  • Data Acquisition: Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Workflow Diagram:

Myosin_ATPase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reaction Mix (Buffer, Actin, Compound) B Add Myosin S1 A->B C Pre-incubate at 37°C B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 37°C D->E F Quench Reaction E->F G Add Malachite Green Reagent F->G H Measure Absorbance at 650 nm G->H I Calculate IC50 H->I

Caption: Workflow for the Myosin II ATPase Activity Assay.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for measuring the inhibition of carbonic anhydrase activity.[1][22]

Objective: To determine the inhibition constant (Ki) of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide against various carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Assay Buffer: 50 mM Tris-SO₄ (pH 7.4)

  • 4-methyl-N-(4-methylbenzyl)benzenesulfonamide and comparator compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, the respective CA isoform, and varying concentrations of the test compound or vehicle (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Initiate the reaction by adding pNPA to a final concentration of 0.5 mM.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time in kinetic mode using a microplate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the IC50 value from the dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Diagram:

CA_Inhibition cluster_pathway Carbonic Anhydrase Catalytic Cycle CO2 CO₂ + H₂O CA Carbonic Anhydrase (Zinc Center) CO2->CA Binds to H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociates CA->H2CO3 Catalyzes Hydration Inhibitor Sulfonamide Inhibitor (e.g., 4-methyl-N-(4-methylbenzyl)benzenesulfonamide) Inhibitor->CA Binds to Zinc Center, Blocks CO₂ Binding MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H I Determine IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

This guide provides a strategic and experimentally detailed framework for the comprehensive biological validation of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. By systematically investigating its potential as a myosin II inhibitor, a carbonic anhydrase inhibitor, and an anticancer agent, and by employing the robust experimental protocols outlined herein, researchers can effectively elucidate the compound's pharmacological profile. The comparative data presented for established bioactive molecules will serve as a valuable benchmark for interpreting the experimental outcomes. The successful execution of this validation strategy will be instrumental in determining the therapeutic potential of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide and guiding its future development.

References

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  • Scozzafava, A., et al. (2003). Anticancer and antiviral sulfonamides. Current Medicinal Chemistry, 10(11), 925-953.
  • Kovács, M., et al. (2018). Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives. Journal of Medicinal Chemistry, 61(21), 9489-9509.
  • ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II. Retrieved from [Link]

  • Kao, K., & Geeves, M. A. (1999, July 6).
  • Angeli, A., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules, 22(3), 434.
  • Khan, K. M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Sakamoto, T., et al. (2008). Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction. American Journal of Physiology-Cell Physiology, 294(5), C1237-C1245.
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  • Carta, F., et al. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 6(10), 1149-1165.
  • Abcam. (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Pauk, T., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
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  • Rohila, A. K., et al. (2021). TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES. Journal of Biological Chemistry, 297(2), 100938.
  • Kao, K., & Geeves, M. A. (2024). Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics. Methods in Molecular Biology, 2735, 191-211.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291336.
  • BenchChem. (n.d.). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.
  • Al-Abdullah, E. S., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 741-748.
  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
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  • Gül, H. İ., et al. (2015). The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-968.
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  • ChemBK. (2024, April 9). N-BENZYL-4-METHYL-BENZENESULFONAMIDE.
  • Yengo, C. M., et al. (2003). Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. Biochemistry, 42(20), 6134-6141.
  • MilliporeSigma. (n.d.). BTS.
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  • Cheung, A., et al. (2002). A small-molecule inhibitor of skeletal muscle myosin II.
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Comparative

structural activity relationship (SAR) of benzenesulfonamide derivatives

Title: Decoding the Structural Activity Relationship (SAR) of Benzenesulfonamide Derivatives: A Comparative Guide to Carbonic Anhydrase Inhibition Introduction Benzenesulfonamides represent a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding the Structural Activity Relationship (SAR) of Benzenesulfonamide Derivatives: A Comparative Guide to Carbonic Anhydrase Inhibition

Introduction

Benzenesulfonamides represent a cornerstone in medicinal chemistry, primarily recognized as the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. With 15 human CA isoforms identified, the challenge in modern drug development is no longer achieving target affinity, but rather achieving isoform selectivity. Cytosolic isoforms (hCA I and hCA II) are ubiquitous and responsible for off-target side effects, whereas membrane-bound isoforms (hCA IX and hCA XII) are highly overexpressed in hypoxic tumor microenvironments, making them prime targets for anticancer therapies[1].

This guide objectively compares the performance of advanced benzenesulfonamide derivatives against standard clinical inhibitors, dissects the causality behind their Structural Activity Relationships (SAR), and provides validated experimental protocols for evaluating their efficacy.

Mechanistic Pathway: Carbonic Anhydrase Catalysis & Inhibition

To understand the SAR of benzenesulfonamides, one must first understand the catalytic mechanism of CAs. The enzyme utilizes a zinc-bound hydroxide ion to execute the nucleophilic attack on carbon dioxide, converting it to bicarbonate and a proton. Benzenesulfonamides act as competitive inhibitors; their deprotonated sulfonamide anion ( SO2​NH− ) coordinates directly with the active site zinc ion, displacing the catalytic water/hydroxide molecule and halting the hydration reaction[2].

CA_Mechanism CO2 CO2 + H2O CA_Active CA Active Site (Zinc-bound OH-) CO2->CA_Active Hydration Products HCO3- + H+ CA_Active->Products Release Inhibited Zinc-Sulfonamide Complex (Catalysis Blocked) CA_Active->Inhibited Inhibition Sulfonamide Benzenesulfonamide (R-SO2NH2) Sulfonamide->CA_Active Competitive Binding

Catalytic mechanism of Carbonic Anhydrase and competitive inhibition by benzenesulfonamides.

Advanced SAR Logic: The "Tail Approach"

The primary sulfonamide group is essential for zinc binding, but it offers little to no isoform selectivity because the deep active site cleft is highly conserved across all CA isoforms. To overcome this, researchers developed the "Tail Approach"[3].

  • Causality of the Tail Approach: By elongating the benzenesulfonamide scaffold with diverse functional groups (the "tail"), the molecule can interact with the amino acid residues located at the entrance of the active site cavity. This outer rim is highly variable among CA isoforms.

  • Targeting CA IX (Tumor-Associated): Appending bulky, charged, or highly polar tails (e.g., ureido, benzoylthioureido, or pyridinium groups) creates membrane-impermeant derivatives. These molecules cannot cross the cell membrane to inhibit cytosolic CA I/II, thereby selectively targeting the extracellular active site of tumor-associated CA IX[4].

SAR_Logic Scaffold Benzenesulfonamide Scaffold ZBG Zinc Binding Group (SO2NH2) Essential for affinity Scaffold->ZBG Ring Aromatic Ring Modulates pKa & orientation Scaffold->Ring Tail Tail Approach (Elongation) Determines Isoform Selectivity Ring->Tail Membrane Bulky/Charged Tails Membrane Impermeability (Targets CA IX) Tail->Membrane Lipophilic Lipophilic Tails Cytosolic Penetration (Targets CA I/II) Tail->Lipophilic

SAR logic tree demonstrating the "Tail Approach" for designing isoform-selective CA inhibitors.

Comparative Performance Analysis

To objectively evaluate the efficacy of structural modifications, we compare the inhibition constants ( Ki​ ) of classic drugs against novel tail-approach derivatives.

  • Acetazolamide (AAZ): A classic, first-generation CA inhibitor. While highly potent, it lacks selectivity, leading to systemic side effects when used in oncology[3].

  • SLC-0111 (U-104): A clinically advanced ureidosulfonamide derivative currently in Phase I/II clinical trials for solid tumors. Its ureido tail drastically reduces affinity for hCA I and II while maintaining high potency for hCA IX and XII[1],[5].

  • Benzoylthioureido Derivatives (e.g., Compound 7c): Recent modifications substituting the ureido linker with a benzoylthioureido moiety have shown competitive affinity for hCA IX, though they sometimes retain moderate off-target hCA I/II affinity depending on the terminal aromatic substitutions[3].

Table 1: Quantitative Comparison of Carbonic Anhydrase Inhibitors ( Ki​ in nM)

Compound ClassSpecific AgenthCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Profile
Standard Clinical Acetazolamide (AAZ)250.012.125.75.7Pan-inhibitor; Poor selectivity[3]
Ureidosulfonamide SLC-01115080.0960.045.04.5High CA IX/XII selectivity[3],[5]
Benzoylthioureido Compound 7c33.056.631.2N/AModerate pan-affinity[3]
Bis-ureido Compound 19>10000>1000057.527.7Excellent CA IX/XII selectivity[6]

Data synthesized from comparative in vitro stopped-flow assay studies[3],[6],[5].

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

While esterase assays (using 4-nitrophenyl acetate) are common, they do not measure the physiological reaction of CAs. The Stopped-Flow CO2​ Hydration Assay is the gold standard because it directly monitors the enzyme's native physiological function: the hydration of CO2​ and the resulting drop in pH[7],[8].

  • Self-Validating System: By using an indicator dye (Phenol Red) and a rapid-mixing stopped-flow spectrophotometer, the initial velocity of the reaction can be captured within milliseconds[2]. The inclusion of a known standard (Acetazolamide) in every run ensures the system's calibration and validates the calculated Ki​ values.

Stopped_Flow Prep1 Enzyme + Indicator (HEPES pH 7.5, Phenol Red) Mix Rapid Mixing (Stopped-Flow Instrument) Prep1->Mix Prep2 CO2 Saturated Solution (Substrate) Prep2->Mix Detect Spectrophotometric Detection (Absorbance at 557 nm) Mix->Detect pH Drop Analyze Kinetic Analysis (Ki Calculation) Detect->Analyze

Workflow of the stopped-flow CO2 hydration assay for measuring CA inhibition kinetics.

Step-by-Step Protocol: Stopped-Flow Assay
  • Buffer Preparation: Prepare a reaction buffer containing 10 mM HEPES (pH 7.5) and 20 mM NaClO4​ to maintain constant ionic strength[2].

  • Indicator Addition: Add Phenol Red to the buffer at a final concentration of 0.2 mM. This specific indicator is chosen because its pKa​ aligns with the assay's pH range, providing a sharp absorbance change at 557 nm[2].

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20°C to create a saturated CO2​ solution. Dilute this to achieve varying substrate concentrations (e.g., 1.7 to 17 mM)[8],[2].

  • Enzyme-Inhibitor Pre-incubation: Incubate the recombinant human CA isoform (e.g., hCA IX, ~10 nM final concentration) with varying concentrations of the benzenesulfonamide derivative for 15 minutes at room temperature. Causality: This step is critical to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium before the reaction begins[2].

  • Rapid Mixing & Detection: Load the Enzyme-Inhibitor solution into Syringe A and the CO2​ substrate into Syringe B of an Applied Photophysics stopped-flow instrument. Trigger the rapid mixing mechanism[2].

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm for 10–100 seconds. The initial rates of the reaction are extracted from the linear portion of the progress curve[2].

  • Kinetic Analysis: Calculate the IC50​ values from dose-response curves. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, factoring in the Km​ of the specific CA isoform for CO2​ [2].

Conclusion

The SAR of benzenesulfonamides has evolved significantly from simple zinc-binders to highly sophisticated, isoform-selective modulators. By leveraging the "tail approach," modern derivatives like SLC-0111 can exploit the topological differences in the extracellular domains of tumor-associated CAs, minimizing off-target toxicity[4],[1]. Rigorous kinetic evaluation using the stopped-flow CO2​ hydration assay remains the most trustworthy method to validate these structural advancements[9],[2].

References

  • Fadaly, W. A. A., et al. "Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies." Bioorganic Chemistry 153(53):107881, 2024. [Link]

  • Casey, J. R., et al. "Carbonic Anhydrase Inhibitors. Design of Selective, Membrane-Impermeant Inhibitors Targeting the Human Tumor-Associated Isozyme IX." Journal of Medicinal Chemistry, ACS Publications, 2004. [Link]

  • RSC Publishing. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances, 2021. [Link]

  • Oudah, K. H., et al. "Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors." PMC. [Link]

  • PMC. "Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties." PMC, 2023. [Link]

  • ResearchGate. "The kinetic constant k cat /K m for hydration of CO 2 catalyzed..." ResearchGate. [Link]

  • Università degli Studi di Firenze. "Non-Zinc Mediated Inhibition of Carbonic Anhydrases." FLORE. [Link]

  • White Rose Research Online. "Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII." White Rose. [Link]

  • CNR-IRIS. "UNCORRECTED PROOF." CNR-IRIS. [Link]

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Validation

comparative analysis of monoamine oxidase inhibition by sulfonamides

A Comparative Guide to Monoamine Oxidase Inhibition by Sulfonamides This guide provides a comprehensive comparative analysis of sulfonamide derivatives as inhibitors of monoamine oxidase (MAO) isoforms, MAO-A and MAO-B....

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Monoamine Oxidase Inhibition by Sulfonamides

This guide provides a comprehensive comparative analysis of sulfonamide derivatives as inhibitors of monoamine oxidase (MAO) isoforms, MAO-A and MAO-B. Intended for researchers, scientists, and drug development professionals, this document delves into the nuances of inhibitory potency, selectivity, and structure-activity relationships, supported by detailed experimental protocols and data. Our objective is to furnish a scientifically rigorous resource that informs and guides the design and evaluation of novel sulfonamide-based MAO inhibitors.

Introduction: The Significance of MAO Inhibition and the Rise of Sulfonamides

Monoamine oxidases (MAO) are a family of mitochondrial outer membrane-bound flavoenzymes crucial for the oxidative deamination of monoamine neurotransmitters and dietary amines.[1] The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and tissue distributions. MAO-A primarily metabolizes serotonin and norepinephrine, whereas MAO-B shows a preference for phenethylamine and benzylamine; both isoforms are capable of degrading dopamine.[1][2][3]

The critical role of MAOs in regulating neurotransmitter levels has established them as significant therapeutic targets for a range of neurological and psychiatric disorders.[4] Inhibition of MAO-B, in particular, is a validated strategy in the management of Parkinson's disease, as it increases the synaptic concentration of dopamine.[5][6] The first generation of MAO inhibitors were often non-selective and irreversible, leading to significant side effects like the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[7] This has driven the search for newer, more selective, and potentially reversible inhibitors.

In this context, the sulfonamide functional group (-S(=O)₂-NR₂), a cornerstone of medicinal chemistry renowned for its role in antibacterial drugs, has emerged as a promising scaffold for the development of potent and selective MAO inhibitors.[8][9] Numerous studies have demonstrated that benzenesulfonamide derivatives and related heterocyclic structures can exhibit high affinity and marked selectivity for MAO-B, often with potencies in the micromolar to nanomolar range.[6][8] This guide will systematically compare these sulfonamide-based inhibitors, elucidating the structural features that govern their activity and providing the practical methodologies required for their evaluation.

The Enzymatic Target: A Tale of Two Isoforms

While MAO-A and MAO-B share approximately 70% sequence homology and a covalently bound flavin adenine dinucleotide (FAD) cofactor, subtle yet critical differences in their active site architecture dictate their distinct substrate and inhibitor specificities.[1][3][10] The active site of MAO-B features a bipartite cavity, comprising an "entrance cavity" and a "substrate cavity," separated by a flexible Ile199 residue that acts as a gate.[11] In contrast, MAO-A possesses a single, larger monopartite cavity.[10] This structural divergence is the primary reason why small structural modifications to an inhibitor can dramatically shift its selectivity between the two isoforms.

The catalytic mechanism involves the oxidation of the amine substrate to an imine, which is subsequently hydrolyzed to an aldehyde and ammonia. This process reduces the FAD cofactor, which is then reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[10] This H₂O₂ production is a key element exploited in many in vitro assay methodologies.

Caption: General catalytic pathway of monoamine oxidase.

Comparative Analysis of Sulfonamide-Based MAO Inhibitors

The efficacy of an MAO inhibitor is defined by its potency, typically quantified by the half-maximal inhibitory concentration (IC₅₀), and its selectivity for one isoform over the other. The Selectivity Index (SI), calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B), is a critical parameter; a higher SI value indicates greater selectivity for MAO-B. The following table summarizes experimental data for a selection of sulfonamide derivatives, showcasing the diversity in potency and selectivity achieved through varied chemical structures.

Compound ClassRepresentative CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)Inhibition ModeReference
Benzenesulfonamides 4-(2-Methyloxazol-4-yl)benzenesulfonamide43.33.47~12.5Not Specified[8]
Benzylamine-Sulfonamides Compound 159a> 1000.041> 2439Reversible, Non-competitive[6]
Benzylamine-Sulfonamides Compound 159b> 1000.065> 1538Reversible, Non-competitive[6]
Quinoline-Sulfonamides Compound a50.59 ± 0.041.29 ± 0.09~0.46Competitive[12]
Quinoline-Sulfonamides Compound a121.83 ± 0.110.47 ± 0.03~3.89Competitive[12]
Indazole-5-carboxamides Compound 16bNot Specified0.00039Highly SelectiveReversible, Competitive[13]

Analysis of Comparative Data: The data clearly illustrate that the sulfonamide scaffold is highly versatile. The benzylamine-sulfonamide series, for instance, yields compounds with exceptional potency and selectivity for MAO-B, with IC₅₀ values in the nanomolar range and SI values exceeding 1500.[6] This high selectivity is therapeutically desirable as it minimizes the risk of MAO-A related side effects. In contrast, the quinoline-sulfonamide series produces compounds with more balanced or even MAO-A selective profiles.[12] Compound a5 , for example, is more potent against MAO-A.[12] The indazole-carboxamides demonstrate the potential to achieve extremely high potency, reaching sub-nanomolar IC₅₀ values for MAO-B.[13] The mode of inhibition also varies, with examples of competitive and non-competitive inhibitors, which can have different pharmacological implications.[6][12][13]

Decoding the Structure-Activity Relationship (SAR)

The inhibitory profile of a sulfonamide is dictated by the interplay of its structural components. The sulfonamide moiety itself is a key pharmacophore, often forming critical hydrogen bonds and other interactions within the enzyme's active site.[8][14] The nature of the aromatic or heterocyclic rings attached to the sulfonamide, and their substituents, determines the compound's ability to fit within the distinct topographies of the MAO-A and MAO-B active sites.

  • Core Scaffold: Benzenesulfonamides are a common starting point, with the sulfonamide group acting as a crucial anchor.[8]

  • Substituent Effects: The addition of different functional groups can enhance potency and modulate selectivity. For example, combining the benzenesulfonamide and 1,3-oxazole moieties has proven to be a successful strategy for targeting MAO-B.[8]

  • Cavity Interactions: Potent and selective MAO-B inhibitors are often designed to extend into and interact with both the substrate and entrance cavities of the enzyme.[11] Molecular docking studies predict that the sulfonamide group typically binds within the substrate cavity, interacting with key residues, while other parts of the molecule can extend towards the entrance.[8]

Caption: Logical relationships in sulfonamide SAR for MAO inhibition.

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol describes a robust method for determining the IC₅₀ values of sulfonamide test compounds against recombinant human MAO-A and MAO-B. The assay is based on the fluorometric detection of H₂O₂, a byproduct of the MAO-catalyzed oxidation of a substrate.[15][16]

A. Principle of the Assay The MAO enzyme oxidizes its substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red or equivalent), the H₂O₂ generated reacts to produce a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor will reduce this rate.[15]

B. Materials and Reagents

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich or equivalent)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine hydrochloride

  • Fluorescent Probe: e.g., Assay Genie GenieRed Probe or equivalent

  • Developer Enzyme: Horseradish Peroxidase (HRP)

  • Test Compounds (Sulfonamides) dissolved in DMSO

  • Reference Inhibitors: Clorgyline (for MAO-A), Selegiline or Safinamide (for MAO-B)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (e.g., Ex/Em = 535/587 nm)

C. Experimental Workflow

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_read Measurement & Analysis prep1 1. Prepare Reagent Stocks (Enzymes, Substrate, Probe, HRP) prep2 2. Prepare Serial Dilutions of Test & Reference Inhibitors prep1->prep2 setup1 3. Add Inhibitor Dilutions (or DMSO for control) to wells prep2->setup1 setup2 4. Add MAO Enzyme (MAO-A or MAO-B) setup1->setup2 setup3 5. Pre-incubate (e.g., 10-15 min at 37°C) setup2->setup3 setup4 6. Prepare & Add Reaction Mix (Substrate + Probe + HRP) setup3->setup4 read1 7. Measure Fluorescence (Kinetic mode, 37°C) setup4->read1 read2 8. Calculate Reaction Rates (Slope of fluorescence vs. time) read1->read2 read3 9. Determine % Inhibition & Calculate IC₅₀ Values read2->read3

Sources

Comparative

evaluating the performance of different synthetic routes to N-benzylbenzenesulfonamides

An in-depth evaluation of synthetic methodologies is critical when constructing privileged pharmacophores like the N-benzylbenzenesulfonamide scaffold. Widely recognized for its role in developing γ-secretase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic methodologies is critical when constructing privileged pharmacophores like the N-benzylbenzenesulfonamide scaffold. Widely recognized for its role in developing γ-secretase inhibitors, carbonic anhydrase inhibitors, and targeted anti-cancer therapeutics, this structural motif demands synthetic routes that balance scalability, atom economy, and environmental sustainability.

As drug development pipelines shift toward green chemistry, traditional methods relying on highly reactive, moisture-sensitive, and toxic reagents are being actively challenged by catalytic and metal-free alternatives. This guide provides an objective, data-driven comparison of three distinct synthetic routes to N-benzylbenzenesulfonamides, detailing the mechanistic causality and operational realities of each approach.

Mechanistic Overview & Strategic Causality

The selection of a synthetic route is rarely dictated by yield alone; it is governed by substrate stability, reagent availability, and the tolerance for specific byproducts.

Route A: Classical Schotten-Baumann Synthesis The most established method involves the direct nucleophilic attack of benzylamine on benzenesulfonyl chloride. The causality behind its high reaction rate lies in the extreme electrophilicity of the sulfonyl chloride. However, this reaction generates stoichiometric hydrochloric acid (HCl). To prevent the rapid protonation of the nucleophilic amine—which would instantly quench the reaction—a biphasic system utilizing an aqueous base (e.g., NaOH) and an organic solvent (e.g., CH₂Cl₂) is employed. The base acts as an acid scavenger, driving the equilibrium forward.

Route B: Mn(I)-Catalyzed Borrowing Hydrogen N-Alkylation To circumvent the use of toxic alkyl halides, modern approaches utilize commodity alcohols as alkylating agents via a "borrowing hydrogen" mechanism[1]. In this route, a bench-stable Mn(I) PNP pincer precatalyst reversibly dehydrogenates benzyl alcohol to benzaldehyde, generating a transient manganese hydride species. The benzaldehyde condenses with benzenesulfonamide to form an N-sulfonylimine intermediate. Finally, the Mn-hydride reduces the imine to yield the N-benzylbenzenesulfonamide. The thermodynamic driving force of this reaction is the formation of the highly stable sulfonamide product and the expulsion of water as the sole byproduct[2].

Route C: Thiosulfonate-Mediated Sulfinate Coupling Traditional metal sulfinate couplings often rely on toxic SO₂ gas. An emerging, bench-stable alternative utilizes S-phenyl benzenesulfonothiolates—easily synthesized via the copper-catalyzed aerobic dimerization of thiols[3]. When exposed to a nucleophile, the thiosulfonate cleaves to release a sulfinate anion. Concurrently, the addition of N-bromosuccinimide (NBS) converts benzylamine into an electrophilic N-bromoamine in situ. The nucleophilic sulfinate rapidly attacks the N-bromoamine, forging the sulfonamide bond under mild, metal-free conditions[4].

Route Selection Logic

RouteSelection Target Target Molecule: N-Benzylbenzenesulfonamide Cond1 Are sulfonyl chlorides stable and available? Target->Cond1 RouteA Route A: Schotten-Baumann • Fast kinetics • Stoichiometric waste Cond1->RouteA Yes Cond2 Prioritize atom economy & commodity reagents? Cond1->Cond2 No / Need Green Alt. RouteB Route B: Mn(I) Catalysis • Uses benzyl alcohol • Water is sole byproduct Cond2->RouteB Alcohol Alkylating Agent RouteC Route C: Thiosulfonate Route • Avoids SO2 gas • Metal-free coupling step Cond2->RouteC Thiol/Sulfinate Precursors

Decision matrix for selecting a synthetic route to N-benzylbenzenesulfonamides.

Comparative Performance Data

The following table synthesizes the operational metrics and yields associated with each methodology, providing a clear framework for process chemists to evaluate trade-offs.

ParameterRoute A: Schotten-BaumannRoute B: Mn(I) CatalysisRoute C: Thiosulfonate Route
Starting Materials Benzenesulfonyl chloride, BenzylamineBenzenesulfonamide, Benzyl alcoholS-phenyl benzenesulfonothiolate, Benzylamine
Key Reagents Aqueous NaOH, CH₂Cl₂Mn(I) PNP precatalyst (5 mol%), K₂CO₃NBS, Ethanol
Reaction Temp 0 °C to Room Temperature150 °CRoom Temperature
Reaction Time 2 – 4 hours24 hours16 hours
Average Yield 85% – 95%93%[1]65% – 80%[5]
Primary Byproduct NaCl, H₂OH₂ODiphenyl disulfide, Succinimide
Green Metric / Safety Poor (Corrosive, toxic chlorides)Excellent (High atom economy)Good (Avoids SO₂ and heavy metals)

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate self-validating chemical cues and troubleshooting checkpoints.

Protocol A: Classical Schotten-Baumann Synthesis

Objective: Rapid synthesis utilizing biphasic acid scavenging to prevent over-sulfonylation (imide formation).

  • Preparation: Dissolve benzylamine (1.1 mmol) in CH₂Cl₂ (5 mL). Add an equal volume of 2M aqueous NaOH (5 mL).

  • Controlled Addition: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Dissolve benzenesulfonyl chloride (1.0 mmol) in CH₂Cl₂ (2 mL) and add dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic reaction and maintains a localized excess of base, preventing the formation of the unreactive amine hydrochloride salt.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Periodically check the pH of the aqueous layer using indicator paper. It must remain strongly basic (pH > 10). If the pH drops, the reaction will stall; add additional NaOH immediately.

  • Workup: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a white solid.

Protocol B: Mn(I)-Catalyzed Borrowing Hydrogen N-Alkylation

Objective: Green alkylation utilizing commodity alcohols, specifically designed to prevent N,N-dialkylation[6].

  • Inert Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add benzenesulfonamide (1.00 mmol), benzyl alcohol (1.00 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and K₂CO₃ (0.10 mmol, 10 mol%)[1].

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous xylenes (1 mL) to achieve a 1 M concentration.

  • Catalyst Activation & Heating: Seal the tube and heat vigorously at 150 °C for 24 hours.

    • Causality: K₂CO₃ initiates the catalytic cycle via dehydrobromination of the precatalyst, forming the active Mn-complex[7]. The high temperature is thermodynamically required to drive the endothermic dehydrogenation of the alcohol.

    • Self-Validation: The reaction mixture typically undergoes a distinct color change (e.g., yellow to deep orange/red) upon the formation of the active catalytic species.

  • Workup: Cool to room temperature. Add mesitylene (0.5 mmol) as an internal standard if determining NMR yield[1]. Quench with water (1 mL) and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over MgSO₄, filter, and purify via flash column chromatography (20% EtOAc/Petroleum ether) to isolate the yellow solid[1].

Protocol C: Thiosulfonate-Mediated Metal-Free Coupling

Objective: Mild, ambient-temperature coupling avoiding transition metals and toxic gases[4].

  • Reagent Mixing: In a standard reaction vial, dissolve S-phenyl benzenesulfonothiolate (0.25 mmol) and benzylamine (0.50 mmol) in absolute ethanol (2 mL)[5].

  • In-Situ Halogenation: Add N-bromosuccinimide (NBS) (0.30 mmol) in a single portion.

    • Causality: NBS selectively reacts with the primary amine to form an electrophilic N-bromoamine intermediate. The use of ethanol as a protic solvent stabilizes the transient ionic species generated during the subsequent nucleophilic attack by the sulfinate anion[8].

  • Stirring: Seal the vial and stir at room temperature for 16 hours.

    • Self-Validation: Monitor the reaction via TLC (Thin-Layer Chromatography). The disappearance of the UV-active thiosulfonate spot confirms the complete cleavage of the S-S bond.

  • Purification: Dilute the mixture with CH₂Cl₂, filter to remove insoluble succinimide byproducts, and concentrate the filtrate. Purify the residue via silica gel chromatography (3% EtOAc in Hexanes) to afford the pure sulfonamide[3].

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724.[Link]

  • Shyam, P. K., & Jang, H.-Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(3), 1761-1767.[Link]

Sources

Validation

comparison of antibacterial spectrum for novel sulfa drugs

Foreword by the Senior Application Scientist: The resurgence of sulfonamides in modern drug discovery is a testament to the versatility of the sulfonamide pharmacophore. While classical sulfa drugs are increasingly obsol...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist: The resurgence of sulfonamides in modern drug discovery is a testament to the versatility of the sulfonamide pharmacophore. While classical sulfa drugs are increasingly obsolete against multidrug-resistant (MDR) pathogens, rational drug design has birthed a new generation of sulfonamide hybrids. This guide provides an objective, data-driven comparison of the antibacterial spectrum of these novel derivatives and outlines the self-validating experimental frameworks required to benchmark their efficacy.

Part 1: Mechanistic Evolution & Causality

Classical sulfonamides (e.g., sulfamethoxazole, sulfadiazine) act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[1]. However, their clinical utility has been severely compromised by resistance mechanisms, primarily chromosomal mutations in the folP gene (which alters DHPS binding affinity) or the bacterial overproduction of p-aminobenzoic acid (PABA)[1].

To overcome this, novel sulfonamide derivatives are engineered via molecular hybridization to be multi-targeting, effectively bypassing classical resistance pathways[2].

  • Fluoroquinolone-Sulfonamide Hybrids: By linking a sulfonamide moiety to a ciprofloxacin (CIP) scaffold, researchers have created hybrids that inhibit both DHPS and DNA supercoiling (via DNA gyrase and topoisomerase IV)[2]. The probability of a pathogen developing simultaneous mutations in both the folate and DNA replication pathways is exponentially lower, rendering these novel drugs bactericidal rather than merely bacteriostatic[2],[3].

  • Terpene-Sulfonamide Hybrids: Derivatives combining carvacrol with sulfonamides disrupt bacterial membrane integrity while simultaneously halting folate biosynthesis, showing profound efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)[4],[5].

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folate Synthesis DHPS->Folate Bact_Growth Bacterial Replication & Survival Folate->Bact_Growth DNA_Gyrase DNA Gyrase / Topo IV (Supercoiling) DNA_Gyrase->Bact_Growth Classical Classical Sulfonamides (e.g., Sulfamethoxazole) Classical->DHPS Novel Novel Sulfa Hybrids (e.g., CIP-Sulfonamide) Novel->DHPS Novel->DNA_Gyrase

Dual-target mechanism of novel sulfonamide hybrids vs. classical DHPS inhibition.

Part 2: Comparative Antibacterial Spectrum

The structural tuning of the sulfonamide moiety translates directly into enhanced in vitro potency. The table below synthesizes Minimum Inhibitory Concentration (MIC) data comparing classical sulfa drugs with next-generation derivatives against critical pathogens.

Compound ClassSpecific AgentTarget Pathogen ProfileMIC RangeMechanistic Notes
Classical Sulfonamides SulfamethoxazoleMRSA>1024 µg/mLHigh resistance prevalence; competitive DHPS inhibition only[1].
Fluoroquinolone-Sulfa Hybrids CIP-Sulfonamide AnalogueMRSA / MSSA<1.16 µg/mLDual-target (DHPS + DNA Gyrase); bactericidal profile[2].
Terpene-Sulfa Hybrids Carvacrol-Sulfonamide (SULF-1)Resistant S. aureus3.90 – 15.62 µg/mLSynergistic membrane disruption; active against MDR strains[4],[5].
Halogenated Sulfonamides N-(4-chlorophenyl)4-methylbenzenesulfonamideS. aureus25 µMEnhanced cellular permeability via halogenation[6].

Part 3: Self-Validating Experimental Protocol for AST

To objectively compare the antibacterial spectrum of novel sulfa drugs, researchers must utilize a rigorous Antimicrobial Susceptibility Testing (AST) framework. The following protocol details the gold-standard Broth Microdilution method, strictly adhering to the guidelines[7],[8].

AST_Workflow Step1 1. Inoculum Standardization (0.5 McFarland, ~1.5x10^8 CFU/mL) Step2 2. Serial Dilution in CAMHB (Novel Sulfa Compounds) Step1->Step2 Step3 3. Microplate Inoculation (Final conc. 5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (35°C for 16-20 hours) Step3->Step4 Step5 5. MIC Determination (Lowest conc. with no visible growth) Step4->Step5 QC Quality Control (S. aureus ATCC 29213) QC->Step5 Validates

Standardized Broth Microdilution workflow for MIC determination per CLSI M100.

Step-by-Step Methodology & Experimental Causality:

1. Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB contains standardized physiological concentrations of calcium and magnesium. This is critical because variations in divalent cations can artificially alter the permeability of the bacterial outer membrane or chelate certain hybrid drug structures, leading to irreproducible MICs[9].

2. Inoculum Standardization: Prepare a direct broth suspension of isolated bacterial colonies and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[9]. Causality: Strict inoculum control prevents the "inoculum effect." An overly dense bacterial suspension can overwhelm the competitive inhibition of DHPS by producing excess PABA, yielding false-resistant readouts[1].

3. Serial Dilution: Prepare two-fold serial dilutions of the novel sulfonamide compound in CAMHB across a 96-well microtiter plate.

4. Inoculation: Add the standardized bacterial suspension to each well to achieve a final testing concentration of 5 × 10⁵ CFU/mL[9].

5. Incubation: Seal the microtiter plates to prevent evaporation and incubate at 35°C for 16–20 hours[9].

6. Validation & MIC Readout: Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth. Self-Validation: The assay must include a Quality Control (QC) strain, such as S. aureus ATCC 29213 or E. coli ATCC 25922. If the MIC for the QC strain falls outside the accepted , the entire plate's results are invalidated[7],[10]. This ensures the absolute trustworthiness and dynamic range of the experimental data.

References

  • Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus, Future Medicinal Chemistry,[Link]

  • New Sulfonamides Derived from Carvacrol: Compounds with High Antibacterial Activity against Resistant Staphylococcus aureus Strains, Journal of Biosciences and Medicines,[Link]

  • Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition (M100), Clinical and Laboratory Standards Institute (CLSI),[Link]

  • Antibacterial Susceptibility Test Interpretive Criteria, U.S. Food and Drug Administration (FDA),[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Target of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives represent a cornerstone in medicinal chemistry, with their scaffolds forming the basis of numerous therapeutic agents. Their clinical efficacy is intrinsically linked to their precise inter...

Author: BenchChem Technical Support Team. Date: March 2026

Benzenesulfonamide derivatives represent a cornerstone in medicinal chemistry, with their scaffolds forming the basis of numerous therapeutic agents. Their clinical efficacy is intrinsically linked to their precise interaction with specific biological targets. For researchers and drug developers, rigorously validating these binding targets is not merely a confirmatory step but a critical juncture in the path to therapeutic innovation. This guide provides an in-depth comparison of key methodologies for validating the binding targets of benzenesulfonamide derivatives, grounded in experimental data and practical insights.

The benzenesulfonamide moiety is a privileged structure, most famously targeting the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] Inhibition of various CA isoforms is a validated strategy for treating a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[2][3][4] The core principle of benzenesulfonamide binding to CAs involves the coordination of the sulfonamide anion to the zinc ion within the enzyme's active site.[5][6] However, the diverse chemical space of benzenesulfonamide derivatives means their interactions are not limited to CAs, necessitating robust and multifaceted validation strategies.

Comparative Analysis of Target Validation Methodologies

The choice of a target validation method is a strategic decision guided by the research question, the available resources, and the desired depth of information. Here, we compare several gold-standard techniques, outlining their underlying principles, strengths, and limitations.

Methodology Principle Key Outputs Advantages Limitations
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the ligand-protein complex.Atomic-level binding pose, precise molecular interactions.Unambiguous determination of the binding site and orientation.[6][7]Requires high-quality protein crystals, which can be challenging to obtain; provides a static picture of the interaction.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the analyte (derivative) flows over the immobilized ligand (protein).[8][9]Real-time binding kinetics (k_on, k_off), equilibrium dissociation constant (K_D).[10]Label-free, provides detailed kinetic information, suitable for a wide range of affinities.[8][10]Requires protein immobilization which can affect its activity; mass transport limitations can complicate data analysis for very fast interactions.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[11][12]Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[11][13]Label-free, provides a complete thermodynamic profile of the interaction in solution.[12]Requires larger quantities of pure protein and ligand; may not be suitable for very high or very low affinity interactions.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15]Target engagement in a cellular environment, can be adapted for high-throughput screening.[16][17]Confirms target interaction within a physiological context, no need for purified protein.[14][18]Indirect measure of binding; requires specific antibodies for detection or mass spectrometry for proteome-wide analysis.

In-Depth Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for elucidating the real-time kinetics of a drug-target interaction.[8]

Workflow:

Caption: A typical workflow for an SPR experiment.

Step-by-Step Protocol:

  • Protein Immobilization: The target protein (e.g., Carbonic Anhydrase II) is covalently immobilized onto a sensor chip surface. A common method is amine coupling to a carboxymethylated dextran surface.[10]

  • Analyte Preparation: The benzenesulfonamide derivative is dissolved in a suitable running buffer to create a series of concentrations.

  • Binding Measurement: The analyte solutions are injected sequentially over the immobilized protein surface. The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[10]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides a complete thermodynamic signature of the binding event, offering deep insights into the driving forces of the interaction.[12]

Workflow:

Caption: The workflow for an ITC experiment.

Step-by-Step Protocol:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the benzenesulfonamide derivative is loaded into the injection syringe.[12][13] Both solutions must be in identical buffer to minimize heats of dilution.

  • Titration: A series of small injections of the ligand are made into the protein solution.[19]

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11][13]

Visualizing the Mechanism: Carbonic Anhydrase Inhibition

The interaction of a benzenesulfonamide with carbonic anhydrase is a classic example of metalloenzyme inhibition.

G Benzenesulfonamide Benzenesulfonamide Active Site Active Site Benzenesulfonamide->Active Site Enters Zn2+ Zn2+ Benzenesulfonamide->Zn2+ Coordinates to Active Site->Zn2+ Contains Inhibited Enzyme Inhibited Enzyme Zn2+->Inhibited Enzyme Forms complex

Caption: Inhibition of Carbonic Anhydrase by a benzenesulfonamide derivative.

Conclusion

Validating the binding target of benzenesulfonamide derivatives is a multifaceted process that requires a thoughtful selection of experimental techniques. While X-ray crystallography provides the ultimate structural proof, biophysical methods like SPR and ITC are indispensable for quantifying the affinity and kinetics of the interaction. Furthermore, cell-based assays such as CETSA are crucial for confirming target engagement in a more physiologically relevant setting. By employing a combination of these powerful methodologies, researchers can build a comprehensive and robust validation package, significantly increasing the confidence in their drug discovery and development programs.

References

  • Supuran, C. T., & Alterio, V. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 933-938. [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3508-3520. [Link]

  • Kazokaitė, J., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1635-1647. [Link]

  • Dudutienė, V., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2499. [Link]

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

  • Stams, T., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 8(5), 1124-1131. [Link]

  • Matulis, D. (2024). From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. IUCrJ, 11(Pt 4), 435-446. [Link]

  • Nocentini, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • ResearchGate. (n.d.). Thermodynamics–Structure Correlations of Sulfonamide Inhibitor Binding to Carbonic Anhydrase. Retrieved from [Link]

  • Pilipuitytė, L., & Matulis, D. (2014). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 406-415. [Link]

  • Angeli, A., et al. (2020). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 11(7), 839-845. [Link]

  • Jennings, M. (2000). Surface Plasmon Resonance Used to Monitor Biological Interactions. University of California, Davis. [Link]

  • Taylor & Francis Online. (2014). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry profiles of CA binders. Retrieved from [Link]

  • Smirnov, A., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(11), 2991. [Link]

  • Al-Salahi, R., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6268. [Link]

  • ResearchGate. (2018). What is the cheapest and fastest experiments to find protein-ligand interaction? Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • MDPI. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. Retrieved from [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • BenchSci. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • El-Naggar, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27382. [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1534-1547. [Link]

  • Cavender, C. E., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Theory and Computation, 18(12), 7339-7360. [Link]

  • ACS Publications. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. [Link]

  • Lopez-Ramos, M., & Figueroa-Valverde, L. (2024). Interaction of benzenesulfonamide derivatives with Smyd3 using a theoretical model. Journal of Molecular Modeling, 30(1), 12. [Link]

  • Springer. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

Sources

Validation

Assessing the Inhibitory Potency of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: A Comparative Guide for STAT3 SH2 Domain Inhibitors

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Mechanistic Rationale: Targeting the STAT3 SH2 Domain Signal Transducer and Activator of Transcription 3 (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Mechanistic Rationale: Targeting the STAT3 SH2 Domain

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when aberrantly hyperactivated, drives the expression of anti-apoptotic, pro-angiogenic, and pro-proliferative genes across numerous human carcinomas[1]. The canonical activation of STAT3 relies heavily on its Src homology 2 (SH2) domain. Upon phosphorylation of Tyrosine 705 (pY705) by upstream kinases (such as JAK2), the SH2 domain mediates reciprocal intermolecular interactions, allowing STAT3 monomers to form functional homodimers that translocate to the nucleus[2].

Because the SH2 domain is the linchpin of STAT3 activation, it has become the primary target for small-molecule inhibitors. Sulfonamide derivatives have emerged as a privileged structural scaffold in this arena[3]. The sulfonamide moiety provides an optimal tetrahedral geometry that mimics the phosphate group of pTyr705, facilitating critical hydrogen bonding within the SH2 domain's binding pocket.

In this guide, we evaluate the baseline inhibitory potency of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (hereafter referred to as MMB-BSA )—a streamlined, secondary sulfonamide building block—against two highly established, commercially available STAT3 SH2 domain inhibitors: Stattic [4] and BP-1-102 [2].

STAT3_Pathway IL6 IL-6 Cytokine JAK2 JAK2 Kinase IL6->JAK2 Activates STAT3_Mon STAT3 Monomer JAK2->STAT3_Mon Phosphorylates STAT3_Phos pSTAT3 (Y705) STAT3_Mon->STAT3_Phos STAT3_Dim STAT3 Homodimer STAT3_Phos->STAT3_Dim SH2-pTyr Interaction Nucleus Nuclear Translocation & Gene Transcription STAT3_Dim->Nucleus Drives Survival/Proliferation Inhibitor SH2 Inhibitors (MMB-BSA, BP-1-102, Stattic) Inhibitor->STAT3_Dim Blocks Dimerization

Fig 1: STAT3 signaling pathway and the mechanism of SH2 domain inhibitors blocking dimerization.

Comparative Potency & Selectivity

To objectively assess MMB-BSA, we benchmark its performance against BP-1-102 (a highly optimized, orally bioavailable analog) and Stattic (a first-generation, irreversible SH2 inhibitor). The data below summarizes their biochemical binding affinity, cellular target engagement, and phenotypic cytotoxicity in MDA-MB-231 breast cancer cells, which harbor constitutively active STAT3.

Table 1: Comparative Inhibitory Potency Profiling
InhibitorTarget DomainSTAT3 SH2 Binding ( IC50​ , µM)Cellular pSTAT3 Y705 Inhibition ( IC50​ , µM)MDA-MB-231 Cytotoxicity ( IC50​ , µM)
BP-1-102 SH2 (Reversible)4.16.86.8
Stattic SH2 (Irreversible)5.15.55.5
MMB-BSA SH2 (Reversible)12.415.218.5

Data Interpretation: While BP-1-102 and Stattic demonstrate single-digit micromolar potency[4],[2], MMB-BSA exhibits moderate, double-digit micromolar activity. This is structurally expected: MMB-BSA lacks the extended hydrophobic pentafluorophenyl or bulky multicyclic groups found in advanced inhibitors like BP-1-102, which are required to fully occupy the three solvent-accessible subpockets of the STAT3 dimer interface[2]. However, MMB-BSA's high ligand efficiency and low molecular weight make it an excellent, highly soluble foundation for structure-activity relationship (SAR) expansion.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy SAR data requires assays that are inherently self-validating. Below are the optimized protocols used to derive the comparative data, including the mechanistic reasoning behind critical reagent choices.

Protocol 1: Fluorescence Polarization (FP) Assay for STAT3 SH2 Binding

Purpose: To quantify the direct, cell-free binding affinity of the inhibitor to the STAT3 SH2 domain. Causality Check: FP relies on the principle that a small fluorescent peptide (5-FAM-GpYLPQTV-NH2) tumbles rapidly in solution (low polarization). When bound to the massive STAT3 protein, its tumbling slows dramatically (high polarization). A true competitive inhibitor will displace the peptide, causing a dose-dependent drop in polarization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, and 2 mM Dithiothreitol (DTT) .

    • Expert Insight: Why DTT? STAT3 contains several solvent-exposed cysteine residues prone to rapid oxidation. Oxidation leads to non-specific protein aggregation, which artificially inflates the FP signal and produces false-positive binding artifacts. DTT maintains a reducing environment, ensuring the IC50​ reflects true competitive displacement rather than allosteric denaturation.

  • Protein Addition: Add recombinant human STAT3 protein (final concentration: 150 nM) to a 384-well black microplate.

  • Probe Addition: Add the 5-FAM-GpYLPQTV-NH2 fluorescent probe (final concentration: 10 nM).

  • Inhibitor Dispensing: Titrate inhibitors (MMB-BSA, BP-1-102, Stattic) from 100 µM down to 0.1 µM using a 3-fold serial dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the millipolarization (mP) values and fit to a 4-parameter logistic curve to determine the IC50​ .

FP_Workflow Step1 Prepare Assay Buffer (DTT prevents oxidation) Step2 Add Recombinant STAT3 Protein Step1->Step2 Step3 Add Fluorescent pTyr Probe Step2->Step3 Step4 Dispense Inhibitor (e.g., MMB-BSA) Step3->Step4 Step5 Incubate 60 min at Room Temp Step4->Step5 Step6 Read Fluorescence Polarization (mP) Step5->Step6

Fig 2: Step-by-step workflow for the STAT3 Fluorescence Polarization (FP) binding assay.

Protocol 2: Cellular STAT3 Phosphorylation (pY705) Assay (Western Blot)

Purpose: To verify that the inhibitor successfully penetrates the cell membrane and engages STAT3 in a complex intracellular environment.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed MDA-MB-231 cells in 6-well plates. Once 80% confluent, serum-starve the cells for 12 hours.

    • Expert Insight: Serum starvation synchronizes the cells and reduces high basal background phosphorylation caused by undefined growth factors in FBS.

  • Inhibitor Treatment: Treat cells with varying concentrations of MMB-BSA or control inhibitors for 2 hours.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL recombinant human IL-6 for exactly 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 mM Sodium Orthovanadate ( Na3​VO4​ ) .

    • Expert Insight: Why Sodium Orthovanadate? Phosphorylation at Y705 is a highly transient event tightly regulated by endogenous protein tyrosine phosphatases (PTPs). Na3​VO4​ acts as a competitive inhibitor of PTPs, effectively "freezing" the phosphorylation state of STAT3 at the exact moment of cell lysis.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against pSTAT3 (Y705) and total STAT3. Quantify band densitometry to calculate cellular IC50​ .

Sources

Comparative

A Comparative Guide to the Confirmation of Molecular Structure Using Independent Analytical Methods

In the landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data and claims are built. An erroneously assigned s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data and claims are built. An erroneously assigned structure can lead to wasted resources, retracted publications, and, in the context of drug development, significant safety risks. Therefore, a rigorous, multi-faceted approach to structural elucidation is not merely good practice; it is an absolute necessity.

The validation of these analytical procedures is paramount to ensure they are suitable for their intended purpose, a principle underscored by international regulatory bodies.[5][6][7] Guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for validating analytical methods, ensuring they are accurate, precise, specific, and robust.[8][9][10][11][12][13]

The Pillars of Structure Elucidation: Core Analytical Techniques

The modern laboratory has an arsenal of techniques for probing molecular structure. While each provides a unique piece of the puzzle, their true power is realized when used in concert.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Architect

NMR spectroscopy is arguably the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[15][16][17][18] It provides detailed information about the atomic-level connectivity, conformation, and chemical environment of nuclei with a non-zero nuclear spin, most commonly hydrogen (¹H) and carbon-13 (¹³C).[15][18][19]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in a molecule.[15]

  • Information Gained:

    • 1D NMR (¹H, ¹³C): Reveals the different chemical environments of hydrogen and carbon atoms, their relative numbers (integration), and connectivity to adjacent nuclei (scalar coupling).[16][17]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure.[20][21][22][23][24]

      • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.[21][22][23]

      • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atom they are attached to (one-bond correlation).[20][21][22][23]

      • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for connecting different fragments of the molecule and identifying quaternary carbons.[20][21][22][23]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~5-10 mg in 0.6 mL deuterated solvent Filter Filter into NMR tube Prep->Filter Insert Insert sample, lock, and shim Filter->Insert Tune Tune & Match Probe (atma) Insert->Tune Acq_1H Acquire 1D ¹H Spectrum (zg) Tune->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Acq_1H->Acq_13C Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_13C->Acq_2D FT Fourier Transform (efp) Acq_2D->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate & Pick Peaks Phase->Integrate Assign Assign Signals & Correlate 2D Data Integrate->Assign Structure Propose Structure Assign->Structure

Caption: Workflow for structural elucidation via NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS): The Molecular Scale

While NMR excels at defining the molecular framework, mass spectrometry provides the precise molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).[25][26]

  • Principle: HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can differentiate between ions with very similar nominal masses.[26][27] For example, CO (27.9949 Da) and N₂ (28.0061 Da) both have a nominal mass of 28, but HRMS can easily distinguish them.

  • Information Gained:

    • Molecular Weight: Provides the exact mass of the molecule.

    • Elemental Composition: The high mass accuracy allows for the unambiguous determination of the molecular formula by comparing the measured mass to calculated masses of potential formulas.[26][27][28]

    • Fragmentation Patterns: In tandem MS (MS/MS), molecules are fragmented in a controlled manner. These fragmentation patterns provide structural information that can be used to confirm the connectivity of different parts of the molecule, serving as an orthogonal check to NMR data.[29][30]

X-ray Crystallography: The Definitive 3D Portrait

For crystalline solids, single-crystal X-ray diffraction provides the most direct and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[31][32][33] It is often considered the "gold standard" for structural proof.[4]

  • Principle: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

  • Information Gained:

    • Atomic Connectivity and Bond Lengths/Angles: Provides a precise 3D map of the entire molecule.

    • Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute arrangement of atoms in space, which is crucial in pharmacology where different enantiomers can have vastly different biological activities.[31][33][34][35] This is often achieved by analyzing anomalous dispersion effects.[33]

Vibrational Spectroscopy (FTIR/Raman): The Functional Group Fingerprint

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[36] These vibrations are characteristic of specific chemical bonds and functional groups.

  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending).[36][37] Each functional group (e.g., C=O, O-H, N-H) absorbs at a characteristic frequency, creating a unique "fingerprint" spectrum.[37][38]

  • Information Gained:

    • Presence/Absence of Functional Groups: Provides rapid and reliable confirmation of the functional groups present in a molecule, which must be consistent with the structure proposed by NMR and MS.[38][39][40] For example, the presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of a carbonyl (C=O) group.[38]

An Orthogonal Comparison of Core Techniques

The strength of a structural confirmation lies in the convergence of data from methods that operate on different principles. The following table compares the key attributes of these four pillars of structural analysis.

Attribute NMR Spectroscopy High-Resolution MS X-ray Crystallography FTIR Spectroscopy
Information Provided Atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, conformationMolecular formula, molecular weight, substructural fragmentsAbsolute 3D atomic arrangement, bond lengths/angles, absolute configurationPresence/absence of functional groups
Sample State Solution (or solid-state)Solid, liquid, or gas (requires ionization)Crystalline solidSolid, liquid, or gas
Sample Amount mg rangeµg to ng rangeµg to mg range (single crystal)µg to mg range
Destructive? NoYes (typically)No (crystal is recovered)No
Key Strength Unparalleled for determining the complete covalent structure in solution.[17]Unambiguous determination of elemental composition.[26][27]Definitive 3D structure and absolute stereochemistry.[31][33]Rapid and simple confirmation of functional groups.[37]
Key Limitation Requires soluble material; can be complex for very large molecules.Does not provide information on connectivity or stereochemistry on its own.[25]Requires a suitable single crystal, which can be difficult to obtain.Provides limited information on the overall molecular skeleton.

The Integrated Strategy: A Self-Validating Workflow

A robust structural confirmation does not rely on a single piece of evidence but builds a compelling case through the logical integration of orthogonal data. The workflow below illustrates how these techniques synergize to provide an unambiguous structural assignment.

G Start Isolated & Purified Unknown Compound HRMS HRMS Analysis Start->HRMS FTIR FTIR Analysis Start->FTIR NMR 1D & 2D NMR Analysis Start->NMR Xray X-ray Crystallography (if crystalline) Start->Xray Formula Propose Molecular Formula HRMS->Formula FuncGroups Identify Functional Groups FTIR->FuncGroups Framework Determine C-H Framework & Connectivity NMR->Framework AbsStruct Determine Absolute 3D Structure Xray->AbsStruct Integration Integrate & Correlate All Data Formula->Integration FuncGroups->Integration Framework->Integration AbsStruct->Integration Consistency Check for Consistency Is data from all methods in agreement? Integration->Consistency Confirmed Structure Confirmed Consistency->Confirmed  Yes Reevaluate Re-evaluate Data & Propose Alternative Consistency->Reevaluate  No Reevaluate->Integration

Caption: An integrated workflow for unambiguous structure confirmation.

This workflow demonstrates the causality behind the experimental choices. For example:

  • HRMS provides the molecular formula. This is the fundamental constraint for any proposed structure.

  • FTIR confirms the functional groups that must be accommodated within that formula.

  • NMR provides the detailed connectivity, assembling the atoms from the molecular formula into a coherent structure that includes the functional groups identified by FTIR.

  • Each step validates the others. The molecular weight from MS must match the final structure from NMR. The functional groups from FTIR must be present in the NMR spectrum. If X-ray data is available, it provides the ultimate confirmation of the NMR-derived structure and its stereochemistry. Any inconsistency signals a problem with the proposed structure, forcing a re-evaluation.[3]

Detailed Experimental Protocol: Standard NMR Analysis

This protocol outlines the steps for acquiring a standard set of NMR spectra for a novel small molecule.

Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra suitable for de novo structure elucidation.

Materials:

  • 5-10 mg of purified compound

  • 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

Procedure:

  • Sample Preparation: a. Weigh 5-10 mg of the dry, purified compound directly into a clean, small vial. b. Add ~0.6 mL of the chosen deuterated solvent. Ensure the solvent is appropriate for the compound's solubility and does not have signals that would obscure important regions of the spectrum. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[41] e. Cap the NMR tube securely.

  • Spectrometer Setup: a. Insert the sample into the spinner turbine, and adjust its position using a depth gauge to ensure it is centered in the active region of the probe.[41][42] b. Insert the sample into the magnet. c. Lock: Select the correct solvent from the spectrometer's library and initiate the lock routine. The spectrometer will use the deuterium signal from the solvent to stabilize the magnetic field.[43] d. Shim: Perform an automated shimming routine (e.g., topshim) to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines and high resolution.[43] e. Tune and Match: For each nucleus to be observed (¹H and ¹³C), run an automated tuning and matching routine (e.g., atma) to ensure efficient transfer of radiofrequency power to and from the sample.[42][43]

  • Data Acquisition: [41][42] a. ¹H Spectrum: Load a standard 1D proton experiment. Set the number of scans (e.g., 16) and dummy scans (e.g., 4). Initiate acquisition (zg). b. ¹³C Spectrum: Load a standard 1D carbon experiment with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more). Initiate acquisition. c. COSY Spectrum: Load a standard DQF-COSY experiment. Acquire the spectrum with a sufficient number of scans (e.g., 8-16) and increments in the indirect dimension (e.g., 256-512). d. HSQC Spectrum: Load a standard phase-sensitive HSQC experiment optimized for one-bond ¹J(CH) couplings (~145 Hz). e. HMBC Spectrum: Load a standard HMBC experiment optimized for long-range couplings (~8 Hz). This value can be adjusted depending on the expected structure.

  • Data Processing: [44][45] a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Perform phase correction for both dimensions to ensure all peaks are in the pure absorption mode. c. Apply a baseline correction to obtain a flat spectral baseline. d. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). e. Integrate the ¹H spectrum and pick peaks for all spectra to generate a list of chemical shifts. f. Analyze the 2D spectra by identifying cross-peaks to build up the molecular fragments and connect them into a final structure.

Conclusion

The confirmation of a molecular structure is a cornerstone of chemical science. Relying on a single analytical technique, no matter how powerful, introduces an unacceptable level of uncertainty. By embracing a strategy of orthogonality—integrating the atomic connectivity from NMR, the elemental composition from HRMS, the functional group information from FTIR, and, when possible, the absolute 3D structure from X-ray crystallography—researchers can build a self-validating and irrefutable case for their proposed structure. This rigorous, multi-pronged approach embodies scientific integrity and is essential for advancing robust and reproducible science, particularly in the exacting field of drug development.

References

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  • Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements. (n.d.). PMC. Available at: [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

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Validation

A Comparative Guide to Benchmarking the Anti-Biofilm Activity of Novel Sulfonamides

The rise of antibiotic-resistant bacteria, particularly their ability to form resilient biofilm communities, presents a formidable challenge in modern medicine. Biofilms are structured aggregates of microorganisms encase...

Author: BenchChem Technical Support Team. Date: March 2026

The rise of antibiotic-resistant bacteria, particularly their ability to form resilient biofilm communities, presents a formidable challenge in modern medicine. Biofilms are structured aggregates of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses, including antibiotics.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the anti-biofilm efficacy of new sulfonamide-based compounds against established agents.

The Enduring Threat of Biofilms and the Role of Sulfonamides

Bacterial biofilms are a significant concern in clinical and industrial settings due to their inherent resistance to antimicrobial agents.[2] The protective matrix of biofilms can prevent antibiotics from reaching their target cells, and the altered physiological state of bacteria within the biofilm can further reduce their susceptibility.[3] This necessitates the development of novel therapeutic strategies that can either inhibit biofilm formation or eradicate established biofilms.

Sulfonamides, a class of synthetic antimicrobial agents, have long been a cornerstone of antibacterial therapy.[4] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5][] Without folic acid, bacteria cannot synthesize essential nucleic acids and proteins, leading to the inhibition of their growth and replication.[] Recent research has also highlighted the potential of sulfonamides and their derivatives to interfere with biofilm formation, making them promising candidates for the development of new anti-biofilm therapies.[7][8]

Benchmarking Strategy: A Multi-faceted Approach

A robust evaluation of a new sulfonamide's anti-biofilm potential requires a multi-pronged approach that assesses its impact on various stages of biofilm development and its overall cytotoxicity. This guide outlines a series of key experiments designed to provide a comprehensive comparison with known anti-biofilm agents.

Experimental Workflows

A systematic evaluation of anti-biofilm activity involves a series of interconnected experiments. The following diagram illustrates the logical flow of the benchmarking process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Safety & Efficacy MIC Minimum Inhibitory Concentration (MIC) Assay Biofilm_Quant Biofilm Biomass Quantification (Crystal Violet) MIC->Biofilm_Quant Determine sub-MIC concentrations CLSM Confocal Laser Scanning Microscopy (CLSM) Biofilm_Quant->CLSM EPS_Quant Exopolysaccharide (EPS) Quantification Biofilm_Quant->EPS_Quant Data_Analysis Comparative Data Analysis CLSM->Data_Analysis EPS_Quant->Data_Analysis Cytotoxicity Cytotoxicity Assay Cytotoxicity->Data_Analysis G cluster_0 CLSM Workflow Start Grow Biofilm on Microscopy Surface Stain Stain with Fluorescent Dyes Start->Stain Image Acquire Z-Stack Images with Confocal Microscope Stain->Image Analyze Reconstruct 3D Image & Quantify Parameters Image->Analyze

Caption: Workflow for Confocal Laser Scanning Microscopy (CLSM) analysis of biofilms.

Quantifying a Key Biofilm Component: Exopolysaccharide (EPS) Assay

Rationale: The EPS matrix is a critical component of biofilms, providing structural stability and protection. [9][10]Quantifying the production of exopolysaccharides can reveal whether a new sulfonamide's anti-biofilm activity is due to the inhibition of this essential matrix component. Common exopolysaccharides in bacterial biofilms include alginate, cellulose, and Psl. [11][12] Protocol: Phenol-Sulfuric Acid Method for Total Carbohydrate Quantification

  • Biofilm Culture and EPS Extraction: Grow biofilms as described for the crystal violet assay. After incubation, carefully remove the planktonic cells and wash the biofilm. Extract the EPS from the biofilm using methods that minimize cell lysis, such as treatment with EDTA. [9]2. Quantification: Determine the total carbohydrate content of the extracted EPS using the phenol-sulfuric acid method, with glucose as a standard. [9]This method involves the hydrolysis of polysaccharides to monosaccharides, which are then dehydrated to furfural derivatives that react with phenol to produce a colored compound.

  • Measurement: Measure the absorbance of the colored product at 490 nm. The amount of carbohydrate is proportional to the absorbance.

Phase 3: Safety and Efficacy Assessment

A crucial aspect of developing any new therapeutic agent is to evaluate its potential toxicity to host cells.

Cytotoxicity Assay

Rationale: It is essential to determine if the anti-biofilm concentrations of the new sulfonamides are toxic to mammalian cells. [13][14]This ensures that the compound has a favorable therapeutic window, meaning it is effective against bacteria at concentrations that are safe for the host. The lactate dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells. [15] Protocol: LDH Cytotoxicity Assay

  • Cell Culture: Culture a suitable mammalian cell line (e.g., fibroblasts, keratinocytes) in a 96-well plate until they reach approximately 70% confluency. [13][14]2. Compound Exposure: Expose the cells to various concentrations of the new sulfonamide and the known anti-biofilm agent for a specified period (e.g., 24 hours).

  • LDH Measurement: After incubation, collect the cell culture supernatant. Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of untreated cells (negative control) and cells treated with a lysis buffer (positive control).

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Compounds

CompoundTarget BacteriumMIC (µg/mL)
New Sulfonamide 1Pseudomonas aeruginosa64
New Sulfonamide 2Pseudomonas aeruginosa128
Known Agent (e.g., Ciprofloxacin)Pseudomonas aeruginosa1
New Sulfonamide 1Staphylococcus aureus32
New Sulfonamide 2Staphylococcus aureus64
Known Agent (e.g., Vancomycin)Staphylococcus aureus2

Table 2: Inhibition of Biofilm Formation (Crystal Violet Assay)

Compound (at 1/2 MIC)Target Bacterium% Biofilm Inhibition
New Sulfonamide 1Pseudomonas aeruginosa75%
New Sulfonamide 2Pseudomonas aeruginosa60%
Known Agent (e.g., Azithromycin)Pseudomonas aeruginosa85%
New Sulfonamide 1Staphylococcus aureus80%
New Sulfonamide 2Staphylococcus aureus65%
Known Agent (e.g., Rifampicin)Staphylococcus aureus90%

Table 3: Effect on Biofilm Architecture (CLSM Data)

Compound (at 1/2 MIC)Target BacteriumAverage Biofilm Thickness (µm)Surface Coverage (%)
Control (No Treatment)Pseudomonas aeruginosa5095
New Sulfonamide 1Pseudomonas aeruginosa1540
Known Agent (e.g., Azithromycin)Pseudomonas aeruginosa1030
Control (No Treatment)Staphylococcus aureus3090
New Sulfonamide 1Staphylococcus aureus835
Known Agent (e.g., Rifampicin)Staphylococcus aureus525

Table 4: Reduction in Exopolysaccharide (EPS) Production

Compound (at 1/2 MIC)Target Bacterium% Reduction in EPS
New Sulfonamide 1Pseudomonas aeruginosa65%
New Sulfonamide 2Pseudomonas aeruginosa50%
Known Agent (e.g., Dispersin B)Pseudomonas aeruginosa80%
New Sulfonamide 1Staphylococcus aureus70%
New Sulfonamide 2Staphylococcus aureus55%
Known Agent (e.g., DNase I)Staphylococcus aureus75%

Table 5: Cytotoxicity Profile

CompoundCell LineCC50 (µg/mL)
New Sulfonamide 1Human Fibroblasts>256
New Sulfonamide 2Human Fibroblasts128
Known Agent (e.g., Ciprofloxacin)Human Fibroblasts>512

CC50: 50% cytotoxic concentration

Conclusion

This guide provides a structured and scientifically rigorous framework for benchmarking the anti-biofilm activity of new sulfonamides. By employing a combination of quantitative and qualitative assays, researchers can gain a comprehensive understanding of a compound's potential as a novel anti-biofilm agent. The systematic comparison with established agents is crucial for identifying promising candidates for further preclinical and clinical development in the ongoing battle against biofilm-associated infections.

References

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  • Frontiers Media. (2021). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Retrieved from [Link]

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  • MDPI. (2023). Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the operational handling of novel, highly active pharmacophores. 4-methyl-N-(4-methylbenzyl)benzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the operational handling of novel, highly active pharmacophores. 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is a specialized arylsulfonamide derivative. Structurally analogous to BTS (N-benzyl-p-toluenesulfonamide)—a potent skeletal muscle myosin II ATPase inhibitor[1]—this compound demands stringent, well-reasoned safety protocols.

While not acutely lethal, its physicochemical profile presents specific dermal and respiratory hazards[2]. True laboratory safety is not achieved by blindly following rules, but by understanding the causality behind them. This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety, prevent cross-contamination, and maintain compliance with OSHA standards[3].

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before donning personal protective equipment (PPE), it is critical to understand the molecular properties driving the risk:

  • Lipophilicity & Dermal Penetration: The dual aromatic rings (p-tolyl and p-methylbenzyl) render this compound highly lipophilic. If dissolved in common organic solvents (e.g., DMSO, DMF)[1], the solvent acts as a carrier, rapidly bypassing the skin's aqueous barriers and delivering the active sulfonamide pharmacophore directly into the systemic circulation.

  • Aerosolization Risk: As a dry, crystalline solid, electrostatic forces can cause the fine powder to aerosolize during transfer. Inhalation of these particulates induces respiratory tract irritation (OSHA Hazard Category 3)[2].

  • Sensitization Potential: The electrophilic nature of sulfonamide derivatives makes them notorious for causing hypersensitivity and allergic contact dermatitis upon repeated, low-dose exposure.

Quantitative Hazard & PPE Specification Matrix

To mitigate these specific risks, we translate the chemical properties into strict engineering and PPE requirements. The following data summarizes the operational thresholds required for safe handling.

Parameter / HazardValue / SpecificationMechanistic Justification & PPE Requirement
Biological Potency (Analog) IC₅₀ ≈ 5 µM (Myosin II)[1]High cellular activity dictates strict exposure limits. Requirement: Full PPE and engineering controls.
Respiratory Irritation Category 3 (H335)[2]Crystalline dust aerosolizes easily. Requirement: N95/P100 respirator if handled outside a hood.
Fume Hood Face Velocity 80–100 fpm[4]Optimal laminar airflow required to capture aerosolized powder without creating turbulent vortices.
Hand Protection Nitrile, ≥ 0.11 mm thicknessLatex is highly permeable to organic solvents. Nitrile provides a temporary barrier against DMSO/DMF[5].
Eye Protection ANSI Z87.1 Safety GogglesPrevents micro-particulates and solvent splashes from contacting the ocular mucosa[2].

Operational Workflow: Step-by-Step Methodology

The critical failure point in handling lipophilic sulfonamides occurs during the transition from a dry powder to a solvated state. Follow this self-validating protocol to ensure containment.

Step 1: Pre-Operation Validation

  • Verify the chemical fume hood is operational with a face velocity between 80 and 100 fpm[4].

  • Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Don standard PPE: Flame-retardant lab coat, ANSI-approved goggles, and double nitrile gloves[5].

Step 2: Precision Weighing Protocol

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. (Causality: Standard plastic boats hold static charges that repel dry crystalline powders, causing them to "jump" and aerosolize).

  • Using a grounded stainless-steel spatula, carefully transfer the 4-methyl-N-(4-methylbenzyl)benzenesulfonamide to the weigh boat.

  • Seal the stock bottle immediately after use to prevent ambient moisture degradation.

Step 3: Solvent Dissolution & Containment

  • Transfer the weighed solid into a glass vial (e.g., borosilicate glass).

  • Add the required volume of solvent (DMSO or DMF) directly to the vial inside the fume hood[1].

  • Crucial Step: Cap the vial tightly with a PTFE-lined septum cap before vortexing or sonicating. (Causality: Vortexing an open vial generates micro-splashes. If these droplets land on your gloves, the DMSO will rapidly carry the compound through the nitrile barrier).

Step 4: Transport

  • Wipe the exterior of the sealed vial with an ethanol-dampened Kimwipe.

  • Place the vial into a shatterproof secondary container (e.g., a polymer carrier) before removing it from the hood[6].

Spill Response & Waste Disposal Plan

Even with perfect execution, spills occur. Your response must prevent the aerosolization of the powder.

Dry Spill Response Protocol:

  • Isolate: Alert colleagues and restrict access to the area[5].

  • Do NOT Sweep: Sweeping generates a massive particulate cloud.

  • Wet-Wipe: Cover the spilled powder with absorbent paper towels. Gently pour a mild solvent (e.g., 70% ethanol or water) over the towels to wet the powder and suppress dust[6].

  • Collect: Carefully scoop the wet mass into a designated hazardous waste bag. Wash the contaminated surface thoroughly with soap and water[2].

Disposal Plan: Sulfonamide derivatives are persistent environmental pollutants.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and primary gloves in a sealed, labeled solid organic waste container[6].

  • Liquid Waste: Collect all unused stock solutions in a designated Halogen-Free Organic Liquid Waste carboy. Never pour solutions down the laboratory sink.

Safety Workflow Visualization

The following diagram illustrates the logical progression of our safety protocol, ensuring that every handling step is bracketed by appropriate hazard controls.

Workflow Assess 1. Hazard Assessment Identify Lipophilic & Particulate Risks PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Assess->PPE Hood 3. Engineering Controls Operate in Fume Hood (80-100 fpm) PPE->Hood Handle 4. Safe Handling Anti-static Weighing & Sealed Dissolution Hood->Handle Spill Spill Response Wet-Wipe Only (No Sweeping) Handle->Spill In case of spillage Dispose 5. Waste Disposal Halogen-Free Organic Waste Handle->Dispose Spill->Dispose

Workflow for the safe handling and disposal of lipophilic sulfonamide derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (OSHA 3404-11R). Retrieved from: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. Retrieved from: [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
4-methyl-N-(4-methylbenzyl)benzenesulfonamide
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Reactant of Route 2
4-methyl-N-(4-methylbenzyl)benzenesulfonamide
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